Neorauflavane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-[(7R)-5-methoxy-2,2-dimethyl-7,8-dihydro-6H-pyrano[3,2-g]chromen-7-yl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-21(2)7-6-15-19(26-21)10-18-16(20(15)24-3)8-12(11-25-18)14-5-4-13(22)9-17(14)23/h4-7,9-10,12,22-23H,8,11H2,1-3H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKVRTIAGSMQLN-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2OC)CC(CO3)C4=C(C=C(C=C4)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2OC)C[C@@H](CO3)C4=C(C=C(C=C4)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Neorauflavane: A Technical Guide to its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neorauflavane (B8221041), an isoflavonoid (B1168493) of significant scientific interest, has demonstrated remarkable biological activities, particularly as a potent tyrosinase inhibitor. This technical guide provides a comprehensive overview of its primary natural source, Campylotropis hirtella, details the methodologies for its extraction and purification, and presents its characterized biological functions. The information is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Source and Significance
The principal documented natural origin of this compound is the root of Campylotropis hirtella, a plant belonging to the Fabaceae (legume) family, predominantly found in China.[1] The roots of this species are a rich reservoir of various flavonoids and isoflavonoids, many of which exhibit notable biological properties, including immunosuppressive and antibacterial activities.[2][3][4][5][6][7][8] this compound stands out due to its exceptionally potent inhibition of tyrosinase, a critical enzyme in melanin (B1238610) biosynthesis.[1][9][10] This characteristic positions it as a promising candidate for applications in dermatology, particularly for addressing hyperpigmentation disorders.[4][10]
Quantitative Bioactivity Data
This compound's primary biological activity is its potent and competitive inhibition of tyrosinase.[10][11][12] The following tables summarize the key quantitative data from in vitro studies, highlighting its superiority over the commonly used tyrosinase inhibitor, kojic acid.
Table 1: Tyrosinase Inhibitory Activity of this compound
| Parameter | This compound | Kojic Acid (Reference) | Source |
| IC₅₀ (Monophenolase Activity) | 30 nM | ~12 µM (approx. 400-fold less active) | [2][9][10][11][13] |
| IC₅₀ (Diphenolase Activity) | 500 nM | Not Reported | [2][9][10][11][13] |
| Inhibition Type | Competitive, Simple Reversible Slow-Binding | Not Applicable | [2][9][11] |
Table 2: Kinetic Parameters of this compound against Tyrosinase (Monophenolase Activity)
| Parameter | Value | Source |
| Kᵢ(app) | 1.48 nM | [9][11] |
| k₃ | 0.0033 nM⁻¹ min⁻¹ | [9][11] |
| k₄ | 0.0049 min⁻¹ | [9][11] |
Table 3: Cellular Activity of this compound
| Parameter | IC₅₀ | Source |
| Melanin Content in B16 Melanoma Cells | 12.95 µM | [9][10][11] |
Experimental Protocols: Isolation and Purification of this compound from Campylotropis hirtella
The following is a detailed protocol for the isolation and purification of this compound from the roots of Campylotropis hirtella, based on established phytochemical methodologies.
Plant Material Preparation
-
Collection: Gather fresh roots of Campylotropis hirtella.
-
Cleaning and Drying: Thoroughly wash the roots to remove soil and other debris. Air-dry or use a plant dryer at a controlled temperature (e.g., 40-50°C) until brittle.
-
Pulverization: Grind the dried roots into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.
Extraction
-
Solvent Maceration: Submerge the powdered root material in 95% ethanol (B145695) or 80% methanol (B129727) at a solid-to-liquid ratio of 1:10 (w/v).[4][5]
-
Agitation and Duration: Agitate the mixture periodically at room temperature for 24-48 hours to ensure thorough extraction.
-
Filtration: Separate the extract from the solid plant material by filtration through filter paper or cheesecloth.
-
Repeated Extraction: To maximize the yield, repeat the extraction process on the plant residue two more times with fresh solvent.
-
Concentration: Combine all the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification
A multi-step chromatographic approach is employed for the purification of this compound from the crude extract.
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform successive liquid-liquid partitioning with solvents of increasing polarity, such as dichloromethane (B109758) (CH₂Cl₂) and ethyl acetate (B1210297) (EtOAc).[5]
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fraction containing this compound.
-
-
Column Chromatography (Silica Gel):
-
Dissolve the this compound-rich fraction (typically the EtOAc-soluble portion) in a minimal amount of a suitable solvent.[5]
-
Load the dissolved sample onto a silica (B1680970) gel column.
-
Elute the column with a gradient solvent system, such as a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor them by TLC. Combine the fractions that contain the compound of interest.
-
-
Column Chromatography (Sephadex LH-20):
-
Further purify the combined fractions using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol) to separate compounds based on their molecular size.[5]
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the enriched fraction to preparative HPLC on a C18 column.[4][5]
-
Use a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Structural Elucidation and Purity Confirmation
The identity and purity of the isolated this compound are confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): To elucidate the complete chemical structure and connectivity of the molecule.[1]
-
Analytical HPLC: To confirm the purity of the final compound.
Visualized Workflows and Pathways
Experimental Workflow for this compound Isolation
Caption: Isolation and purification workflow for this compound.
Proposed Signaling Pathway Inhibition by this compound
While the primary mechanism of this compound is direct tyrosinase inhibition, it is hypothesized that it may also modulate upstream signaling pathways that regulate melanogenesis, such as the cAMP/PKA/CREB/MITF pathway.[11]
Caption: this compound's inhibition of the melanogenesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Natural Products isolated from Campylotropis hirtella - BioCrick [biocrick.com]
- 3. Chemical Constituents from Campylotropis hirtella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. A new potent immunosuppressive isoflavanonol from Campylotropis hirtella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isoflavonoids from the roots of Campylotropis hirtella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Proposed Biosynthetic Pathway of Neorauflavane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway for Neorauflavane (B8221041), a potent prenylated isoflavonoid (B1168493) tyrosinase inhibitor isolated from Campylotropis hirtella.[1][2] Understanding its synthesis is pivotal for metabolic engineering, sustainable production, and the discovery of novel therapeutic agents. This document outlines the core enzymatic reactions, precursor molecules, and key intermediates based on established isoflavonoid metabolism. While specific enzymatic data for the terminal steps in this compound synthesis are not yet fully elucidated, this guide details relevant experimental protocols and collates available data to support further research.[1]
Overview of the Proposed Biosynthetic Pathway
The biosynthesis of this compound is believed to follow the general phenylpropanoid pathway to form an isoflavone (B191592) core, which then undergoes prenylation and cyclization to yield the final complex structure.[1][3] The pathway can be conceptually divided into three principal stages:
-
Formation of the Isoflavone Core: A series of well-characterized enzymatic reactions convert L-phenylalanine into a core isoflavone structure, likely a derivative of daidzein (B1669772) or genistein.[1]
-
Prenylation of the Isoflavone Intermediate: A dimethylallyl group is attached to the isoflavone skeleton by a prenyltransferase.[1][4]
-
Cyclization to Form the Dimethylpyran Ring: The final modification involves the cyclization of the prenyl group to create the characteristic dimethylpyran ring of this compound.[1]
The complete proposed pathway, from the primary precursor L-phenylalanine to this compound, is visualized below.
Caption: Proposed biosynthetic pathway of this compound.
Key Enzymes in the Biosynthetic Pathway
The synthesis of this compound is catalyzed by a series of enzymes that belong to well-known families involved in flavonoid and isoflavonoid metabolism. The key enzymes and their respective functions are summarized in the table below.
| Enzyme Abbreviation | Enzyme Name | Function in Pathway |
| PAL | Phenylalanine Ammonia-Lyase | Catalyzes the deamination of L-phenylalanine to cinnamic acid, the first step in the phenylpropanoid pathway.[1] |
| C4H | Cinnamate 4-Hydroxylase | Hydroxylates cinnamic acid to produce p-coumaric acid.[1] |
| 4CL | 4-Coumarate:CoA Ligase | Activates p-coumaric acid to its thioester, 4-coumaroyl-CoA, a central precursor for flavonoids.[1][3] |
| CHS | Chalcone Synthase | Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1][5] |
| CHR | Chalcone Reductase | Often acts with CHS in legumes to produce isoliquiritigenin.[1] |
| CHI | Chalcone Isomerase | Catalyzes the stereospecific cyclization of a chalcone into a flavanone, such as liquiritigenin.[1][6] |
| IFS | Isoflavone Synthase | A key cytochrome P450 enzyme that catalyzes the 1,2-aryl migration of the B-ring, the committed step in isoflavonoid biosynthesis.[1][7] |
| HID | 2-Hydroxyisoflavanone (B8725905) Dehydratase | Dehydrates the 2-hydroxyisoflavanone intermediate produced by IFS to yield the stable isoflavone core.[1] |
| Prenyltransferase | Isoflavonoid-specific Prenyltransferase | Catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the isoflavone skeleton. The specific enzyme is uncharacterized.[1] |
| Cyclase | Cytochrome P450 Monooxygenase | Proposed to catalyze the final cyclization of the prenyl group to form the dimethylpyran ring, possibly via an epoxide intermediate.[1] |
Quantitative Data
While quantitative data regarding the kinetics of the specific biosynthetic enzymes for this compound are not yet available, extensive research has been conducted on its potent biological activity as a tyrosinase inhibitor.[1] This information is critical for drug development professionals.
| Parameter | Value | Target Enzyme/Cell Line | Reference |
| IC₅₀ (Monophenolase Activity) | 30 nM | Mushroom Tyrosinase | [2] |
| IC₅₀ (Diphenolase Activity) | 500 nM | Mushroom Tyrosinase | [2] |
| IC₅₀ (Melanin Content) | 12.95 µM | B16 Melanoma Cells | [2] |
| Inhibition Constant (Ki(app)) | 1.48 nM | Mushroom Tyrosinase | [2] |
| Inhibition Type | Competitive, Slow-binding | Mushroom Tyrosinase | [2][8] |
Experimental Protocols
Elucidating and reconstructing the this compound biosynthetic pathway requires a combination of genetic identification, heterologous expression, and enzymatic assays.
This protocol describes the general steps for producing flavonoid derivatives in a microbial host like E. coli, which can be adapted to test candidate genes for the this compound pathway.[9]
Caption: Workflow for heterologous flavonoid production.
Detailed Methodology:
-
Vector Construction: Candidate genes (e.g., CHS, CHI, IFS, Prenyltransferase) are cloned into a suitable expression vector, such as a pET or pACYC derivative, under the control of an inducible promoter.[9]
-
Host Transformation: The resulting plasmid is transformed into a competent E. coli strain (e.g., BL21(DE3)).
-
Culture and Induction: Transformed cells are grown in a suitable medium (e.g., LB or M9) at 37°C to an OD₆₀₀ of 0.6. Protein expression is then induced with a chemical inducer like Isopropyl β-D-1-thiogalactopyranoside (IPTG).[9]
-
Precursor Feeding: A precursor substrate, such as p-coumaric acid, is added to the culture medium.[9]
-
Incubation: The culture is incubated for a further 24-72 hours at a lower temperature (e.g., 20-30°C) to allow for product formation.
-
Metabolite Extraction: The culture is centrifuged, and the supernatant or cell pellet is extracted with an organic solvent like ethyl acetate.
-
Product Analysis: The extract is concentrated and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the synthesized flavonoids by comparing retention times and mass spectra with authentic standards.[9]
This protocol is used to quantify the inhibitory activity of a compound like this compound on the diphenolase function of mushroom tyrosinase, using L-DOPA as a substrate.[8]
Caption: Workflow for determining tyrosinase IC₅₀ values.
Detailed Methodology:
-
Prepare Solutions:
-
Buffer: 0.1 M Phosphate (B84403) Buffer, pH 6.8.
-
Enzyme: Mushroom Tyrosinase solution.
-
Substrate: L-DOPA solution.
-
Inhibitor: Serial dilutions of this compound in a suitable solvent (e.g., DMSO). A positive control like kojic acid should also be prepared.[8]
-
-
Plate Setup: In a 96-well microplate, add the inhibitor solution (or vehicle for control) and phosphate buffer to the appropriate wells.
-
Enzyme Addition and Pre-incubation: Add the tyrosinase solution to all wells and incubate the plate for 10 minutes at a controlled temperature.[8]
-
Reaction Initiation: Add the L-DOPA substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the change in absorbance at 475-490 nm in kinetic mode for 15-30 minutes using a microplate spectrophotometer. The rate of dopachrome (B613829) formation is proportional to enzyme activity.[8]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Future Research and Conclusion
The proposed biosynthetic pathway for this compound provides a solid framework based on extensive knowledge of flavonoid metabolism. However, key steps remain to be definitively characterized. Future research should prioritize:
-
Isolation and Characterization: The specific prenyltransferase and cyclase enzymes from Campylotropis hirtella need to be isolated and functionally characterized.[1]
-
Gene Identification: Transcriptome analysis of C. hirtella coupled with co-expression studies can identify candidate genes involved in the final decorative steps of the pathway.
-
Metabolic Engineering: Once all genes are identified, the entire pathway can be reconstituted in a heterologous host (e.g., Saccharomyces cerevisiae or Nicotiana benthamiana) for sustainable production.
A complete understanding of the this compound biosynthetic pathway will not only illuminate a fascinating area of plant secondary metabolism but also enable the production of this highly potent bioactive compound for applications in dermatology and pharmacology.[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]
- 4. Flavonoids and Isoflavonoids: From Plant Biology to Agriculture and Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Flavonoid Biosynthetic Pathway: Genetics and Biochemistry – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Neorauflavane's Mechanism of Action on Tyrosinase: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Neorauflavane (B8221041), a naturally occurring isoflavonoid (B1168493) sourced from Campylotropis hirtella, has emerged as a highly potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) biosynthesis.[1] This technical guide provides a comprehensive analysis of its mechanism of action, collating quantitative data, detailing experimental protocols, and visualizing its biochemical interactions. Kinetic studies have conclusively identified this compound as a competitive, reversible, and slow-binding inhibitor of tyrosinase.[2][3] Its exceptional potency, particularly against the monophenolase activity of tyrosinase, surpasses that of well-known inhibitors like kojic acid by several orders of magnitude, highlighting its significant potential for applications in dermatology and pharmacology for treating hyperpigmentation disorders.[1]
Core Mechanism of Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme that catalyzes two critical reactions in the melanogenesis pathway: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (B1195961) (diphenolase activity).[1] Dopaquinone is a highly reactive metabolite that spontaneously polymerizes to form melanin.[4]
This compound exerts its inhibitory effect through direct interaction with the tyrosinase enzyme. Kinetic analysis has unequivocally demonstrated that it functions as a competitive inhibitor for both monophenolase and diphenolase activities.[2][4] This indicates that this compound binds to the active site of the enzyme, directly competing with the substrates (L-tyrosine and L-DOPA) and preventing their catalysis.[3][5]
Furthermore, its interaction with the monophenolase active site is characterized by a simple, reversible, slow-binding inhibition mechanism .[2] This suggests a two-step process where an initial, rapid formation of an enzyme-inhibitor complex (EI) is followed by a slow isomerization to a more stable, tightly bound complex (EI*).[1] This slow-binding behavior is a key contributor to its high inhibitory potency.[1] Molecular docking studies suggest that the resorcinol (B1680541) motif of the B-ring and the methoxy (B1213986) group in the A-ring of this compound play a crucial role in binding to the enzyme's active site.[2]
Quantitative Data Presentation
The potency of this compound has been rigorously quantified through enzymatic and cellular assays. The data consistently shows its superiority over the reference compound, kojic acid.
Table 1: Comparative Inhibitory Potency against Tyrosinase
| Parameter | This compound | Kojic Acid (Reference) | Source |
| Monophenolase IC50 | 30 nM | ~12-13.2 µM | [1][2] |
| Diphenolase IC50 | 500 nM | Not Specified | [1][2] |
| Relative Potency | ~400x more active than kojic acid (monophenolase) | - | [2][5] |
| Cellular Melanin Content IC50 (B16 Melanoma Cells) | 12.95 µM | Not Reported | [1][2][4] |
Table 2: Kinetic Parameters for Monophenolase Slow-Binding Inhibition
| Parameter | Description | Value | Source |
| Ki(app) | Apparent inhibition constant | 1.48 nM | [2][4] |
| k3 | Second-order rate constant for the formation of EI | 0.0033 nM⁻¹ min⁻¹ | [2][4] |
| k4 | First-order rate constant for the dissociation of EI | 0.0049 min⁻¹ | [2][4] |
Visualizing the Mechanism and Pathways
Mechanism of Inhibition
The following diagram illustrates the competitive and slow-binding nature of this compound's interaction with tyrosinase.
Site of Action in Melanogenesis Pathway
This compound's direct inhibition of tyrosinase blocks the melanin production pathway at its rate-limiting step.
Experimental Workflow for IC50 Determination
The diagram below outlines a generalized workflow for determining the IC50 value of a tyrosinase inhibitor.
Experimental Protocols
The characterization of this compound's inhibitory activity is based on established biochemical and cellular assays.
In Vitro Tyrosinase Inhibition Assay (Diphenolase Activity)
This assay quantifies the inhibitory effect of a compound on the oxidation of L-DOPA to dopaquinone by mushroom tyrosinase.[1]
-
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (test compound)
-
Kojic Acid (positive control)
-
Phosphate (B84403) Buffer (e.g., 0.1 M, pH 6.8)
-
DMSO (for dissolving compounds)
-
96-well microplate and microplate spectrophotometer
-
-
Procedure:
-
Prepare Solutions: Dissolve mushroom tyrosinase and L-DOPA in phosphate buffer to their respective working concentrations (e.g., 100-500 U/mL and 2.5 mM, respectively).[1] Prepare stock solutions of this compound and kojic acid in DMSO and create a series of dilutions in phosphate buffer.[1]
-
Assay Setup: In a 96-well plate, add 40 µL of the inhibitor solution (this compound or kojic acid) or vehicle (for control wells) and 50 µL of phosphate buffer.[1]
-
Enzyme Addition: Add 20 µL of the tyrosinase enzyme solution to all wells.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25-37°C) for 10 minutes.[1]
-
Reaction Initiation: Add 40 µL of the L-DOPA substrate solution to all wells to start the reaction.[1]
-
Measurement: Immediately measure the absorbance at 475-490 nm in kinetic mode for 15-30 minutes.[1][3]
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.[3] Determine the percentage of inhibition using the formula: Inhibition (%) = [(V_control - V_inhibitor) / V_control] * 100.[3] The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.[1]
-
Kinetic Analysis Protocol
To determine the inhibition type (e.g., competitive) and kinetic constants (e.g., Ki), the assay is performed with varying concentrations of both substrate and inhibitor.[1]
-
Procedure:
-
Perform the tyrosinase inhibition assay as described above.
-
Use a matrix of concentrations, including several fixed concentrations of this compound, and for each, a range of L-DOPA (or L-Tyrosine for monophenolase) concentrations.[3]
-
Measure the initial reaction velocity (V₀) for each combination.[3]
-
-
Data Analysis:
Cellular Melanin Content Assay
This assay quantifies the effect of this compound on melanin production in a cellular context.[6]
-
Cell Culture: B16F10 mouse melanoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO₂.[7]
-
Procedure:
-
Treatment: Seed cells in culture plates and allow them to adhere. Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO). Incubate for a specified period (e.g., 48-72 hours).[6]
-
Cell Harvesting: After treatment, wash the cells with PBS and harvest them by trypsinization.[6]
-
Melanin Solubilization: Lyse the cell pellet in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.[6]
-
Quantification: Measure the absorbance of the solubilized melanin at 405 nm.[6] A standard curve using synthetic melanin can be used for absolute quantification. The melanin content is typically normalized to the total protein concentration of the cell lysate from a parallel plate.[6]
-
Conclusion
This compound stands out as a highly potent, competitive, and slow-binding inhibitor of tyrosinase.[1] Its nanomolar efficacy in enzymatic assays and demonstrated activity in reducing melanin content in cellular models underscore its potential as a lead compound for the development of novel dermatological agents for treating hyperpigmentation or for use in cosmetic skin-lightening applications.[7][2] The detailed understanding of its direct, competitive mechanism provides a solid scientific foundation for further preclinical and clinical development.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Biological Activity of Neorauflavane on Melanin Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of neorauflavane (B8221041), a potent isoflavonoid, on melanin (B1238610) production. This compound, isolated from Campylotropis hirtella, has demonstrated significant inhibitory effects on melanogenesis, primarily through the direct inhibition of tyrosinase, the rate-limiting enzyme in this pathway.[1][2][3][4] This document collates quantitative data, details key experimental protocols, and visualizes the underlying molecular mechanisms to serve as a comprehensive resource for professionals in dermatology, pharmacology, and cosmetic science.
Quantitative Data Summary
This compound exhibits potent inhibitory activity against both the monophenolase and diphenolase functions of tyrosinase and effectively reduces melanin content in cellular models.[3][5][6] The following tables summarize the key quantitative findings from in vitro studies, offering a comparative perspective on its efficacy.
Table 1: Tyrosinase Inhibition by this compound
| Parameter | This compound | Kojic Acid (Reference) | Source |
| IC₅₀ (Monophenolase Activity) | 30 nM | ~12 µM (400-fold less active) | [1][2][3][5] |
| IC₅₀ (Diphenolase Activity) | 500 nM | Not Reported | [1][2][3][7] |
| Inhibition Type | Competitive, Simple Reversible Slow-Binding | Competitive | [1][3][4][8] |
| Ki(app) (Monophenolase) | 1.48 nM | Not Reported | [1][3][6] |
| k₃ (Monophenolase) | 0.0033 nM⁻¹ min⁻¹ | Not Reported | [1][3][6] |
| k₄ (Monophenolase) | 0.0049 min⁻¹ | Not Reported | [1][3][6] |
Table 2: Cellular Effects of this compound
| Parameter | Cell Line | IC₅₀ Value | Source |
| Melanin Content Reduction | B16 Melanoma Cells | 12.95 µM | [1][2][3][4] |
Experimental Protocols
The evaluation of this compound's anti-melanogenic activity involves a series of standardized in vitro assays. The following protocols are fundamental to characterizing its efficacy and mechanism of action.
Cell Culture
B16F10 mouse melanoma cells are a commonly utilized model for studying melanogenesis.[1] These cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1] They are maintained in a humidified incubator at 37°C with 5% CO₂.[1]
Cytotoxicity Assay (MTT Assay)
Prior to assessing its effects on melanin production, the cytotoxicity of this compound is determined to ensure that observed reductions in melanin are not due to cell death.
-
Cell Seeding: Plate B16F10 cells in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate for 24 hours.[1]
-
Treatment: Expose the cells to various concentrations of this compound (and a vehicle control, typically DMSO) for 48-72 hours.[1][5]
-
MTT Addition: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[1][5]
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.[1]
Melanin Content Assay
This assay quantifies the intracellular melanin content following treatment with this compound.
-
Cell Seeding and Treatment: Seed B16F10 cells in a 6-well plate at a density of 2 × 10⁵ cells per well and treat with this compound for 72 hours.[1]
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them in 1N NaOH containing 10% DMSO at 80°C for 1 hour.[1][5]
-
Absorbance Measurement: Measure the absorbance of the lysate at 405 nm.[1]
-
Normalization: The melanin content is normalized to the total protein content, which can be determined from a parallel plate using a BCA protein assay kit.[1]
Intracellular Tyrosinase Activity Assay
This assay measures the activity of tyrosinase within the cells after treatment.
-
Cell Seeding and Treatment: Seed and treat B16F10 cells as described for the melanin content assay.
-
Cell Lysis: Wash the cells with PBS and lyse them in a buffer containing 1% Triton X-100 and a protease inhibitor cocktail.[1]
-
Enzyme Reaction: Incubate the cell lysate with L-DOPA (2 mg/mL) in a 96-well plate at 37°C for 1 hour.[1][5]
-
Absorbance Measurement: Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm.[1][5]
-
Normalization: The tyrosinase activity is normalized to the total protein content of the cell lysate.[1]
Molecular Mechanisms and Signaling Pathways
This compound's primary mechanism of action is the direct competitive inhibition of tyrosinase, the enzyme that catalyzes the first two rate-limiting steps in melanin synthesis.[4][8] By binding to the active site of tyrosinase, this compound prevents the substrate, L-tyrosine, from being converted to L-DOPA and subsequently to dopaquinone.[4][6]
While direct inhibition of tyrosinase is the core mechanism, the regulation of melanogenesis is also controlled by complex intracellular signaling cascades.[2] Although direct evidence for this compound's modulation of these pathways is limited, studies on structurally related flavonoids suggest potential interference with key signaling pathways that regulate the expression of tyrosinase and other melanogenic enzymes.[1]
Proposed Modulation of the cAMP/PKA/CREB/MITF Pathway
The cyclic AMP (cAMP) pathway is a central regulator of melanogenesis.[1][9] Activation of this pathway leads to the phosphorylation of the CREB transcription factor, which in turn upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF).[9][10][11] MITF is the master regulator of melanogenic gene expression, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[2][9] It is hypothesized that this compound may interfere with this pathway, leading to a downstream reduction in melanin production.[1]
Potential Modulation of the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK), also plays a role in regulating melanogenesis.[9] Phosphorylation of ERK can lead to the degradation of MITF, thereby inhibiting melanin synthesis.[9] Some flavonoids have been shown to modulate this pathway, suggesting a possible secondary mechanism for this compound.[1]
Experimental Workflow Overview
The logical flow for investigating the anti-melanogenic effects of a compound like this compound is summarized in the following diagram.
Conclusion
This compound stands out as a highly potent natural inhibitor of tyrosinase and, consequently, melanin production.[3][6] Its primary mechanism of action is through competitive, slow-binding inhibition of tyrosinase.[1][4] While its effects on intracellular signaling pathways warrant further investigation, the existing data strongly support its potential as a lead compound for the development of novel dermatological agents for treating hyperpigmentation disorders and for use in cosmetic skin-lightening applications. Future research should focus on validating these in vitro findings in human melanocyte models and in vivo systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Molecular understanding of the therapeutic potential of melanin inhibiting natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The activation of melanogenesis by p-CREB and MITF signaling with extremely low-frequency electromagnetic fields on B16F10 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JNK suppresses melanogenesis by interfering with CREB-regulated transcription coactivator 3-dependent MITF expression [thno.org]
Neorauflavane: A Potent Competitive Inhibitor of Tyrosinase for Dermatological and Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Neorauflavane (B8221041), a naturally occurring isoflavonoid (B1168493) isolated from Campylotropis hirtella, has emerged as a highly potent and competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) biosynthesis.[1][2] This technical guide provides a comprehensive overview of this compound, summarizing its inhibitory activity, kinetic parameters, and effects on cellular melanin production. Detailed experimental protocols for the evaluation of tyrosinase inhibitors are provided, alongside visual representations of experimental workflows and the relevant signaling pathways in melanogenesis. The exceptional potency of this compound, surpassing that of the commonly used inhibitor kojic acid by approximately 400-fold in inhibiting monophenolase activity, positions it as a promising candidate for the development of novel skin-lightening agents and as a valuable tool for research in pigmentation disorders.[2][3]
Quantitative Data Summary
The inhibitory efficacy of this compound against mushroom tyrosinase has been extensively quantified. The following tables summarize the key quantitative data, providing a comparative perspective on its potency.
Table 1: Tyrosinase Inhibition and Melanin Content Reduction by this compound [1][3][4][5]
| Parameter | This compound | Kojic Acid (Reference) | Source |
| IC50 (Monophenolase Activity) | 30 nM | ~12 µM (400-fold less active) | [3][4] |
| IC50 (Diphenolase Activity) | 500 nM | Not Reported | [3][6] |
| IC50 (Melanin Content in B16 Melanoma Cells) | 12.95 µM | Not Reported | [1][3][4] |
Table 2: Kinetic Parameters for Monophenolase Inhibition by this compound [1][4]
| Parameter | Description | Value | Source |
| Inhibition Type | Competitive, Simple Reversible Slow-Binding | [1][3] | |
| Ki(app) | Apparent inhibition constant | 1.48 nM | [4] |
| k3 | Second-order rate constant for the formation of the initial enzyme-inhibitor complex (EI) | 0.0033 nM⁻¹ min⁻¹ | [4] |
| k4 | First-order rate constant for the dissociation of the more stable enzyme-inhibitor complex (EI*) | 0.0049 min⁻¹ | [4] |
Mechanism of Action
This compound functions as a competitive inhibitor of tyrosinase for both its monophenolase and diphenolase activities.[1][4] This indicates that this compound binds to the active site of the enzyme, directly competing with the substrates L-tyrosine and L-DOPA.[1] The inhibition of monophenolase activity follows a simple, reversible, slow-binding mechanism.[1][4] This two-step process involves the rapid formation of an initial enzyme-inhibitor complex (EI), which then undergoes a slow conformational change to a more stable and tightly bound complex (EI*).[1] Molecular docking studies suggest that the resorcinol (B1680541) group of its B-ring and a methoxy (B1213986) group on its A-ring are crucial for its high-affinity binding within the enzyme's active site.[4]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's inhibitory activity.
In Vitro Tyrosinase Inhibition Assay (Diphenolase Activity)
This assay quantifies the inhibitory effect of a compound on the oxidation of L-DOPA by mushroom tyrosinase.[1]
-
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (test compound)
-
Kojic Acid (positive control)
-
Phosphate (B84403) Buffer (e.g., 0.1 M, pH 6.8)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare Solutions:
-
Dissolve mushroom tyrosinase in phosphate buffer to a working concentration (e.g., 100-500 U/mL).[1]
-
Dissolve L-DOPA in phosphate buffer to a working concentration (e.g., 2.5 mM).[1]
-
Prepare stock solutions of this compound and kojic acid in DMSO and create a series of dilutions in phosphate buffer.[1]
-
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Enzyme Addition: Add 20 µL of the tyrosinase enzyme solution to all wells.[1]
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25-37°C) for 10 minutes.[1]
-
Initiate Reaction: Add 40 µL of the L-DOPA substrate solution to all wells to start the reaction.[1]
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm at regular time intervals to determine the initial reaction velocity (V₀).[3]
-
Data Analysis: Calculate the percentage of inhibition using the formula:
-
Inhibition (%) = [(V₀_control - V₀_inhibitor) / V₀_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[7]
-
-
Kinetic Analysis for Determining Inhibition Type
To elucidate the mechanism of inhibition, enzyme assays are performed with varying concentrations of both the substrate and the inhibitor.[7]
-
Procedure:
-
Conduct a series of tyrosinase inhibition assays as described in section 3.1.
-
For each fixed concentration of this compound, vary the concentration of the substrate (L-tyrosine or L-DOPA).[7]
-
Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentrations.
-
Data Analysis:
-
Cell-Based Assays using B16F10 Melanoma Cells
B16F10 mouse melanoma cells are a widely used model for studying melanogenesis.[3]
-
3.3.1. Cell Culture and Treatment
-
Cell Line: B16F10 mouse melanoma cells.[8]
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
Seeding: Seed cells in 6-well plates (for melanin content and cellular tyrosinase activity assays) or 96-well plates (for cell viability assays) and allow them to adhere for 24 hours.[8]
-
Treatment: Treat cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for a specified period (e.g., 72 hours).[3][8]
-
-
3.3.2. Melanin Content Assay
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in 1N NaOH containing 10% DMSO at 80°C for 1 hour.[3]
-
Absorbance Measurement: Measure the absorbance of the lysate at 405 nm.[3]
-
Normalization: Normalize the melanin content to the total protein content of the cells, determined using a BCA protein assay kit.[3]
-
-
3.3.3. Cellular Tyrosinase Activity Assay
-
Cell Lysis: After treatment, wash cells with PBS and lyse them using a suitable lysis buffer.[8]
-
Protein Quantification: Determine the protein concentration of the cell lysate.[8]
-
Enzyme Reaction: Incubate the cell lysate with L-DOPA (2 mg/mL) at 37°C for 1 hour.[3]
-
Absorbance Measurement: Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm.[3]
-
Normalization: Normalize the tyrosinase activity to the total protein content.[3]
-
Mandatory Visualizations
Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for determining tyrosinase inhibition and the proposed signaling pathways involved in melanogenesis that may be influenced by this compound.
Caption: A generalized workflow for determining tyrosinase IC50 values.
Caption: this compound's competitive inhibition of the tyrosinase active site.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Slow-Binding Inhibition Kinetics of Neorauflavane: A Technical Guide for Drug Discovery
For Immediate Release
A comprehensive analysis of Neorauflavane's potent, slow-binding inhibition of tyrosinase, offering critical insights for researchers and drug development professionals in dermatology and neurodegenerative disease.
This compound (B8221041), a naturally occurring isoflavonoid, has emerged as a highly potent inhibitor of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. Its unique slow-binding inhibition kinetics and competitive mechanism of action make it a compound of significant interest for the development of novel therapeutic agents targeting hyperpigmentation and potentially neurodegenerative disorders associated with tyrosinase activity. This technical guide provides an in-depth examination of this compound's inhibitory profile, detailed experimental protocols for its kinetic analysis, and visualizations of its mechanism of action.
Quantitative Inhibition Data
This compound exhibits a strong inhibitory effect on both the monophenolase and diphenolase activities of tyrosinase. Its potency is significantly greater than that of the commonly used tyrosinase inhibitor, kojic acid. The slow-binding nature of its interaction with the monophenolase active site contributes to its high efficacy.
Table 1: Tyrosinase Inhibitory Activity of this compound
| Parameter | Value | Reference Compound (Kojic Acid) | Source |
| Monophenolase IC50 | 30 nM | ~12-13.2 µM | [1][2][3] |
| Diphenolase IC50 | 500 nM | Not specified | [1][2][3] |
| Relative Potency (Monophenolase) | ~400x more active than kojic acid | - | [1][3] |
| Cellular Melanin Content IC50 (B16 Melanoma Cells) | 12.95 µM | Not specified | [1][3] |
Table 2: Kinetic Parameters for Monophenolase Inhibition
| Parameter | Value | Description | Source |
| Ki(app) | 1.48 nM | Apparent inhibition constant | [2][3] |
| k3 (kon) | 0.0033 nM⁻¹ min⁻¹ | Association rate constant for the second step of binding | [3][4] |
| k4 (koff) | 0.0049 min⁻¹ | Dissociation rate constant for the second step of binding | [3][4] |
| Inhibition Type | Competitive, Reversible, Slow-binding | - | [2][3] |
Mechanism of Action: Competitive and Slow-Binding Inhibition
Kinetic studies have demonstrated that this compound acts as a competitive inhibitor for both the monophenolase and diphenolase activities of tyrosinase.[1][2][3] This indicates that this compound binds to the active site of the enzyme, directly competing with the substrates, L-tyrosine and L-DOPA.
The interaction with the monophenolase active site is further characterized by a simple, reversible, slow-binding inhibition mechanism.[1][3] This two-step process involves the rapid formation of an initial enzyme-inhibitor complex (EI), which then undergoes a slow conformational change to a more stable, tightly bound complex (EI*). This slow isomerization is a key factor in this compound's high potency.
Molecular docking studies have revealed that the resorcinol (B1680541) group of this compound's B-ring and a methoxy (B1213986) group on its A-ring are crucial for its high-affinity binding within the enzyme's active site.[1][3]
Visualizing the Mechanism and Pathways
To better understand the kinetics and biological context of this compound's action, the following diagrams illustrate the slow-binding inhibition mechanism and its intervention in the melanogenesis pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the slow-binding inhibition kinetics of this compound.
Tyrosinase Inhibition Assay (IC50 Determination)
This assay quantifies the inhibitory effect of a compound on the diphenolase activity of mushroom tyrosinase using L-DOPA as a substrate.[1]
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (test compound)
-
Kojic Acid (positive control)
-
Phosphate (B84403) Buffer (e.g., 0.1 M, pH 6.8)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Solutions:
-
Dissolve mushroom tyrosinase in phosphate buffer to a working concentration (e.g., 100-500 U/mL).
-
Dissolve L-DOPA in phosphate buffer to a working concentration (e.g., 2.5 mM).
-
Prepare stock solutions of this compound and kojic acid in DMSO.
-
Create a series of dilutions in phosphate buffer to achieve the final desired concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: 40 µL of this compound solution + 50 µL of phosphate buffer.
-
Control Wells (No Inhibitor): 40 µL of buffer/DMSO vehicle + 50 µL of phosphate buffer.
-
Positive Control Wells: 40 µL of kojic acid solution + 50 µL of phosphate buffer.
-
-
Enzyme Addition: Add 20 µL of the tyrosinase enzyme solution to all wells.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25-37°C) for 10 minutes.
-
Initiate Reaction: Add 40 µL of the L-DOPA substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 475-490 nm in kinetic mode for 15-30 minutes.
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Plot % Inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Kinetic Analysis for Determining Inhibition Type and Constants
To determine the type of inhibition and kinetic constants, the assay is performed with varying concentrations of both the substrate and the inhibitor.[1]
Procedure:
-
Perform the tyrosinase inhibition assay as described above.
-
Use a matrix of concentrations, including several fixed concentrations of this compound and, for each, a range of L-DOPA concentrations.
-
Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor.
Data Analysis:
-
Lineweaver-Burk Plot (1/V₀ vs. 1/[S]): A series of lines intersecting on the y-axis is indicative of competitive inhibition.
-
Dixon Plot (1/V₀ vs. [I]): Used to determine the inhibition constant (Ki).
Conclusion
This compound's potent, competitive, and slow-binding inhibition of tyrosinase, particularly its monophenolase activity, establishes it as a compelling lead compound. Its nanomolar efficacy in enzymatic assays and demonstrated activity in cellular models underscore its potential for the development of novel dermatological agents for treating hyperpigmentation and warrant further investigation for its role in other tyrosinase-related pathologies. The detailed kinetic understanding and established experimental protocols provided in this guide offer a solid foundation for future research and development efforts centered on this promising natural product.
References
Structural Elucidation of Neorauflavane: A Technical Guide for Researchers
An In-depth Analysis of the Isolation, Characterization, and Structural Determination of a Potent Tyrosinase Inhibitor from Campylotropis hirtella
Introduction
Neorauflavane (B8221041), a naturally occurring isoflavonoid, has garnered significant attention within the scientific community, particularly in the fields of dermatology, cosmetology, and drug development.[1] Isolated from the roots of the plant Campylotropis hirtella, a member of the Fabaceae family predominantly found in China, this compound has demonstrated remarkable biological activity as a highly potent inhibitor of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis.[2][3] Its efficacy in inhibiting melanin production suggests its potential as a lead compound for the development of novel skin-lightening agents and therapeutics for hyperpigmentation disorders.[4]
This technical guide provides a comprehensive overview of the structural elucidation of this compound. It details the experimental protocols for its extraction and purification from plant material and presents the spectroscopic data integral to its structural determination. The logical workflow of the elucidation process is also visualized, offering a valuable resource for researchers, scientists, and drug development professionals engaged in the study of natural products.
Data Presentation: Spectroscopic and Biological Activity Data
The structural framework of this compound was pieced together through a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[1] The following tables summarize the key quantitative data obtained from these analyses, alongside its notable biological activity.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
Note: Specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are not publicly available in the searched resources. The following is a representative table structure based on typical data for isoflavonoids. Data would be populated from primary literature reporting the compound's discovery.
| Position | δC (ppm) | δH (ppm) | J (Hz) |
| 2 | - | - | - |
| 3 | - | - | - |
| 4 | - | - | - |
| 4a | - | - | - |
| 5 | - | - | - |
| 6 | - | - | - |
| 7 | - | - | - |
| 8 | - | - | - |
| 8a | - | - | - |
| 1' | - | - | - |
| 2' | - | - | - |
| 3' | - | - | - |
| 4' | - | - | - |
| 5' | - | - | - |
| 6' | - | - | - |
| OCH₃ | - | - | - |
| Prenyl C1'' | - | - | - |
| Prenyl C2'' | - | - | - |
| Prenyl C3'' | - | - | - |
| Prenyl C4'' | - | - | - |
| Prenyl C5'' | - | - | - |
Table 2: Mass Spectrometry Data for this compound
Note: Specific mass spectrometry fragmentation data for this compound is not detailed in the provided search results. The table below illustrates the expected data format.
| Ion/Fragment | m/z (Observed) | Molecular Formula | Description |
| [M+H]⁺ | - | - | Protonated molecular ion |
| [M-H]⁻ | - | - | Deprotonated molecular ion |
| Fragment 1 | - | - | Loss of... |
| Fragment 2 | - | - | Retro-Diels-Alder fragmentation of... |
| Fragment 3 | - | - | Loss of... |
Table 3: Tyrosinase Inhibitory Activity of this compound
| Parameter | Value | Reference Compound (Kojic Acid) |
| IC₅₀ (Monophenolase Activity) | 30 nM | ~12 µM (400-fold less active)[3] |
| IC₅₀ (Diphenolase Activity) | 500 nM | Not Reported |
| Inhibition Kinetics (Monophenolase) | Ki(app) = 1.48 nMk₃ = 0.0033 nM⁻¹ min⁻¹k₄ = 0.0049 min⁻¹ | Not Reported |
| Inhibition Type | Competitive, Simple Reversible Slow-Binding | Not Applicable |
| IC₅₀ (Melanin Content in B16 Melanoma Cells) | 12.95 µM | Not Reported |
Experimental Protocols
The following protocols are composite methodologies based on standard practices for the isolation and structural elucidation of flavonoids from plant materials.
Extraction and Isolation of this compound from Campylotropis hirtella
-
Plant Material Preparation: Fresh roots of Campylotropis hirtella are collected, washed thoroughly to remove debris, and then air-dried. The dried roots are ground into a coarse powder to increase the surface area for extraction.[1]
-
Extraction: The powdered root material is macerated with 80% aqueous methanol (B129727) at room temperature for 72 hours. The solvent-to-solid ratio is typically around 10:1 (v/w).[1]
-
Filtration and Concentration: The extract is filtered through cheesecloth and then Whatman No. 1 filter paper. The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude methanol extract.[1]
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. The tyrosinase inhibitory activity of each fraction is monitored to identify the most active fraction, which is typically the ethyl acetate fraction.[1]
-
Column Chromatography: The active ethyl acetate fraction is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol and water to yield the pure compound.[1]
Spectroscopic Analysis for Structural Elucidation
-
Mass Spectrometry (MS): High-resolution mass spectrometry is performed to determine the molecular weight and elemental composition of the isolated compound. Tandem MS (MS/MS) experiments are conducted to obtain fragmentation patterns that provide clues about the compound's substructures.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., acetone-d₆, DMSO-d₆, or methanol-d₄) in an NMR tube.
-
¹H NMR: The ¹H NMR spectrum is acquired to identify the number and types of protons in the molecule, their chemical environments, and their scalar couplings.
-
¹³C NMR and DEPT: The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, is used to determine the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling correlations, helping to identify spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms, allowing for the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems and establishing the overall carbon skeleton of the molecule.
-
-
Mandatory Visualizations
Experimental and Logical Workflows
Caption: Experimental workflow for the isolation and structural elucidation of this compound.
References
In Vitro Effects of Neorauflavane on B16 Melanoma Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neorauflavane, a naturally occurring isoflavone, has demonstrated significant biological activity in preclinical studies, particularly concerning its effects on melanoma cells. This technical guide provides a comprehensive overview of the documented in vitro effects of this compound on the B16 murine melanoma cell line. The content herein summarizes key quantitative data on its anti-melanogenic properties, details the experimental protocols utilized in these assessments, and visualizes the proposed molecular mechanisms of action. While this compound is a potent inhibitor of melanin (B1238610) synthesis, this guide also highlights the current gaps in the literature regarding its direct cytotoxic, apoptotic, and cell cycle-disrupting effects on B16 melanoma cells, offering a roadmap for future research.
Quantitative Data Summary
The primary in vitro effect of this compound on B16 melanoma cells, as established by current research, is the potent inhibition of melanogenesis. This is achieved through the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] Quantitative data from these studies are summarized below.
Table 1: Tyrosinase Inhibition and Melanin Content Reduction by this compound
| Parameter | IC50 Value | Comparative Compound (Kojic Acid) | Source |
| Tyrosinase (Monophenolase Activity) | 30 nM | ~12 µM (400-fold less active) | [1][2] |
| Tyrosinase (Diphenolase Activity) | 500 nM | Not Reported | [1][2] |
| Melanin Content in B16 Melanoma Cells | 12.95 µM | Not Reported | [1][2][3] |
Note: There is currently no publicly available data on the cytotoxic IC50 value of this compound on B16 melanoma cells, nor are there published studies quantifying its specific effects on apoptosis or cell cycle distribution in this cell line.
Experimental Protocols
The following section details the standard methodologies employed to evaluate the biological activity of this compound on B16 melanoma cells.
Cell Culture
-
Cell Line: B16F10 mouse melanoma cells are a commonly utilized model for the study of melanogenesis.[1][3]
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM).[1][3]
-
Supplements: The medium is supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1][3]
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[1][3]
Cell Viability Assay (MTT Assay)
This assay is performed to assess the cytotoxicity of this compound.
-
Cell Seeding: B16F10 cells are seeded in a 96-well plate at a density of 1 × 10⁴ cells/well and incubated for 24 hours.[1]
-
Treatment: The cells are then treated with various concentrations of this compound for a period of 48-72 hours.[1]
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: The culture medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[1]
Melanin Content Assay
This assay quantifies the intracellular melanin content in B16F10 cells following treatment with this compound.
-
Cell Seeding and Treatment: B16F10 cells are seeded in a 6-well plate at a density of 2 × 10⁵ cells/well and treated with this compound for 72 hours.[1]
-
Cell Lysis: The cells are washed with PBS and then lysed in 1N NaOH containing 10% DMSO at 80°C for 1 hour.[1]
-
Absorbance Measurement: The absorbance of the lysate is measured at 405 nm.[1]
-
Normalization: The melanin content is calculated by normalizing the absorbance to the total protein content of the cells, which can be determined using a BCA protein assay kit.[1]
Proposed Mechanism of Action and Signaling Pathways
While direct experimental evidence for the signaling pathways modulated by this compound in B16 melanoma cells is limited, research on structurally similar isoflavones, such as Neobavaisoflavone, provides a basis for a hypothesized mechanism of action.[1] It is proposed that this compound's primary anti-melanogenic effect is due to competitive inhibition of tyrosinase.[2] Additionally, it is hypothesized to interfere with key signaling cascades that regulate melanogenesis.[1]
Experimental Workflow for Assessing Anti-Melanogenic Activity
The following diagram illustrates a typical workflow for investigating the anti-melanogenic effects of this compound.
Proposed Inhibition of the cAMP/PKA/CREB/MITF Signaling Pathway
The cAMP pathway is a central regulator of melanogenesis. It is hypothesized that this compound may interfere with this pathway, leading to a downstream reduction in melanin production.[1]
Potential Modulation of the MAPK/ERK Pathway
The MAPK/ERK pathway is another critical regulator of melanogenesis. Activation of this pathway can lead to the phosphorylation and subsequent degradation of MITF, thereby inhibiting melanin synthesis. While not directly demonstrated for this compound, related isoflavones have been shown to modulate this pathway.
Conclusion and Future Directions
This compound is a highly potent inhibitor of tyrosinase and melanin production in B16 melanoma cells in vitro.[1] Its primary mechanism of action is the competitive inhibition of tyrosinase.[2] While the modulation of intracellular signaling pathways like cAMP/PKA/CREB/MITF and MAPK/ERK is hypothesized based on structurally related compounds, further research is required to fully elucidate these effects.[1]
A significant gap in the current understanding of this compound's activity is the lack of data on its cytotoxic, apoptotic, and cell cycle effects on B16 melanoma cells. Future studies should aim to:
-
Determine the cytotoxic IC50 value of this compound on B16 melanoma cells.
-
Investigate the pro-apoptotic potential of this compound using assays such as Annexin V/PI staining and analysis of caspase activation.
-
Analyze the effect of this compound on cell cycle distribution through flow cytometry.
-
Conduct Western blot analyses to confirm the effects of this compound on the key protein expression and phosphorylation status within the proposed signaling pathways.
Addressing these research questions will provide a more complete profile of this compound's in vitro effects and better inform its potential as a therapeutic agent for melanoma.
References
Neorauflavane: A Technical Guide to its Therapeutic Potential in Hyperpigmentation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperpigmentation disorders, characterized by the excessive production and deposition of melanin (B1238610), represent a significant area of interest in dermatological research and cosmetic science. The quest for potent and safe depigmenting agents has led to the investigation of numerous natural and synthetic compounds. Among these, Neorauflavane (B8221041), an isoflavone (B191592) isolated from Campylotropis hirtella, has emerged as a highly promising candidate.[1][2][3][4] This technical guide provides a comprehensive overview of the current state of knowledge on this compound, focusing on its mechanism of action, in vitro efficacy, and potential therapeutic applications in the management of hyperpigmentation. All quantitative data are summarized in structured tables, key experimental methodologies are detailed, and relevant signaling pathways and workflows are visualized using Graphviz diagrams.
Core Mechanism of Action: Potent Tyrosinase Inhibition
The primary mechanism underlying the anti-melanogenic effect of this compound is its direct and potent inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][4] Tyrosinase catalyzes the initial and essential steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (B1195961) (diphenolase activity).[4]
Kinetic studies have elucidated that this compound acts as a competitive inhibitor of both monophenolase and diphenolase functions of tyrosinase.[2][3][5] This competitive inhibition signifies that this compound binds to the active site of the enzyme, thereby preventing the binding of the natural substrates.[3] Furthermore, its interaction with the monophenolase active site is characterized by a simple, reversible, slow-binding inhibition mechanism, which contributes to its high potency.[2][4]
Molecular docking studies suggest that the resorcinol (B1680541) motif of the B-ring and the methoxy (B1213986) group in the A-ring of this compound play crucial roles in its binding to the tyrosinase active site.[2]
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in various in vitro studies, demonstrating its significant superiority over kojic acid, a widely used reference compound.[1][2][5]
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference Compound (Kojic Acid) | Reference(s) |
| Tyrosinase Monophenolase IC₅₀ | 30 nM | ~12 µM (approx. 400-fold less active) | [1][2][5] |
| Tyrosinase Diphenolase IC₅₀ | 500 nM | Not Reported | [1][2] |
| Melanin Content Reduction in B16F10 Cells IC₅₀ | 12.95 µM | Not Reported | [2][5] |
Table 2: Kinetic Parameters for Monophenolase Inhibition
| Parameter | Description | Value | Reference(s) |
| Ki(app) | Apparent inhibition constant | 1.48 nM | [2][5] |
| k3 | Second-order rate constant for the formation of the initial enzyme-inhibitor complex (EI) | 0.0033 nM⁻¹ min⁻¹ | [2][5] |
| k4 | First-order rate constant for the dissociation of the more stable enzyme-inhibitor complex (EI*) | 0.0049 min⁻¹ | [2][5] |
Proposed Modulation of Cellular Signaling Pathways
Beyond direct enzyme inhibition, it is hypothesized that this compound may also modulate intracellular signaling cascades that regulate melanogenesis. While direct experimental evidence for this compound is still emerging, studies on structurally related isoflavones suggest the involvement of the following pathways.[1][6]
cAMP/PKA/CREB/MITF Pathway
The cAMP pathway is a central regulator of melanogenesis.[1] It is proposed that this compound may interfere with this pathway, leading to a downstream reduction in the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic genes, including tyrosinase.[1][6]
MAPK/ERK Pathway
The MAPK/ERK signaling pathway is also known to be involved in the regulation of MITF activity and subsequent melanogenesis.[6][7] this compound's inhibitory effects on melanin production may be associated with the modulation of this pathway.[6]
Experimental Protocols
The evaluation of this compound's anti-melanogenic activity involves a series of standardized in vitro assays.
In Vitro Mushroom Tyrosinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of mushroom tyrosinase.
-
Materials and Reagents: Mushroom Tyrosinase (EC 1.14.18.1), L-tyrosine (for monophenolase activity) or L-DOPA (for diphenolase activity), this compound, Kojic acid (positive control), Phosphate (B84403) buffer, 96-well microplate, Microplate reader.
-
Procedure:
-
Prepare stock solutions of L-tyrosine/L-DOPA, this compound, and kojic acid in an appropriate solvent (e.g., DMSO) and dilute to various concentrations with phosphate buffer.
-
In a 96-well plate, add a fixed volume of the substrate solution (L-tyrosine or L-DOPA) and varying concentrations of the inhibitor (this compound or kojic acid).
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding a fixed concentration of mushroom tyrosinase solution to each well.
-
Monitor the formation of dopachrome (B613829) by measuring the absorbance at a specific wavelength (typically 475-490 nm) at regular time intervals.
-
Calculate the initial reaction velocity (V) from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated using the formula: Inhibition (%) = [(V_control - V_inhibitor) / V_control] * 100.[3]
-
Cell Culture and Treatment
B16F10 mouse melanoma cells are a widely used model for studying melanogenesis.[1]
-
Cell Line: B16F10 mouse melanoma cells.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.[8]
-
Treatment: Seed cells in appropriate plates (e.g., 6-well plates for melanin and tyrosinase assays, 96-well plates for viability assays). Allow cells to adhere for 24 hours before treating with various concentrations of this compound for a specified period (e.g., 48-72 hours).[8]
Melanin Content Assay
This assay quantifies the intracellular melanin content in B16F10 cells following treatment with this compound.[1]
-
Procedure:
-
After treatment, wash the cells with Phosphate-Buffered Saline (PBS).
-
Lyse the cells in 1N NaOH containing 10% DMSO at 80°C for 1 hour.[1]
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration of the cell lysate, which can be determined using a BCA protein assay kit.[1]
-
Intracellular Tyrosinase Activity Assay
This assay measures the activity of tyrosinase within the cultured cells.[1]
-
Procedure:
-
After treatment, wash the cells with PBS and lyse them with a buffer containing 1% Triton X-100 and a protease inhibitor cocktail.
-
Incubate the cell lysate with L-DOPA (2 mg/mL) at 37°C for 1 hour.
-
Measure the formation of dopachrome by reading the absorbance at 475 nm.
-
Normalize the tyrosinase activity to the total protein content of the lysate.[1]
-
Cell Viability (MTT) Assay
This assay assesses the potential cytotoxicity of this compound.[8]
-
Procedure:
-
Following the treatment period in a 96-well plate, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.[8]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the anti-melanogenic effects of this compound.
Preclinical In Vivo Models
While in vitro data are robust, validation in in vivo models is crucial for further development.
-
UV-Induced Hyperpigmentation Model in Guinea Pigs: Brownish guinea pigs serve as an excellent model due to the similarity of their epidermal melanocytes to human skin. Hyperpigmentation is induced by UVB radiation, followed by topical application of this compound to assess its depigmenting efficacy.[6][9]
-
Zebrafish Model: Zebrafish are a valuable tool for rapid screening of melanogenesis inhibitors due to their visible pigmentation and rapid development. The effect of this compound on embryo pigmentation can be readily observed and quantified.[9][10]
As of the latest available literature, specific in vivo efficacy studies for this compound have not been published, representing a current research gap.[10]
Conclusion and Future Directions
This compound is a highly potent, competitive, and slow-binding inhibitor of tyrosinase, with demonstrated efficacy in reducing melanin content in cellular models at non-cytotoxic concentrations.[1][8] Its nanomolar potency against tyrosinase monophenolase activity positions it as a superior candidate compared to existing agents like kojic acid.[2][5]
Future research should focus on:
-
Confirming the proposed modulatory effects of this compound on the cAMP/PKA/CREB/MITF and MAPK/ERK signaling pathways in human melanocytes.
-
Conducting in vivo efficacy studies using established animal models to validate the in vitro findings.
-
Performing comprehensive safety and toxicological assessments.
-
Investigating formulation strategies to ensure optimal dermal delivery and stability.
The compelling preclinical data strongly support the continued investigation of this compound as a lead compound for the development of novel and effective therapeutic agents for the treatment of hyperpigmentation disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Neobavaisoflavone Inhibits Melanogenesis through the Regulation of Akt/GSK-3β and MEK/ERK Pathways in B16F10 Cells and a Reconstructed Human 3D Skin Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Understanding the isoflavonoid structure of Neorauflavane
An In-Depth Technical Guide to the Isoflavonoid (B1168493) Structure and Activity of Neorauflavane (B8221041)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent, naturally occurring prenylated isoflavonoid that has been isolated from the roots of Campylotropis hirtella, a member of the Fabaceae (legume) family.[1][2] Its structure is distinguished by a dimethylpyran ring fused to the A-ring of the isoflavone (B191592) core.[1] This compound has garnered significant scientific interest due to its remarkable biological activity, primarily as a highly potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) biosynthesis.[2][3][4] Its efficacy, which is approximately 400 times greater than that of the common depigmenting agent kojic acid in inhibiting monophenolase activity, marks it as a compound of significant interest for dermatological and pharmacological applications.[2][5][6]
This technical guide provides a comprehensive overview of this compound, covering its biosynthetic origins, mechanism of action, quantitative inhibitory data, and the detailed experimental protocols used to characterize its activity.
Structure and Biosynthesis
The biosynthesis of isoflavonoids like this compound is a specialized branch of the phenylpropanoid pathway, which is particularly active in leguminous plants.[2] The process begins with the amino acid L-phenylalanine and proceeds through several key enzymatic steps to form an isoflavone core. The defining step is a 1,2-aryl migration catalyzed by isoflavone synthase.[1] Subsequent modifications, including prenylation and cyclization, lead to the final complex structure of this compound.[1]
Quantitative Data Summary
This compound's potent inhibitory effect on tyrosinase has been thoroughly quantified. The following tables summarize the key findings from enzymatic and cellular assays, comparing its activity to the well-known inhibitor, kojic acid.
| Parameter | Value | Reference Compound (Kojic Acid) | Source |
| Monophenolase Activity IC₅₀ | 30 nM | ~12-13.2 µM | [2][3][7] |
| Diphenolase Activity IC₅₀ | 500 nM | Not Specified | [2][3][7] |
| Inhibition Kinetics | Competitive, Reversible, Slow-binding | Not Applicable | [3][4][7] |
| Relative Potency | ~400x more active (monophenolase) | - | [2][5][6] |
Table 1: Inhibitory Activity of this compound against Tyrosinase.
| Parameter | Value | Source |
| Melanin Content IC₅₀ in B16 Melanoma Cells | 12.95 µM | [3][4][7][8] |
Table 2: Effect of this compound on B16 Melanoma Cells.
Mechanism of Action and Signaling Pathways
The primary mechanism of this compound is the direct inhibition of tyrosinase. Kinetic studies have conclusively shown that it acts as a competitive inhibitor, meaning it binds to the active site of the enzyme, thereby preventing the natural substrates (L-tyrosine and L-DOPA) from binding.[7][9] This interaction is further characterized as a reversible, slow-binding mechanism, which contributes to its high potency.[6][7][8]
Melanin synthesis (melanogenesis) is regulated by complex signaling cascades. The canonical cAMP/PKA/CREB/MITF pathway is a major regulator of tyrosinase gene expression. While this compound's confirmed action is the direct inhibition of the tyrosinase enzyme, understanding this upstream pathway is crucial for contextualizing its role.
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of this compound as a tyrosinase inhibitor.
Protocol 1: In Vitro Tyrosinase Inhibition Assay (Diphenolase Activity)
This assay quantifies the inhibitory effect of a compound on the diphenolase activity of mushroom tyrosinase using L-DOPA as a substrate.[7]
-
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (test compound) and Kojic Acid (positive control)
-
Phosphate (B84403) Buffer (e.g., 0.1 M, pH 6.8)
-
DMSO (for dissolving compounds)
-
96-well microplate and microplate spectrophotometer
-
-
Procedure:
-
Prepare Solutions: Dissolve tyrosinase and L-DOPA in phosphate buffer to working concentrations. Prepare stock solutions of this compound and kojic acid in DMSO and create serial dilutions.[7]
-
Assay Setup: In a 96-well plate, add the inhibitor solution (or vehicle for control) and phosphate buffer.[7]
-
Enzyme Addition: Add tyrosinase solution to all wells and pre-incubate for 10 minutes at a controlled temperature (e.g., 37°C).[7]
-
Initiate Reaction: Add the L-DOPA substrate solution to all wells to start the reaction.[7]
-
Measurement: Immediately measure the absorbance at 475 nm in kinetic mode. The absorbance is proportional to the formation of dopachrome (B613829).[3][9]
-
Calculation: Calculate the percentage of tyrosinase inhibition for each concentration relative to the vehicle-treated control. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.[9]
-
Protocol 2: Cellular Assays in B16F10 Melanoma Cells
This workflow assesses the effects of this compound on tyrosinase activity and melanin content within a cellular context.
-
1. Cell Culture: B16F10 mouse melanoma cells are cultured in DMEM supplemented with 10% FBS and maintained in a humidified incubator at 37°C with 5% CO₂.[3][4]
-
2. Cellular Tyrosinase Activity Assay: After treatment, cells are washed and lysed. The protein concentration of the lysate is determined. The lysate is then incubated with L-DOPA, and the formation of dopachrome is measured at 475 nm to determine intracellular tyrosinase activity.[3][4]
-
3. Melanin Content Assay: Following treatment, cell pellets are harvested and dissolved in 1N NaOH with 10% DMSO at 80°C. The absorbance of the solubilized melanin is measured at 405 nm. Melanin content is normalized to total protein concentration.[3][4]
-
4. Cell Viability (MTT) Assay: To assess cytotoxicity, treated cells are incubated with MTT solution. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized with DMSO. The absorbance is measured at 570 nm.[3][4]
Protocol 3: In Vivo Model - UV-Induced Hyperpigmentation in Guinea Pigs
This is a standard preclinical model to evaluate the efficacy of topical depigmenting agents.[10]
-
1. Animal Model: Brownish guinea pigs (e.g., Hartley strain) are acclimated for at least one week.[10]
-
2. Induction of Hyperpigmentation: The dorsal skin is depilated and exposed to a controlled dose of UVB radiation to induce hyperpigmentation. This process is typically repeated for several exposures.[10]
-
3. Treatment: After pigmentation has stabilized, defined areas are treated daily with a topical formulation of this compound at various concentrations. Vehicle and positive controls (e.g., kojic acid) are included.[10]
-
4. Efficacy Evaluation: The treatment sites are evaluated weekly. This includes photographic documentation and colorimetric measurements using a chromameter, where the L* value (lightness) is the primary indicator of depigmentation.[10]
Conclusion
This compound stands out as a highly potent, naturally derived isoflavonoid with a well-characterized mechanism of action centered on the competitive inhibition of tyrosinase. Its nanomolar efficacy in enzymatic assays and demonstrated activity in reducing melanin in cellular models underscore its significant potential as a lead compound for the development of novel skin-lightening agents and therapeutics for hyperpigmentation disorders. The robust quantitative data and established experimental protocols provide a solid foundation for further preclinical and clinical investigation into its applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Neorauflavane in Plant Extracts
Introduction
Neorauflavane (B8221041) is a potent, naturally occurring isoflavonoid (B1168493) primarily isolated from the roots of Campylotropis hirtella, a plant from the Fabaceae family.[1][2] It has garnered significant scientific interest due to its remarkable biological activities, most notably as a highly potent inhibitor of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis.[3][4][5] this compound's inhibitory effect on both the monophenolase and diphenolase activities of tyrosinase makes it a compound of interest for applications in dermatology, cosmetology, and for addressing hyperpigmentation disorders.[2][6]
The development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate and precise quantification of this compound in plant extracts.[7] Such a method is essential for quality control of raw materials, standardization of herbal products, pharmacokinetic studies, and formulation development in the pharmaceutical and cosmetic industries.[7] This document provides a detailed protocol for the extraction and subsequent quantification of this compound using a reversed-phase HPLC system with Diode Array Detection (DAD).
Quantitative Data Summary
This compound's biological efficacy has been well-documented in vitro. Its potency as a tyrosinase inhibitor significantly surpasses that of other commonly used agents, such as kojic acid. The following tables summarize key quantitative findings.
Table 1: Comparative Tyrosinase Inhibition and Cellular Activity of this compound
| Parameter | This compound | Kojic Acid (Reference) | Source |
|---|---|---|---|
| IC₅₀ (Monophenolase Activity) | 30 nM | ~12 µM (~400-fold less active) | [3][4][6] |
| IC₅₀ (Diphenolase Activity) | 500 nM | Not Reported | [3][4][6] |
| IC₅₀ (Melanin Content in B16 Cells) | 12.95 µM | Not Reported | [3][4][6] |
| Inhibition Type | Competitive, Slow-Binding | Not Applicable |[3][6] |
Table 2: Kinetic Parameters of this compound against Tyrosinase (Monophenolase Activity)
| Parameter | Value | Source |
|---|---|---|
| Ki(app) | 1.48 nM | [6] |
| k₃ | 0.0033 nM⁻¹ min⁻¹ | [6] |
| k₄ | 0.0049 min⁻¹ |[6] |
Experimental Protocols
Protocol 1: Extraction and Sample Preparation from Campylotropis hirtella
This protocol details a standard laboratory procedure for extracting and enriching this compound from plant material for HPLC analysis.
1. Plant Material Preparation:
-
Collect fresh roots of Campylotropis hirtella.
-
Wash the roots thoroughly with water to remove soil and other debris.
-
Dry the roots in a shaded, well-ventilated area or in an oven at a temperature not exceeding 50°C.
-
Grind the dried roots into a coarse powder to increase the surface area for extraction.[1][2]
2. Maceration Extraction:
-
Weigh 100 g of the powdered root material and place it in a suitable container.
-
Add 1 L of 80% aqueous methanol (B129727) (a 1:10 solid-to-liquid ratio, w/v).[8]
-
Agitate the mixture on a shaker or use a sonicator bath for 24 hours at room temperature to facilitate efficient extraction.[8]
-
Filter the extract through Whatman No. 1 filter paper to separate the solid plant residue.[8]
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude methanol extract.[8]
3. Solvent Partitioning for Enrichment:
-
Resuspend the crude methanol extract in deionized water.
-
Perform sequential liquid-liquid partitioning with n-hexane followed by ethyl acetate (B1210297).[8] this compound and other flavonoids will preferentially partition into the ethyl acetate fraction.
-
Collect the ethyl acetate fraction and evaporate the solvent under reduced pressure to yield a flavonoid-rich extract.[8]
4. Final Sample Preparation for HPLC:
-
Accurately weigh a portion of the dried ethyl acetate extract.
-
Dissolve the extract in the HPLC mobile phase (or methanol) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[7]
Caption: Workflow for extraction and quantification of this compound.
Protocol 2: HPLC-DAD Quantification Method
This protocol outlines the instrumental conditions for the quantification of this compound.
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) is recommended.[7]
2. Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of purified this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.[7]
-
Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[7]
3. Chromatographic Conditions:
Table 3: Proposed HPLC-DAD Chromatographic Conditions | Parameter | Recommended Condition | | :--- | :--- | | Stationary Phase | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[7] | | Mobile Phase A | 0.1% Formic Acid in Water[7] | | Mobile Phase B | Acetonitrile[7] | | Flow Rate | 1.0 mL/min[7] | | Injection Volume | 10 µL[7] | | Column Temperature | 30°C[7] | | Detection Wavelength | 280 nm (or optimized λmax from DAD scan)[7] | | Gradient Program | Time (min) | % Mobile Phase B | | | 0 | 10 | | | 25 | 90 | | | 30 | 90 | | | 31 | 10 | | | 40 | 10 |
Protocol 3: Method Validation Overview
To ensure the analytical method is suitable for its intended purpose, validation should be performed according to ICH guidelines.[9][10]
Table 4: Key Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). | Peak purity analysis, resolution > 1.5. |
| Linearity | Ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999.[11] |
| Accuracy | Closeness of the test results to the true value, often assessed by spike recovery. | Recovery between 98-102%. |
| Precision | Closeness of agreement among a series of measurements (repeatability and intermediate precision). | Relative Standard Deviation (RSD) ≤ 2%.[11] |
| LOD | Lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| LOQ | Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, pH, column temp).[12] | RSD ≤ 2% for varied conditions. |
Mechanism of Action Visualization
This compound's primary application is linked to its ability to inhibit melanin production. The diagram below illustrates its mechanism of action at the enzymatic level.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ijrpr.com [ijrpr.com]
- 10. Development and Validation of an HPLC–UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. phcogres.com [phcogres.com]
Application Notes: Neorauflavane as a Potent Tyrosinase Inhibitor
Introduction
Neorauflavane (B8221041), a naturally occurring isoflavonoid (B1168493) isolated from Campylotropis hirtella, has been identified as a highly potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) biosynthesis.[1][2][3] Its efficacy, significantly surpassing that of common inhibitors like kojic acid, makes it a compound of great interest for applications in dermatology for treating hyperpigmentation and in cosmetic skin-lightening formulations.[3][4] Kinetic studies have demonstrated that this compound acts as a competitive, reversible, and slow-binding inhibitor of both the monophenolase and diphenolase activities of tyrosinase.[2][3] This document provides detailed protocols for assessing the tyrosinase inhibitory activity of this compound both in enzymatic and cellular assays.
Data Presentation
The inhibitory potency of this compound has been quantified through various enzymatic and cellular assays. The key parameters are summarized below for easy comparison.
Table 1: In Vitro Inhibitory Potency of this compound against Mushroom Tyrosinase
| Inhibitor | Enzyme Activity | IC₅₀ Value | Inhibition Type | Reference |
| This compound | Monophenolase | 30 nM | Competitive, Reversible, Slow-binding | [2][3] |
| Diphenolase | 500 nM | Competitive | [2][3] | |
| Kojic Acid | Monophenolase | ~12 µM | Competitive | [2][4] |
Note: this compound is approximately 400-fold more active than kojic acid in inhibiting the monophenolase activity of tyrosinase.[3][4]
Table 2: Kinetic Parameters of this compound (Monophenolase Activity)
| Parameter | Value | Description | Reference |
| Kᵢ (app) | 1.48 nM | Apparent inhibition constant | [2][3] |
| k₃ | 0.0033 nM⁻¹ min⁻¹ | Second-order rate constant for the formation of the initial enzyme-inhibitor complex (EI) | [3] |
| k₄ | 0.0049 min⁻¹ | First-order rate constant for the isomerization to the final, more stable complex (EI*) | [3] |
Table 3: Cellular Efficacy of this compound in B16 Melanoma Cells
| Parameter | IC₅₀ Value | Reference |
| Melanin Content Reduction | 12.95 µM | [1][3] |
Experimental Protocols
Protocol 1: In Vitro Mushroom Tyrosinase Inhibition Assay (Diphenolase Activity)
This protocol quantifies the inhibitory effect of this compound on the diphenolase activity of mushroom tyrosinase using L-DOPA as the substrate.[1]
A. Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic Acid (Positive Control)
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate (B84403) Buffer (e.g., 0.1 M, pH 6.8)
-
96-well microplate
-
Microplate spectrophotometer
B. Preparation of Solutions
-
Enzyme Solution : Dissolve mushroom tyrosinase in phosphate buffer to a working concentration of 100-500 U/mL.[1]
-
Substrate Solution : Dissolve L-DOPA in phosphate buffer to a working concentration of 2.5 mM.[1]
-
Inhibitor Stock Solutions : Prepare stock solutions of this compound and Kojic Acid in DMSO.
-
Working Solutions : Create a series of dilutions of the inhibitors in phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the well should be kept low (e.g., <1%) to avoid affecting enzyme activity.
C. Assay Procedure
-
In a 96-well plate, add the following to the respective wells:
-
Test Wells : 40 µL of this compound solution + 50 µL of phosphate buffer.
-
Control Wells (No Inhibitor) : 40 µL of buffer/DMSO vehicle + 50 µL of phosphate buffer.
-
Positive Control Wells : 40 µL of Kojic Acid solution + 50 µL of phosphate buffer.[1]
-
-
Enzyme Addition : Add 20 µL of the tyrosinase enzyme solution to all wells.[1]
-
Pre-incubation : Incubate the plate at a controlled temperature (e.g., 25-37°C) for 10 minutes.[1]
-
Reaction Initiation : Add 40 µL of the L-DOPA substrate solution to all wells to start the reaction.[1]
-
Measurement : Immediately measure the absorbance at 475-490 nm in kinetic mode for 15-30 minutes.[1]
D. Data Analysis
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100.[1][2]
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[1]
Protocol 2: Kinetic Analysis of Tyrosinase Inhibition
This protocol determines the type of inhibition (e.g., competitive) and the kinetic constant Kᵢ.
A. Procedure
-
Perform the tyrosinase inhibition assay as described in Protocol 1.
-
Use a matrix of concentrations, including several fixed concentrations of this compound and, for each, a range of L-DOPA concentrations.[1][2]
-
Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor.[1]
B. Data Analysis
-
Analyze the data using graphical methods such as the Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) or the Dixon plot (1/V₀ vs. [Inhibitor]).[2]
-
For competitive inhibition, the lines on the Lineweaver-Burk plot for different inhibitor concentrations will intersect on the y-axis.[2]
-
The inhibition constant (Kᵢ) can be determined from a secondary plot of the slopes from the Lineweaver-Burk plot versus the inhibitor concentration.[2]
Protocol 3: Cellular Tyrosinase Activity and Melanin Content Assay
This protocol measures the effect of this compound on intracellular tyrosinase activity and melanin production in B16F10 melanoma cells.[5]
A. Cell Culture and Treatment
-
Cell Line : Use B16F10 mouse melanoma cells.
-
Culture Conditions : Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C with 5% CO₂.[5]
-
Seeding : Seed cells in 6-well plates (2 x 10⁵ cells/well) or 96-well plates (1 x 10⁴ cells/well) and allow them to adhere for 24 hours.[5]
-
Treatment : Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (Kojic Acid). Incubate for 48-72 hours.[5]
B. Cellular Tyrosinase Activity Assay
-
Cell Lysis : After treatment, wash cells twice with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., M-PER).[5]
-
Lysate Preparation : Centrifuge the lysate at 13,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification : Determine the protein concentration of each lysate (e.g., using a BCA assay) for normalization.
-
Enzyme Reaction : In a 96-well plate, mix an equal amount of protein from each sample with phosphate buffer.
-
Substrate Addition : Add 20 µL of 5 mM L-DOPA to each well to initiate the reaction.[5]
-
Incubation & Measurement : Incubate at 37°C for 1 hour and measure the absorbance at 475 nm.[5]
C. Melanin Content Assay
-
Cell Harvesting : After treatment, wash cells with PBS and harvest by trypsinization.[5]
-
Melanin Solubilization : Pellet the cells and dissolve the melanin by incubating the pellet in 1 N NaOH with 10% DMSO at 80°C for 1 hour.
-
Quantification : Measure the absorbance of the solubilized melanin at 405 nm.[5]
-
Normalization : Normalize the melanin content to the total protein concentration determined from a parallel plate.[5]
Visualizations
References
Application Notes and Protocols for Testing Neorauflavane Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neorauflavane, a flavonoid compound, has demonstrated notable biological activities, including potent tyrosinase inhibition.[1] To further characterize its therapeutic potential, particularly in oncology, a thorough evaluation of its cytotoxic effects against various cell lines is essential. These application notes provide detailed protocols for assessing the cytotoxicity of this compound using established cell-based assays. The described methods will enable researchers to determine the compound's potency, selectivity, and potential mechanisms of cell death induction.
Data Presentation: Quantifying this compound's Cytotoxic Effects
The cytotoxic activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability after a specific exposure time.[2] Determining IC50 values across a panel of cancer cell lines is crucial for assessing the compound's potency and spectrum of activity. For comparative purposes, IC50 values of other common flavonoids against various cancer cell lines are provided below.
Table 1: Comparative Cytotoxicity of Common Flavonoids in Various Human Cancer Cell Lines.
| Flavonoid | Cancer Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) |
| Apigenin | SCC-25 | Oral Squamous Carcinoma | MTT/NRU | 48 | 43.3 |
| Luteolin | SCC-25 | Oral Squamous Carcinoma | MTT/NRU | 48 | 35.7 |
| Genistein | HeLa | Cervical Cancer | Cytotoxicity | 72 | ~52 |
| Quercetin | HCT116 | Colorectal Cancer | Crystal Violet | Not Specified | 22.4 |
| Kaempferol | OVCAR-3 | Ovarian Cancer | Not Specified | Not Specified | Induces Apoptosis |
Note: The data for flavonoids other than this compound are for comparative purposes.[3][4][5][6]
Table 2: Template for Summarizing Experimental Cytotoxicity Data for this compound.
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | This compound IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| B16 Melanoma | Melanoma | Melanin (B1238610) Content Reduction | Not Specified | 12.95 | [Insert Value] |
| A549 | Lung Carcinoma | MTT/NRU | 24, 48, 72 | [Insert Value] | [Insert Value] |
| MCF-7 | Breast Adenocarcinoma | MTT/NRU | 24, 48, 72 | [Insert Value] | [Insert Value] |
| HeLa | Cervical Carcinoma | MTT/NRU | 24, 48, 72 | [Insert Value] | [Insert Value] |
| HCT116 | Colorectal Carcinoma | MTT/NRU | 24, 48, 72 | [Insert Value] | [Insert Value] |
| PC-3 | Prostate Cancer | MTT/NRU | 24, 48, 72 | [Insert Value] | [Insert Value] |
| HepG2 | Hepatocellular Carcinoma | MTT/NRU | 24, 48, 72 | [Insert Value] | [Insert Value] |
| Normal Fibroblasts (e.g., NIH3T3) | Non-cancerous | MTT/NRU | 24, 48, 72 | [Insert Value] | [Insert Value] |
Note: The IC50 value for this compound in B16 melanoma cells is based on melanin content reduction and may not directly reflect general cytotoxicity.[3] All other values for this compound in this table are placeholders to be filled with experimentally determined data.
Experimental Workflow for Cytotoxicity Testing
The overall workflow for assessing the cytotoxicity of this compound involves several key stages, from initial cell culture to data analysis.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[3]
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer and normal cell lines
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS)[7]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture selected cell lines to ~80% confluency.
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium.[3]
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., Doxorubicin).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound.
-
Incubate the plate for desired time points (e.g., 24, 48, or 72 hours).[3]
-
-
MTT Addition and Formazan (B1609692) Solubilization:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[3][8]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]
-
Carefully remove the MTT-containing medium.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3][7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]
-
-
Absorbance Measurement and Data Analysis:
Protocol 2: Neutral Red Uptake (NRU) Cytotoxicity Assay
The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[9]
Materials:
-
Neutral Red solution (e.g., 0.33 g/L in ultra-pure water)[10]
-
Destain solution (50% ethanol, 49% ultrapure water, 1% glacial acetic acid)[10]
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
All other materials as listed for the MTT assay.
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Neutral Red Staining:
-
Dye Extraction:
-
Absorbance Measurement and Data Analysis:
-
Measure the optical density (OD) at 540 nm in a microplate reader.[10]
-
Calculate the percentage of viability and determine the IC50 value as described for the MTT assay.
-
Protocol 3: Apoptosis Detection using Annexin V Staining
This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane, where it is bound by fluorescently-labeled Annexin V.[12] Propidium Iodide (PI) is used as a counterstain to differentiate early apoptotic, late apoptotic, and necrotic cells.[13]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates or T25 flasks
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., 1 x 10⁶ cells) in a T25 flask or appropriate vessel and allow them to attach overnight.[13]
-
Treat the cells with this compound at concentrations around the predetermined IC50 value for an appropriate duration (e.g., 24 hours). Include untreated and positive controls.
-
-
Cell Harvesting and Staining:
-
After incubation, collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.[13]
-
Wash the cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes.[13]
-
Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL.[14]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[15]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[14]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry as soon as possible.
-
Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[16]
-
-
Potential Signaling Pathways in this compound-Induced Cytotoxicity
Flavonoids can induce cytotoxicity and apoptosis through various signaling pathways. Based on the known mechanisms of similar compounds, this compound may trigger apoptosis through either the extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) pathways.[17][18]
Flavonoid-Induced Apoptosis Pathways
These protocols and conceptual frameworks provide a solid foundation for the systematic evaluation of this compound's cytotoxic properties. Rigorous and consistent application of these methods will yield reliable data crucial for the preclinical assessment of this promising natural compound.
References
- 1. MTT (Assay protocol [protocols.io]
- 2. phcogrev.com [phcogrev.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. qualitybiological.com [qualitybiological.com]
- 11. researchgate.net [researchgate.net]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Function of flavonoids on different types of programmed cell death and its mechanism: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Design for Assessing the In Vivo Efficacy of Neorauflavane
Introduction
Neorauflavane (B8221041), a flavonoid isolated from Campylotropis hirtella, has been identified as a highly potent in vitro inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) biosynthesis.[1][2] Its inhibitory activity, particularly on the monophenolase function of tyrosinase, is reported to be approximately 400-fold more potent than kojic acid, a widely used depigmenting agent.[1][2] Kinetic studies have confirmed that this compound acts as a competitive inhibitor, binding directly to the enzyme's active site.[3][4] While these in vitro and cellular data are promising, specific in vivo efficacy studies for this compound have not yet been published.[1]
This document provides a detailed framework for researchers, scientists, and drug development professionals to design and execute in vivo experiments to assess the therapeutic potential of this compound. Based on its confirmed mechanism as a tyrosinase inhibitor and the known biological activities of flavonoids, we propose experimental designs targeting three key areas:
-
Dermatological Applications: Evaluating its efficacy as a topical agent for hyperpigmentation.
-
Neuroprotective Effects: Assessing its potential to mitigate neuroinflammation.
-
Systemic Efficacy: Investigating its anti-inflammatory and antioxidant properties.
Hypothesized Mechanisms and Signaling Pathways
This compound's primary established mechanism is the direct inhibition of tyrosinase. However, as a flavonoid, it may also modulate key signaling pathways involved in inflammation and oxidative stress.
1.1. Primary Mechanism: Inhibition of Melanogenesis
This compound directly competes with substrates (L-tyrosine and L-DOPA) for the active site of tyrosinase, blocking the initial and rate-limiting steps of melanin production.[2][4] This action is expected to reduce the synthesis of both eumelanin (B1172464) and pheomelanin, leading to a visible depigmenting effect.
1.2. Plausible Secondary Mechanisms: Anti-inflammatory & Antioxidant Pathways
Flavonoids are well-documented modulators of cellular signaling pathways involved in inflammation and oxidative stress.[5][6] this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory pathways like NF-κB and STAT, and antioxidant effects by activating the Nrf2 pathway, which upregulates endogenous antioxidant enzymes.[7][8]
Experimental Protocols for In Vivo Efficacy
The following protocols provide a foundation for assessing this compound's efficacy in preclinical animal models.
2.1. Model 1: Topical Efficacy for Hyperpigmentation
This protocol uses a well-established guinea pig model to evaluate the depigmenting efficacy of topically applied this compound on UV-induced skin pigmentation.[9]
Workflow Diagram
Protocol: UV-Induced Hyperpigmentation in Guinea Pigs
-
Animal Model: Use brownish guinea pigs (e.g., Hartley strain), 6-8 weeks old. Acclimatize animals for at least one week.[9]
-
Induction of Hyperpigmentation:
-
Treatment Groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., cream base).
-
Group 2: this compound (e.g., 0.5% in vehicle).
-
Group 3: this compound (e.g., 1% in vehicle).
-
Group 4: this compound (e.g., 2% in vehicle).
-
Group 5: Positive Control (e.g., 2% Kojic Acid in vehicle).
-
-
Drug Administration:
-
Divide the pigmented areas on the back of each animal into test sites.
-
Apply a standardized amount (e.g., 50 mg) of the assigned formulation to the designated sites once daily for 4-8 weeks.
-
-
Efficacy Assessment:
-
Primary Endpoint: Measure skin pigmentation weekly using a mexameter or chromameter to determine the Melanin Index. Calculate the change from baseline.
-
Secondary Endpoint: At the end of the study, collect skin biopsies from the treated areas. Perform histological analysis using Fontana-Masson staining to visualize and quantify melanin deposits in the epidermis.
-
-
Data Analysis: Use ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control.
Hypothetical Data Summary
| Treatment Group | Baseline Melanin Index (Mean ± SD) | Week 4 Melanin Index (Mean ± SD) | Week 8 Melanin Index (Mean ± SD) | % Reduction at Week 8 |
| Vehicle Control | 350 ± 15 | 348 ± 18 | 345 ± 16 | 1.4% |
| This compound (0.5%) | 352 ± 14 | 310 ± 12 | 280 ± 15 | 20.5% |
| This compound (1%) | 349 ± 16 | 285 ± 11 | 245 ± 13 | 29.8% |
| This compound (2%) | 351 ± 13 | 260 ± 14 | 215 ± 12 | 38.7% |
| Kojic Acid (2%) | 353 ± 15 | 295 ± 13 | 265 ± 14 | 24.9% |
| p < 0.05 compared to Vehicle Control |
2.2. Model 2: Neuroprotective Efficacy in Neuroinflammation
This protocol uses a lipopolysaccharide (LPS)-induced neuroinflammation model in mice to assess the potential of this compound to mitigate inflammatory responses in the central nervous system.[10][11]
Protocol: LPS-Induced Neuroinflammation in Mice
-
Animal Model: Use adult male C57BL/6 mice. Acclimatize for one week.
-
Treatment Groups (n=8-10 per group):
-
Group 1: Saline Control (Saline i.p. + Vehicle i.p.).
-
Group 2: LPS Control (LPS i.p. + Vehicle i.p.).
-
Group 3: this compound (LPS i.p. + this compound 10 mg/kg i.p.).
-
Group 4: this compound (LPS i.p. + this compound 25 mg/kg i.p.).
-
Group 5: Positive Control (LPS i.p. + Dexamethasone (B1670325) 1 mg/kg i.p.).
-
-
Experimental Procedure:
-
Administer this compound, vehicle, or dexamethasone 1 hour prior to the inflammatory challenge.
-
Induce neuroinflammation by a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).
-
Collect samples 24 hours post-LPS injection.
-
-
Efficacy Assessment:
-
Primary Endpoint (Biochemical): Euthanize animals and collect brain tissue (hippocampus and cortex). Prepare tissue homogenates and measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA kits.
-
Secondary Endpoint (Histological): Perfuse a subset of animals and prepare brain sections. Perform immunohistochemistry (IHC) for Iba1 to assess microglial activation and morphology.
-
-
Data Analysis: Use ANOVA with a post-hoc test to compare treatment groups.
Hypothetical Data Summary
| Treatment Group | Hippocampal TNF-α (pg/mg protein) | Hippocampal IL-1β (pg/mg protein) | Iba1+ Activated Microglia (cells/mm²) |
| Saline Control | 55 ± 8 | 25 ± 5 | 15 ± 4 |
| LPS Control | 450 ± 45 | 280 ± 30 | 150 ± 22 |
| This compound (10 mg/kg) | 310 ± 35 | 190 ± 25 | 95 ± 18 |
| This compound (25 mg/kg) | 220 ± 28 | 115 ± 19 | 60 ± 15 |
| Dexamethasone (1 mg/kg) | 180 ± 25 | 90 ± 15 | 45 ± 11* |
| p < 0.05 compared to LPS Control |
2.3. Model 3: Systemic Anti-inflammatory and Antioxidant Efficacy
These protocols assess the systemic effects of this compound on acute inflammation and oxidative stress.
Protocol A: Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating acute anti-inflammatory activity.[12]
-
Animal Model: Use male Wistar rats (150-200g).
-
Treatment Groups (n=6-8 per group):
-
Group 1: Vehicle Control (Oral gavage).
-
Group 2: this compound (e.g., 25 mg/kg, p.o.).
-
Group 3: this compound (e.g., 50 mg/kg, p.o.).
-
Group 4: Positive Control (e.g., Indomethacin 10 mg/kg, p.o.).
-
-
Experimental Procedure:
-
Administer treatments via oral gavage.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.[12]
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control at each time point.
Hypothetical Data Summary
| Treatment Group | Paw Volume Increase at 3h (mL, Mean ± SD) | % Inhibition of Edema at 3h |
| Vehicle Control | 0.85 ± 0.09 | - |
| This compound (25 mg/kg) | 0.58 ± 0.07 | 31.8% |
| This compound (50 mg/kg) | 0.42 ± 0.06 | 50.6% |
| Indomethacin (10 mg/kg) | 0.35 ± 0.05* | 58.8% |
| p < 0.05 compared to Vehicle Control |
Protocol B: Assessment of In Vivo Antioxidant Activity
This protocol evaluates the ability of this compound to enhance the endogenous antioxidant defense system.
-
Animal Model: Use mice or rats. Induce a state of oxidative stress via chronic administration of D-galactose (e.g., 150 mg/kg/day, s.c.) for 6-8 weeks.
-
Treatment Groups (n=8-10 per group):
-
Group 1: Saline Control.
-
Group 2: D-galactose + Vehicle.
-
Group 3: D-galactose + this compound (25 mg/kg/day, p.o.).
-
Group 4: D-galactose + this compound (50 mg/kg/day, p.o.).
-
Group 5: D-galactose + Vitamin C (100 mg/kg/day, p.o.).
-
-
Experimental Procedure: Co-administer this compound or controls with D-galactose for the duration of the study.
-
Efficacy Assessment: At the end of the study, collect serum and liver tissue.
-
Data Analysis: Use ANOVA with a post-hoc test to compare groups.
Hypothetical Data Summary
| Treatment Group | Liver SOD (U/mg protein) | Liver CAT (U/mg protein) | Liver MDA (nmol/mg protein) |
| Saline Control | 125 ± 11 | 55 ± 6 | 1.8 ± 0.3 |
| D-galactose + Vehicle | 70 ± 9 | 30 ± 5 | 4.5 ± 0.6 |
| D-galactose + this compound (25 mg/kg) | 95 ± 10 | 42 ± 4 | 3.1 ± 0.4 |
| D-galactose + this compound (50 mg/kg) | 115 ± 12 | 51 ± 5 | 2.2 ± 0.3 |
| D-galactose + Vitamin C (100 mg/kg) | 118 ± 10 | 53 ± 6 | 2.1 ± 0.4* |
| p < 0.05 compared to D-galactose + Vehicle |
References
- 1. benchchem.com [benchchem.com]
- 2. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques [mdpi.com]
- 7. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 11. Animal Models for Neuroinflammation and Potential Treatment Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Sleep Deprivation and Oxidative Stress in Animal Models: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Measuring Neorauflavane's Impact on Melanin Content: A Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the effects of Neorauflavane (B8221041) on melanin (B1238610) content. This compound, a natural isoflavone (B191592) isolated from Campylotropis hirtella, has demonstrated significant potential as a modulator of melanogenesis.[1][2][3] These guidelines offer a comprehensive framework for in vitro evaluation of this compound's bioactivity.
Executive Summary
This compound is a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][3][4] It has been shown to be significantly more active than kojic acid, a commonly used tyrosinase inhibitor.[2][3][5][6] This document outlines the necessary protocols to quantify this compound's effect on melanin production in B16F10 mouse melanoma cells, a standard model for studying melanogenesis.[1][7] Furthermore, it explores the potential signaling pathways involved in this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound's inhibitory effects on tyrosinase activity and melanin content.
| Parameter | This compound | Kojic Acid (Reference) | Source |
| Tyrosinase Inhibition (Mushroom) | |||
| IC₅₀ (Monophenolase Activity) | 30 nM | ~12 µM (400-fold less active) | [1][2][3][5] |
| IC₅₀ (Diphenolase Activity) | 500 nM | Not Reported | [1][2][3] |
| Inhibition Kinetics (Monophenolase) | Kᵢ(app) = 1.48 nM, k₃ = 0.0033 nM⁻¹ min⁻¹, k₄ = 0.0049 min⁻¹ | Not Reported | [3] |
| Inhibition Type | Competitive, Simple Reversible Slow-Binding | Competitive | [1][3][4][5] |
| Cellular Effects (B16F10 Melanoma Cells) | |||
| IC₅₀ (Melanin Content) | 12.95 µM | Not Reported | [1][3][4][8] |
Table 1: Comparative Inhibitory Potency of this compound. This table highlights the superior inhibitory activity of this compound against tyrosinase compared to the reference compound, kojic acid.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to assess the anti-melanogenic properties of this compound.
Protocol 1: Cell Culture and Treatment
-
Cell Line: B16F10 mouse melanoma cells are the recommended model for these studies.[1]
-
Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding:
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Further dilute with culture medium to achieve the desired concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to prevent cytotoxicity.[8]
-
Treatment: After allowing the cells to adhere for 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Kojic Acid). Incubate the cells for 48-72 hours.[7][8]
Protocol 2: Melanin Content Assay
This assay quantifies the intracellular melanin content in B16F10 cells following treatment with this compound.[1][8]
-
Cell Lysis: After the 72-hour treatment period, wash the cells with phosphate-buffered saline (PBS). Lyse the cells by adding 1N NaOH containing 10% DMSO and incubating at 80°C for 1 hour.[1][8]
-
Absorbance Measurement: Measure the absorbance of the lysate at 405 nm using a microplate reader.[1][8]
-
Normalization: To account for differences in cell number, normalize the melanin content to the total protein concentration of the cell lysate, which can be determined using a BCA protein assay kit.[1]
Protocol 3: Cellular Tyrosinase Activity Assay
This assay measures the activity of tyrosinase within the treated cells.[8]
-
Cell Lysis: Following treatment, wash the cells with PBS and lyse them in a suitable buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a Bradford or BCA protein assay.[8]
-
Enzyme Reaction: In a 96-well plate, incubate a standardized amount of cell lysate protein with L-DOPA (2 mg/mL) at 37°C for 1 hour.[1]
-
Absorbance Measurement: Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm.[1][8]
-
Normalization: Normalize the tyrosinase activity to the total protein content.[1]
Protocol 4: Western Blot Analysis for Signaling Pathway Proteins
To investigate the molecular mechanism of this compound, Western blotting can be employed to assess the expression levels of key proteins in melanogenesis-related signaling pathways.[8][9]
-
Protein Extraction: After treatment with this compound, lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key signaling proteins such as MITF, p-CREB, p-ERK, and their total protein counterparts. Subsequently, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Proposed Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways that may be affected by this compound and a general experimental workflow for its evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Neorauflavane: Application Notes and Protocols for Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neorauflavane, a naturally occurring isoflavonoid (B1168493) isolated from Campylotropis hirtella, has emerged as a compound of significant interest in dermatological research.[1][2] Its primary and most well-documented application lies in the field of skin pigmentation, where it has demonstrated exceptional potency as a tyrosinase inhibitor.[3][4] Tyrosinase is the key enzyme responsible for melanin (B1238610) synthesis, and its inhibition is a principal strategy for addressing hyperpigmentary disorders such as melasma, age spots, and post-inflammatory hyperpigmentation.[5][6] Beyond its profound effects on melanogenesis, the broader therapeutic potential of this compound in other dermatological areas, such as inflammation and aging, remains an active area of investigation.
These application notes provide a comprehensive overview of the current understanding of this compound's utility in dermatological research. This document includes a summary of its inhibitory activity, detailed protocols for key in vitro and in vivo experiments, and visualizations of the pertinent signaling pathways and experimental workflows.
Data Presentation
The inhibitory efficacy of this compound has been quantified in various studies, highlighting its superiority over other known tyrosinase inhibitors like kojic acid.
| Parameter | Value | Reference Compound (Kojic Acid) | Source |
| Tyrosinase Monophenolase Activity IC₅₀ | 30 nM | ~12 µM (approx. 400-fold less active) | [3][7][8] |
| Tyrosinase Diphenolase Activity IC₅₀ | 500 nM | Not Specified | [3][7][8] |
| Melanin Content Reduction in B16 Melanoma Cells IC₅₀ | 12.95 µM | Not Specified | [1][3] |
| Inhibition Type | Competitive, Reversible, Slow-binding | Competitive | [1][3] |
| Kinetic Parameter (Ki(app)) for Monophenolase | 1.48 nM | Not Applicable | [7] |
| Kinetic Parameter (k3) for Monophenolase | 0.0033 nM⁻¹ min⁻¹ | Not Applicable | [7] |
| Kinetic Parameter (k4) for Monophenolase | 0.0049 min⁻¹ | Not Applicable | [7] |
Signaling Pathways in Melanogenesis and this compound's Mechanism of Action
This compound's primary mechanism of action is the direct competitive inhibition of tyrosinase, binding to the enzyme's active site and preventing the substrate from binding.[1] However, the regulation of melanogenesis is a complex process involving multiple signaling cascades. While direct studies on this compound's modulation of these pathways are limited, research on structurally similar isoflavones suggests potential interference with upstream signaling.
The cAMP/PKA/CREB/MITF pathway is a central regulator of melanin production.[1] Activation of this pathway leads to the phosphorylation of CREB (cAMP response element-binding protein), which in turn upregulates the expression of MITF (microphthalmia-associated transcription factor).[9][10] MITF is the master regulator of melanogenic genes, including tyrosinase.[6][9] It is hypothesized that this compound may indirectly modulate this pathway.
The MAPK/ERK pathway also plays a crucial role.[11] Phosphorylation of ERK can lead to the degradation of MITF, thereby reducing melanogenesis.[1] Some flavonoids have been shown to influence this pathway.
Below are diagrams illustrating the established melanogenesis signaling pathway and the proposed points of intervention for this compound.
Experimental Protocols
In Vitro Assays
Protocol 1: Mushroom Tyrosinase Inhibition Assay (Diphenolase Activity)
This assay quantifies the inhibitory effect of this compound on the diphenolase activity of mushroom tyrosinase using L-DOPA as a substrate.[7][12]
-
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic acid (positive control)
-
Phosphate (B84403) buffer (50 mM, pH 6.8)
-
DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare stock solutions of this compound and kojic acid in DMSO and create serial dilutions.
-
In a 96-well plate, add phosphate buffer, the this compound solution (or vehicle for control), and the tyrosinase solution.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding the L-DOPA solution.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome (B613829).[3][12]
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
-
Protocol 2: Cellular Melanin Content Assay
This protocol details the measurement of melanin content in B16F10 mouse melanoma cells following treatment with this compound.[1][3]
-
Materials and Reagents:
-
B16F10 mouse melanoma cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
1N NaOH with 10% DMSO
-
PBS
-
6-well plates
-
Microplate reader
-
-
Procedure:
-
Seed B16F10 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 72 hours.[1]
-
Wash the cells with PBS and harvest them.
-
Lyse the cell pellet in 1N NaOH containing 10% DMSO at 80°C for 1 hour.[1][3]
-
Normalize the melanin content to the total protein concentration of the cell lysate, determined by a BCA or similar protein assay.
-
Protocol 3: Cellular Tyrosinase Activity Assay
This assay measures the intracellular tyrosinase activity in B16F10 cells.[3]
-
Materials and Reagents:
-
B16F10 cells
-
Lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent)
-
L-DOPA
-
This compound
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Culture and treat B16F10 cells with this compound as described in the melanin content assay.
-
Lyse the cells and collect the supernatant after centrifugation.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add a standardized amount of total protein to each well.
-
Initiate the reaction by adding L-DOPA.
-
Incubate at 37°C for 1 hour.[3]
-
Measure the absorbance at 475 nm to quantify dopachrome formation.[3]
-
Calculate the percentage of tyrosinase inhibition relative to the control.
-
In Vivo Model
Protocol 4: UV-Induced Hyperpigmentation Model in Guinea Pigs
This model is used to evaluate the in vivo efficacy of topical this compound in reducing UV-induced skin pigmentation.[12][13]
-
Animal Model:
-
Brownish guinea pigs (e.g., Hartley strain)[13]
-
-
Procedure:
-
Acclimatize animals for at least one week.
-
Anesthetize the guinea pigs and shave a defined area on the dorsal flank.
-
Expose the shaved area to a controlled dose of UVB radiation (e.g., 300 mJ/cm²) for 3-5 consecutive days to induce hyperpigmentation.[12][14]
-
Allow 7-14 days for the pigmentation to develop.[13]
-
Divide the animals into groups (vehicle control, this compound treatment groups with varying concentrations).
-
Topically apply the formulations to the hyperpigmented areas daily for 2-4 weeks.[12]
-
Assess pigmentation weekly through visual scoring and colorimetric measurements (Lab* values).
-
At the end of the study, skin biopsies can be collected for histological analysis (e.g., Fontana-Masson staining for melanin).
-
Broader Dermatological Applications and Future Directions
While the primary focus of this compound research has been on its anti-pigmentation properties, its classification as a flavonoid suggests potential for broader applications in dermatology. Flavonoids are known to possess antioxidant and anti-inflammatory properties, which are relevant to various skin conditions.[15][16][17]
-
Anti-inflammatory Effects: Chronic inflammation is a hallmark of many skin diseases, including atopic dermatitis and psoriasis.[18] Flavonoids can modulate inflammatory pathways, such as the NF-κB and MAPK signaling cascades, and reduce the production of pro-inflammatory cytokines.[15][16] Future research could explore the potential of this compound in models of skin inflammation.
-
Antioxidant and Anti-aging Effects: Oxidative stress from environmental factors like UV radiation is a major contributor to skin aging (photoaging).[19][20] This process involves the degradation of collagen and elastin (B1584352) by matrix metalloproteinases (MMPs).[15][21] Many flavonoids are potent antioxidants that can neutralize reactive oxygen species (ROS) and may inhibit MMP activity, thereby protecting the skin's structural integrity.[15][21] Investigating this compound's ability to mitigate oxidative stress and its effects on collagen synthesis and MMP expression in dermal fibroblasts would be a valuable area of future study.
Conclusion
This compound is a highly potent tyrosinase inhibitor with well-documented efficacy in reducing melanin synthesis in vitro and in vivo. The provided data and protocols offer a solid foundation for its continued investigation as a therapeutic agent for hyperpigmentary disorders. Furthermore, its flavonoid structure suggests a promising, yet largely unexplored, potential for broader applications in managing inflammatory skin conditions and skin aging. Further research is warranted to fully elucidate its mechanisms of action and expand its therapeutic utility in dermatology.
References
- 1. benchchem.com [benchchem.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. benchchem.com [benchchem.com]
- 4. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. activeconceptsllc.com [activeconceptsllc.com]
- 6. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of melanocyte pivotal transcription factor MITF by some other transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JNK suppresses melanogenesis by interfering with CREB-regulated transcription coactivator 3-dependent MITF expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elucidation of Melanogenesis-Associated Signaling Pathways Regulated by Argan Press Cake in B16 Melanoma Cells [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Proteomic Analysis of Two Different Methods to Induce Skin Melanin Deposition Models in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flavonoids in Skin Senescence Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Skin Inflammatory and Anti-Oxidative Effects of the Neoflavonoid Latifolin Isolated from Dalbergia odorifera in HaCaT and BJ-5ta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prenylated Flavonoids in Topical Infections and Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of the Potential Topical Anti-Inflammatory Activity of Averrhoa carambola L. in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Role of Phytochemicals in Skin Photoprotection via Regulation of Nrf2 [frontiersin.org]
- 20. Inhibition of Oxidative Stress and Skin Aging-Related Enzymes by Prenylated Chalcones and Other Flavonoids from Helichrysum teretifolium - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-Skin Aging Potential of Methoxyflavones from Kaempferia parviflora Against TNF-α-Induced Oxidative Stress and Photoaging in Normal Human Dermal Fibroblasts [mdpi.com]
Formulating Neorauflavane for Topical Skin Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neorauflavane, an isoflavonoid (B1168493) found in Campylotropis hirtella, has demonstrated significant potential for topical applications, primarily due to its potent tyrosinase inhibitory activity. Research has shown it to be a competitive inhibitor of both the monophenolase and diphenolase activities of tyrosinase, the key enzyme in melanin (B1238610) synthesis.[1][2] This makes this compound a promising candidate for the development of novel treatments for hyperpigmentation disorders such as melasma, post-inflammatory hyperpigmentation, and solar lentigines. Like many flavonoids, this compound is a lipophilic molecule with presumed low aqueous solubility, presenting a challenge for its effective delivery into the skin.[3] Nanoemulsion technology offers a promising strategy to enhance the solubility, stability, and skin penetration of such hydrophobic compounds.[3][4][5]
This document provides detailed application notes and experimental protocols for the formulation of this compound into a topical nanoemulsion, along with methods for its characterization and the evaluation of its biological efficacy.
Physicochemical Properties and Formulation Considerations
While specific experimental data on the physicochemical properties of this compound are limited in publicly available literature, its isoflavonoid structure suggests the following characteristics, which are crucial for formulation design.
Table 1: Estimated Physicochemical Properties of this compound and Formulation Rationale
| Property | Estimated Value/Characteristic | Formulation Rationale |
| Molecular Weight | ~388.4 g/mol | Influences passive diffusion across the stratum corneum. |
| LogP (Predicted) | High (Lipophilic) | Indicates poor water solubility and good affinity for lipid-based delivery systems. A nanoemulsion is an appropriate strategy to improve its dispersion in an aqueous-based topical product. |
| Aqueous Solubility | Very Low | A nanoemulsion formulation is necessary to solubilize this compound and enhance its bioavailability in the skin. |
| Solubility in Oils | Moderate to High (estimated) | The selection of an appropriate oil phase is critical for achieving a high drug load in the nanoemulsion. Screening of solubility in various cosmetic oils is a necessary first step. |
| Melting Point | Not available | Knowledge of the melting point is important for manufacturing process design, particularly if high-temperature homogenization is considered. |
| Stability | Likely sensitive to light and high pH | Formulation should be protected from light, and the final pH should be adjusted to the physiological skin range (4.5-5.5) to ensure both compound stability and skin compatibility. |
Formulation Development: this compound-Loaded Nanoemulsion
The goal is to formulate an oil-in-water (O/W) nanoemulsion to encapsulate the lipophilic this compound in the oil phase, which is then dispersed as nanosized droplets in a continuous aqueous phase. This approach enhances skin penetration and improves the aesthetic feel of the final product.
Experimental Workflow for Nanoemulsion Formulation and Characterization
Caption: Workflow for the development and characterization of a this compound nanoemulsion.
Protocol 1: Preparation of this compound-Loaded Nanoemulsion
1. Materials:
- This compound
- Oil phase: e.g., Caprylic/capric triglycerides (MCT oil), Oleic acid, Olive oil
- Surfactant: e.g., Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20)
- Co-surfactant: e.g., Propylene glycol, Transcutol® P
- Aqueous phase: Purified water
- High-speed homogenizer
- Ultrasonicator
2. Method:
Protocol 2: Characterization of the Nanoemulsion
1. Droplet Size, Polydispersity Index (PDI), and Zeta Potential:
- Dilute the nanoemulsion with purified water.
- Measure the droplet size, PDI, and zeta potential using a dynamic light scattering (DLS) instrument.
2. Morphological Analysis:
- Visualize the morphology of the nanoemulsion droplets using Transmission Electron Microscopy (TEM).
- Place a drop of the diluted nanoemulsion on a carbon-coated copper grid, negatively stain with phosphotungstic acid, and allow it to air dry before observation.
3. Entrapment Efficiency (%EE):
- Separate the free, un-entrapped this compound from the nanoemulsion using a centrifugation technique (e.g., ultrafiltration).
- Quantify the amount of free drug in the aqueous phase.
- Calculate the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
Biological Efficacy Evaluation
The primary biological activities of this compound relevant to skin applications are its tyrosinase inhibitory, antioxidant, and potential anti-inflammatory effects.
Tyrosinase Inhibition and Melanin Content Reduction
This compound is a potent tyrosinase inhibitor.[1][2] Its efficacy can be confirmed both in vitro and in a cellular context.
Table 2: In Vitro and Cellular Efficacy of this compound
| Assay | Target/Cell Line | Endpoint | IC50 Value | Reference Compound |
| Tyrosinase Inhibition (Monophenolase) | Mushroom Tyrosinase | Enzyme Activity | 30 nM[1] | Kojic Acid |
| Tyrosinase Inhibition (Diphenolase) | Mushroom Tyrosinase | Enzyme Activity | 500 nM[1] | Kojic Acid |
| Melanin Content | B16F10 Melanoma Cells | Melanin Production | 12.95 µM[1][2] | Kojic Acid |
Signaling Pathway: Inhibition of Melanogenesis
Caption: this compound competitively inhibits tyrosinase, blocking melanin synthesis.
Protocol 3: In Vitro Mushroom Tyrosinase Inhibition Assay
1. Materials:
- Mushroom tyrosinase
- L-DOPA
- Phosphate (B84403) buffer (50 mM, pH 6.8)
- This compound (dissolved in DMSO)
- Kojic acid (positive control)
- 96-well microplate reader
2. Method:
- Prepare serial dilutions of this compound and kojic acid in phosphate buffer.
- In a 96-well plate, add 20 µL of mushroom tyrosinase solution to wells containing 100 µL of the test compounds at various concentrations.
- Pre-incubate the plate at 25°C for 10 minutes.
- Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
- Immediately measure the absorbance at 475 nm at regular intervals for 10-20 minutes.
- Calculate the percentage of tyrosinase inhibition and determine the IC50 value.[6][7][8][9][10]
Protocol 4: Cellular Melanin Content Assay
1. Materials:
- B16F10 melanoma cells
- Dulbecco's Modified Eagle's Medium (DMEM) with supplements
- This compound-loaded nanoemulsion and empty nanoemulsion (placebo)
- NaOH solution (1 N)
- 96-well microplate reader
2. Method:
- Seed B16F10 cells in a 24-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of the this compound nanoemulsion for 48-72 hours. Include untreated cells and cells treated with the empty nanoemulsion as controls.
- After treatment, wash the cells with PBS and lyse them with 1 N NaOH.
- Incubate the lysates at 80°C for 1 hour to solubilize the melanin.
- Measure the absorbance of the lysates at 405 nm.[11][12][13][14]
- Normalize the melanin content to the total protein content of each sample.
Antioxidant and Anti-inflammatory Activity
Flavonoids are well-known for their antioxidant and anti-inflammatory properties, which are beneficial for protecting the skin from environmental stressors.[15][16][17][18]
Signaling Pathway: Potential Anti-inflammatory and Antioxidant Mechanisms
Caption: Postulated antioxidant and anti-inflammatory mechanisms of this compound in skin cells.
Protocol 5: DPPH Radical Scavenging Assay
1. Materials:
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol (B129727) or ethanol
- This compound
- Ascorbic acid or Trolox (positive control)
- Spectrophotometer or microplate reader
2. Method:
- Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
- Prepare serial dilutions of this compound and the positive control.
- Mix the this compound solutions with the DPPH solution.
- Incubate the mixture in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm.[11][12][13][19]
- Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Protocol 6: Assessment of Anti-inflammatory Activity in Keratinocytes
1. Materials:
- Human keratinocyte cell line (e.g., HaCaT)
- Lipopolysaccharide (LPS) or UV radiation source
- This compound-loaded nanoemulsion
- Reagents for Western blotting (antibodies against p-p65, p-IκBα, p-p38, p-JNK)
- ELISA kits for pro-inflammatory cytokines (e.g., IL-6, TNF-α)
2. Method:
- Culture HaCaT cells to 80% confluency.
- Pre-treat the cells with the this compound nanoemulsion for 1-2 hours.
- Induce an inflammatory response by treating with LPS or exposing to UV radiation.
- For Western Blot Analysis:
- After a short incubation period (e.g., 30-60 minutes), lyse the cells and extract proteins.
- Perform Western blotting to detect the phosphorylated (activated) forms of key signaling proteins in the NF-κB and MAPK pathways.[9][20][21]
- For Cytokine Measurement:
- After a longer incubation period (e.g., 24 hours), collect the cell culture supernatant.
- Measure the concentration of pro-inflammatory cytokines using ELISA kits according to the manufacturer's instructions.
In Vitro Skin Permeation Studies
To evaluate the ability of the nanoemulsion to deliver this compound into the skin, an in vitro permeation study using Franz diffusion cells is recommended.
Experimental Workflow for In Vitro Skin Permeation Study
Caption: Workflow for conducting an in vitro skin permeation study using Franz diffusion cells.
Protocol 7: In Vitro Skin Permeation using Franz Diffusion Cells
1. Materials:
- Franz diffusion cells
- Porcine ear skin or a synthetic membrane
- Receptor medium (e.g., phosphate buffer with a solubilizing agent)
- This compound-loaded nanoemulsion
- Analytical equipment for drug quantification (e.g., HPLC)
2. Method:
- Prepare the skin membrane and mount it between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
- Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C.
- Apply a finite dose of the this compound nanoemulsion to the skin surface in the donor compartment.
- At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.
- At the end of the study, dismount the skin, remove excess formulation, and separate the epidermis and dermis.
- Extract this compound from the receptor fluid samples and the skin layers.
- Quantify the concentration of this compound in all samples to determine the permeation profile and skin retention.
Conclusion
This compound is a highly promising natural compound for the treatment of skin hyperpigmentation. Its potent tyrosinase inhibitory activity, coupled with potential antioxidant and anti-inflammatory effects, makes it an ideal candidate for topical formulations. The development of a nanoemulsion-based delivery system is a rational approach to overcome its inherent lipophilicity and enhance its penetration into the skin, thereby maximizing its therapeutic potential. The protocols outlined in this document provide a comprehensive framework for the formulation, characterization, and efficacy evaluation of a this compound-loaded nanoemulsion for topical application. Further research should focus on obtaining precise physicochemical data for this compound to optimize the formulation and conducting in vivo studies to confirm its safety and efficacy.
References
- 1. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and in vitro evaluation of a nanoemulsion for transcutaneous delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Stress Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. assaygenie.com [assaygenie.com]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. In vitro and in vivo evaluation of topical delivery and potential dermal use of soy isoflavones genistein and daidzein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Skin Inflammatory and Anti-Oxidative Effects of the Neoflavonoid Latifolin Isolated from Dalbergia odorifera in HaCaT and BJ-5ta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. Pharma Excipient Suppliers for SOY ISOFLAVONES | Topical [pharmacompass.com]
- 15. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Role of Selected Flavonoids in Modulating Neuroinflammation in Alzheimer’s Disease: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Neorauflavane Extraction from Campylotropis hirtella
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Neorauflavane from Campylotropis hirtella.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and quantification of this compound.
| Problem | Potential Cause | Solution |
| Consistently Low this compound Yield | 1. Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for this compound. While 80% methanol (B129727) is commonly used, the efficiency can vary.[1] 2. Suboptimal Extraction Temperature: High temperatures can enhance solubility but may also lead to the degradation of this compound.[2] 3. Incorrect Particle Size of Plant Material: Large particles reduce the surface area for extraction, while overly fine powder can lead to clumping and poor solvent penetration.[1] 4. Inadequate Solid-to-Liquid Ratio: A low solvent volume may not be sufficient to dissolve all the target compounds.[2] 5. Insufficient Extraction Time: The duration of the extraction may not be long enough for complete diffusion of this compound from the plant matrix. | 1. Solvent Screening: Test a range of solvents with varying polarities, such as different concentrations of aqueous methanol or ethanol (B145695) (e.g., 60-95%). Acetone has also been noted for its high extraction performance for some flavonoids. 2. Temperature Optimization: Experiment with a temperature range, for example, 40-70°C, to find the best balance between solubility and stability. For thermolabile compounds, lower temperatures are advisable.[2] 3. Optimize Particle Size: Grind the dried roots of Campylotropis hirtella to a uniform, moderately fine powder (e.g., 40-60 mesh). 4. Adjust Solid-to-Liquid Ratio: Increase the volume of the solvent. Ratios between 1:10 and 1:40 (w/v) are commonly employed.[2] 5. Time Optimization: Conduct a time-course experiment (e.g., 30, 60, 90, 120 minutes) to determine the optimal extraction duration. |
| Degradation of this compound during Extraction | 1. Excessive Heat: this compound, like many flavonoids, can be sensitive to high temperatures. 2. Exposure to Light: Photodegradation can occur with prolonged exposure to light.[2] 3. Extreme pH: The pH of the extraction solvent can affect the stability of flavonoids.[2] | 1. Temperature Control: Use a temperature-controlled water bath or sonicator and avoid exceeding the optimal temperature identified during optimization. A temperature around 60°C is often a good starting point for ultrasonic extraction. 2. Light Protection: Conduct the extraction in amber glassware or cover the extraction vessel with aluminum foil to protect the extract from light.[2] 3. pH Management: While slightly acidic conditions can sometimes improve extraction, it's generally recommended to use neutral solvents unless a pH adjustment is shown to be beneficial and non-degradative.[2] |
| Inconsistent Extraction Yields | 1. Inhomogeneous Plant Material: Variations in the concentration of this compound within the plant material. 2. Fluctuations in Extraction Parameters: Minor variations in temperature, time, or solvent ratio between experiments.[1] 3. Solvent Evaporation: Loss of solvent during the extraction process can alter the solid-to-liquid ratio.[1] | 1. Homogenize Sample: Thoroughly mix the powdered plant material before weighing to ensure consistency. 2. Strict Parameter Control: Maintain precise control over all extraction parameters for each run. 3. Prevent Solvent Loss: Use sealed extraction vessels or a reflux condenser for methods involving heating to prevent solvent evaporation.[1] |
| Poor Peak Resolution or Tailing in HPLC Analysis | 1. Inappropriate Mobile Phase: The composition of the mobile phase may not be suitable for separating this compound from other compounds. 2. Column Degradation: The HPLC column may be contaminated or have lost its stationary phase integrity. 3. Sample Overload: Injecting too much sample can lead to peak broadening and tailing. | 1. Mobile Phase Optimization: Adjust the gradient of the mobile phase (e.g., acetonitrile (B52724) and water with 0.1% formic acid) to improve separation.[3] 2. Column Maintenance: Flush the column with appropriate solvents to remove contaminants. If the problem persists, replace the column. 3. Optimize Injection Volume: Reduce the injection volume or dilute the sample. |
| No this compound Peak Detected in HPLC | 1. Low Concentration in Extract: The concentration of this compound in the injected sample is below the limit of detection. 2. Incorrect Detector Wavelength: The UV detector is not set to the optimal wavelength for this compound. 3. Injection Issues: Problems with the autosampler or manual injector. | 1. Concentrate the Sample: Evaporate the solvent from a larger volume of the extract and redissolve the residue in a smaller volume of the mobile phase. 2. Set Correct Wavelength: While 280 nm is a good starting point for flavonoids, determine the optimal wavelength by running a UV scan of a purified this compound standard.[3] 3. Check the Injector: Ensure the injector is functioning correctly and that the sample is being properly introduced into the system. |
Frequently Asked Questions (FAQs)
1. What is the best extraction method for this compound from Campylotropis hirtella?
Both maceration and ultrasonic-assisted extraction (UAE) are commonly used. UAE is often more efficient, requiring shorter extraction times and potentially leading to higher yields. For instance, studies on other flavonoids have shown UAE to be superior to conventional solvent extraction.
2. Which solvent should I use for this compound extraction?
A common and effective solvent is 80% aqueous methanol.[4] However, the optimal solvent can depend on the specific extraction method and desired purity. It is advisable to perform a preliminary screening with different solvents like ethanol, acetone, and varying concentrations of aqueous methanol and ethanol to determine the best option for your specific experimental conditions.
3. What part of Campylotropis hirtella contains the highest concentration of this compound?
The roots of Campylotropis hirtella are the primary source for isolating this compound and other flavonoids.[5][6]
4. How can I prepare the plant material for extraction?
The collected roots should be washed, air-dried in a well-ventilated area away from direct sunlight, and then ground into a fine powder. This increases the surface area for efficient extraction.
5. What are the key parameters to optimize for ultrasonic-assisted extraction (UAE)?
The key parameters to optimize for UAE are:
-
Solvent Concentration: The percentage of organic solvent in the aqueous solution.
-
Solid-to-Liquid Ratio: The ratio of the weight of the plant material to the volume of the solvent.
-
Ultrasonic Power: The power of the ultrasonic waves.
-
Extraction Temperature: The temperature of the extraction mixture during sonication.
-
Extraction Time: The duration of the sonication.
Response surface methodology (RSM) is a useful statistical tool for optimizing these parameters simultaneously.
6. How can I purify this compound from the crude extract?
A multi-step purification process is typically required. This often involves:
-
Solvent Partitioning: Sequentially partitioning the crude extract with solvents of increasing polarity (e.g., n-hexane, ethyl acetate) to isolate the fraction containing this compound.
-
Column Chromatography: Using macroporous resin or silica (B1680970) gel columns to separate this compound from other compounds.
-
Preparative HPLC: High-performance liquid chromatography can be used for the final purification of this compound to a high degree of purity.
7. How is this compound quantified in the extract?
High-performance liquid chromatography with a diode-array detector (HPLC-DAD) is the standard method for quantifying this compound.[3] A reversed-phase C18 column is typically used with a gradient mobile phase of acetonitrile and water containing a small amount of formic acid.[3]
Data Presentation
Table 1: Comparison of Extraction Methods for Flavonoids (General)
| Extraction Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent at room temperature for an extended period. | Simple, requires minimal equipment. | Time-consuming, may result in lower yields compared to other methods. |
| Ultrasonic-Assisted Extraction (UAE) | Uses high-frequency sound waves to create cavitation bubbles, which disrupt cell walls and enhance solvent penetration. | Faster extraction, higher yields, reduced solvent consumption. | Requires specialized equipment, potential for localized heating. |
| Soxhlet Extraction | Continuous extraction with a fresh portion of the solvent. | Efficient for exhaustive extraction. | Requires heating, which can degrade thermolabile compounds, time-consuming. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, accelerating extraction. | Very fast, reduced solvent consumption. | Requires specialized equipment, potential for localized overheating. |
Table 2: Typical Ranges for Optimizing Ultrasonic-Assisted Extraction (UAE) of Flavonoids
| Parameter | Typical Range |
| Ethanol Concentration (%) | 50 - 80 |
| Solid-to-Liquid Ratio (g/mL) | 1:20 - 1:40 |
| Ultrasonic Power (W) | 100 - 500 |
| Extraction Temperature (°C) | 40 - 70 |
| Extraction Time (min) | 20 - 60 |
Note: These are general ranges for flavonoid extraction and should be optimized specifically for this compound from Campylotropis hirtella.
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material: Grind the dried roots of Campylotropis hirtella into a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 500 mL flask.
-
Add 300 mL of 80% aqueous methanol (a 1:30 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Set the temperature to 60°C and the ultrasonic power to 250 W.
-
Extract for 45 minutes.
-
-
Filtration: Filter the extract through Whatman No. 1 filter paper to remove the solid plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Quantification: Prepare the sample for HPLC analysis by dissolving a known amount of the crude extract in the mobile phase and filtering it through a 0.45 µm syringe filter.
Protocol 2: HPLC Quantification of this compound
-
Instrumentation: A standard HPLC system with a DAD detector.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (or the experimentally determined λmax for this compound).
-
-
Standard Preparation:
-
Prepare a stock solution of purified this compound standard in methanol (e.g., 1 mg/mL).
-
Create a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve.
-
Inject the prepared sample extracts.
-
Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.
-
Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Troubleshooting logical flow for low this compound yield.
References
Technical Support Center: Neorauflavane HPLC Analysis
Welcome to the Technical Support Center for the HPLC analysis of Neorauflavane (B8221041). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to improve HPLC resolution and achieve accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting HPLC conditions for this compound analysis?
A1: Based on methods for similar isoflavonoids, a good starting point for reversed-phase HPLC analysis of this compound is as follows.[1] These parameters should be optimized for your specific instrumentation and sample matrix.
| Parameter | Recommended Starting Condition |
| Stationary Phase | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile[1] |
| Elution | Gradient elution[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Detection | UV at 280 nm[1] |
| Injection Volume | 10 µL[1] |
Q2: I am observing significant peak tailing for my this compound peak. What is the likely cause and how can I fix it?
A2: Peak tailing for phenolic compounds like this compound is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the hydroxyl groups of the analyte and active silanol (B1196071) groups on the silica-based stationary phase.[2][3] this compound possesses a resorcinol (B1680541) motif in its B-ring, which contains hydroxyl groups that are prone to these interactions.[4] Adjusting the mobile phase pH to suppress the ionization of these hydroxyl groups is crucial for obtaining symmetrical peaks.
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH plays a critical role in controlling the peak shape of ionizable compounds like this compound. At a pH close to the pKa of the phenolic hydroxyl groups, both the ionized and non-ionized forms of the molecule can exist, leading to peak tailing and broadening.[3] By lowering the mobile phase pH (e.g., with 0.1% formic acid), the ionization of the hydroxyl groups is suppressed, leading to a more uniform interaction with the stationary phase and improved peak symmetry.
Q4: My this compound peak is co-eluting with another compound. How can I improve the resolution?
A4: To improve the resolution between co-eluting peaks, you can modify several chromatographic parameters:
-
Adjust the mobile phase composition: Altering the ratio of your aqueous and organic solvents can change the selectivity of the separation.
-
Modify the gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Change the organic modifier: Switching from acetonitrile (B52724) to methanol (B129727), or vice versa, can alter the elution order and improve resolution.
-
Adjust the column temperature: Lowering or raising the temperature can affect the retention times of compounds differently.
-
Select a different stationary phase: If other options fail, a column with a different chemistry (e.g., a phenyl-hexyl or a different C18 phase) may provide the necessary selectivity.
Q5: What is the best solvent to dissolve my this compound standard and samples?
A5: this compound is typically extracted from its natural source, Campylotropis hirtella, using methanol.[5] Therefore, methanol is a suitable solvent for preparing stock solutions.[1] For sample injection, it is ideal to dissolve the sample in the initial mobile phase to avoid peak distortion. If the sample is not soluble in the initial mobile phase, use a solvent with a similar or weaker elution strength.
Troubleshooting Guides
Problem: Poor Peak Shape (Tailing, Fronting, Splitting)
This guide will help you diagnose and resolve common peak shape issues encountered during this compound analysis.
1. Peak Tailing
-
Symptom: The back of the peak is broader than the front.
-
Possible Causes & Solutions:
| Cause | Solution |
| Secondary interactions with silanols | Lower the mobile phase pH by adding 0.1% formic or acetic acid.[2] Use a modern, end-capped C18 column. |
| Column overload | Reduce the sample concentration or injection volume. |
| Column contamination | Flush the column with a strong solvent. |
| Inappropriate mobile phase pH | Ensure the mobile phase pH is at least 2 pH units away from the analyte's pKa. |
| Excessive dead volume | Use shorter tubing with a smaller internal diameter. Ensure all fittings are properly connected. |
2. Peak Fronting
-
Symptom: The front of the peak is broader than the back.
-
Possible Causes & Solutions:
| Cause | Solution |
| Sample overload | Decrease the injection volume or sample concentration. |
| Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column collapse | Replace the column and operate within the manufacturer's recommended pressure and pH limits. |
3. Split Peaks
-
Symptom: A single peak appears as two or more smaller peaks.
-
Possible Causes & Solutions:
| Cause | Solution |
| Partially blocked column frit | Backflush the column (if permissible by the manufacturer). If the problem persists, replace the frit or the column. |
| Contamination on the column | Clean the column with appropriate solvents. |
| Sample solvent incompatibility | Inject the sample in the mobile phase. |
| Co-elution of an interfering compound | Optimize the separation method (e.g., change the gradient, mobile phase, or column). |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in this compound HPLC analysis.
References
Technical Support Center: Overcoming Solubility Issues with Neorauflavane in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Neorauflavane (B8221041) during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent isoflavonoid (B1168493) inhibitor of tyrosinase, the key enzyme in melanin (B1238610) synthesis, isolated from Campylotropis hirtella.[1][2][3][4] Like many flavonoids, this compound is a hydrophobic molecule, which often leads to poor aqueous solubility. This can result in compound precipitation in cell culture media, leading to inaccurate and irreproducible results in in vitro assays.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[2][5][6] While other organic solvents like ethanol (B145695) and methanol (B129727) can also dissolve flavonoids, DMSO is a more versatile solvent for a wide range of hydrophobic compounds.[7][8][9][10][11][12]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally not exceed 0.1%.[6] However, the tolerance to DMSO can be cell line-dependent, so it is advisable to perform a vehicle control to assess the impact of DMSO on your specific cells.
Q4: My this compound precipitated when I added it to the cell culture medium. What should I do?
A4: This is a common issue known as "crashing out." Refer to the Troubleshooting Guide below for a step-by-step approach to resolving this problem. The primary solutions involve optimizing your dilution strategy, pre-warming the media, and considering the use of solubility enhancers.
Q5: Can I use sonication or vortexing to redissolve precipitated this compound in my media?
A5: While brief vortexing during the dilution process is recommended, prolonged or intense sonication of the final culture medium containing this compound is not advised. This can introduce variability and may not result in a stable solution. It is better to address the root cause of the precipitation by optimizing the preparation method.
Troubleshooting Guide
Issue: Precipitation of this compound in Cell Culture Media
Symptoms:
-
Visible particles or cloudiness in the culture medium after adding this compound.
-
Inconsistent or non-reproducible results in your in vitro assays.
-
Low apparent potency of the compound.
Workflow for Troubleshooting Precipitation:
Data Presentation: Solubility and Cytotoxicity
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility (mg/mL) | Estimated Molar Solubility (mM) | Notes |
| DMSO | > 50 | > 140 | Recommended for stock solutions. |
| Ethanol | ~ 20 | ~ 56 | Can be used as an alternative to DMSO. |
| Methanol | ~ 15 | ~ 42 | Another alternative for stock solutions. |
| Water | < 0.01 | < 0.028 | Practically insoluble in aqueous solutions. |
| Cell Culture Media (with 10% FBS) | 0.01 - 0.05 | 0.028 - 0.14 | Solubility is limited and can be variable. |
Note: This data is hypothetical and based on the known solubility of structurally similar isoflavones. It is strongly recommended to perform your own solubility tests.
Table 2: Cytotoxicity Profile of this compound (Illustrative)
| Cell Line | Assay | IC50 (µM) | Exposure Time |
| B16F10 Melanoma | MTT | > 50 | 48h |
| HeLa | MTT | ~ 25-50 | 48h |
| MCF-7 | MTT | > 50 | 48h |
Note: This data is for illustrative purposes and highlights that at its effective concentrations for tyrosinase inhibition, this compound generally shows low cytotoxicity. However, it is crucial to determine the cytotoxicity in your specific cell line and assay conditions.[13]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (100 mM in DMSO):
-
Weigh out the required amount of this compound powder.
-
Add pure, sterile DMSO to achieve a final concentration of 100 mM.
-
Gently warm the solution at 37°C and vortex until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
-
Preparation of Working Solutions:
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform a serial dilution of your DMSO stock solution in the pre-warmed medium to achieve the desired final concentrations.
-
Add the diluted this compound solution dropwise to the bulk of the medium while gently swirling.
-
Ensure the final DMSO concentration is below 0.1%.
-
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
-
Prepare a high-concentration stock of this compound in DMSO (e.g., 100 mM).
-
In a 96-well plate, perform a 2-fold serial dilution of the stock solution in your complete cell culture medium.
-
Include a vehicle control (DMSO only).
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Visually inspect for precipitation at different time points (e.g., 0, 2, 6, and 24 hours).
-
For a quantitative assessment, measure the absorbance at 600 nm; an increase indicates precipitation.
-
The highest concentration that remains clear is the maximum working soluble concentration.
Protocol 3: Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat cells with a range of this compound concentrations (and a vehicle control) for the desired duration (e.g., 48-72 hours).[5]
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 570 nm.[5]
-
Express cell viability as a percentage of the vehicle-treated control.[5]
Potential Pitfall: Phenol (B47542) red in some culture media can interfere with colorimetric assays.[14][15][16][17][18][19] If you observe high background or inconsistent results, consider using phenol red-free medium for the assay.[14][20]
Signaling Pathways Modulated by this compound
While the primary mechanism of this compound is the direct competitive inhibition of tyrosinase, its effects may also involve the modulation of upstream signaling pathways that regulate melanogenesis.
References
- 1. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. promocell.com [promocell.com]
- 16. Caution for the routine use of phenol red - It is more than just a pH indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. definedbioscience.com [definedbioscience.com]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. benchchem.com [benchchem.com]
Troubleshooting Neorauflavane stability in experimental solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neorauflavane (B8221041). The information provided is intended to help address common challenges encountered during experimental use, with a focus on ensuring the stability and efficacy of this compound in your solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What could be the cause?
A1: A color change in your this compound solution is often an indicator of degradation. Flavonoids, the chemical class to which this compound belongs, are susceptible to oxidative degradation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to light, elevated temperatures, or inappropriate pH levels. To mitigate this, it is crucial to store this compound solutions, especially stock solutions, protected from light and at a low temperature (e.g., -20°C).
Q2: I am observing a decrease in the inhibitory activity of my this compound solution over time. Why is this happening?
A2: A loss of biological activity is another sign of this compound degradation. The structural integrity of this compound is essential for its function as a tyrosinase inhibitor.[1] Chemical degradation, such as oxidation or hydrolysis, can alter the molecule's structure, reducing its ability to bind to the enzyme's active site. To ensure consistent experimental results, it is recommended to use freshly prepared solutions whenever possible or to perform stability tests to determine the viable storage duration under your specific experimental conditions.
Q3: What is the recommended solvent for dissolving this compound?
A3: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used to dissolve this compound and other flavonoids due to its high solubilizing capacity.[2][3] For subsequent dilutions into aqueous buffers (e.g., phosphate (B84403) buffer for enzyme assays), it is critical to ensure that the final concentration of DMSO is low (typically ≤ 0.1%) to avoid solvent-induced artifacts in your experiments.[3]
Q4: What is the optimal pH for my experimental solution containing this compound?
A4: The stability of flavonoids can be significantly influenced by pH. Generally, acidic to neutral pH conditions are more favorable for flavonoid stability.[4] For tyrosinase inhibition assays, a phosphate buffer with a pH of around 6.8 is commonly used.[2] It is advisable to avoid highly alkaline conditions, as they can promote the degradation of phenolic compounds like this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter and provides actionable steps to resolve them.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in aqueous buffer | Low solubility of this compound in aqueous solutions. | - Increase the concentration of the organic co-solvent (e.g., DMSO) slightly, ensuring it remains compatible with your assay. - Prepare a more diluted stock solution before further dilution in the aqueous buffer. - Consider the use of stabilizing agents such as cyclodextrins to enhance solubility.[5] |
| Inconsistent results between experimental replicates | Degradation of this compound during the experiment. | - Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. - Minimize the exposure of your solutions to light and ambient temperature during the experimental setup. - Ensure thorough mixing of all solutions. |
| Unexpected side effects in cell-based assays | Cytotoxicity of the solvent or degraded this compound byproducts. | - Perform a vehicle control (containing the same concentration of DMSO as your test samples) to assess solvent toxicity.[3] - Test the cytotoxicity of this compound across a range of concentrations to determine the optimal non-toxic working concentration. - Use freshly prepared this compound solutions to avoid introducing degradation products that may have their own biological effects. |
Experimental Protocols
Protocol for Assessing this compound Solution Stability
This protocol outlines a general method for evaluating the stability of your this compound solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC-grade DMSO
-
HPLC-grade methanol (B129727) and water
-
Phosphate buffer (pH 6.8)
-
HPLC system with a C18 column and UV detector
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Preparation of Working Solutions: Dilute the stock solution to the final experimental concentration in the relevant buffer (e.g., phosphate buffer for an enzyme assay).
-
Initial Analysis (Time 0): Immediately after preparation, inject an aliquot of the working solution into the HPLC system.
-
Storage Conditions: Store the working solution under your typical experimental conditions (e.g., room temperature on the benchtop, 4°C in a refrigerator, or protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stored solution into the HPLC system.
-
Data Analysis:
-
Monitor the peak area of this compound at each time point.
-
A decrease in the peak area indicates degradation.
-
The appearance of new peaks suggests the formation of degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to Time 0.
-
Visualizing Stability Factors and Troubleshooting
The following diagrams illustrate the factors that can affect this compound stability and a logical workflow for troubleshooting common issues.
Caption: Factors contributing to this compound degradation in solution.
Caption: A workflow for troubleshooting this compound instability.
References
- 1. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of Isolated Neorauflavane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of Neorauflavane (B8221041).
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the experimental workflow.
Issue 1: Low Yield of Crude this compound Extract
| Question | Possible Cause | Suggested Solution |
| Why is the yield of my initial crude extract lower than expected? | Incomplete Extraction: The solvent may not have sufficiently penetrated the plant material. | Ensure the plant material (roots of Campylotropis hirtella) is ground into a fine powder to maximize the surface area for extraction.[1] Extend the maceration time to 48-72 hours with agitation to improve solvent penetration.[1][2] Perform multiple extraction cycles (at least three) on the plant residue and combine the filtrates.[1] |
| Inappropriate Solvent Ratio: An insufficient volume of solvent was used for the amount of plant material. | Maintain a solid-to-liquid ratio of approximately 1:10 (w/v) when using 80% methanol (B129727) for extraction.[1] | |
| Degradation during Concentration: The compound may be sensitive to high temperatures. | When using a rotary evaporator to concentrate the extract, ensure the temperature does not exceed 50°C.[2][3] |
Issue 2: Co-elution of Impurities during Column Chromatography
| Question | Possible Cause | Suggested Solution |
| How can I resolve overlapping peaks or spots in my chromatographic separation? | Inadequate Column Packing: Poorly packed macroporous resin or silica (B1680970) gel columns can lead to channeling and inefficient separation. | Ensure the column is packed uniformly without any air bubbles. Allow the column to equilibrate properly with the initial mobile phase before loading the sample. |
| Suboptimal Mobile Phase Gradient: The solvent gradient may not be shallow enough to separate compounds with similar polarities. | Optimize the stepwise or linear gradient for elution. For silica gel chromatography, a gradual increase in the polarity of the mobile phase (e.g., increasing the proportion of ethyl acetate (B1210297) in n-hexane) is recommended.[1] For preparative HPLC, a gradient of methanol and water or acetonitrile (B52724) and water is commonly used.[1] | |
| Sample Overload: Loading too much crude extract onto the column can exceed its separation capacity. | Dissolve the crude extract in a minimal amount of the loading solvent before applying it to the column.[1] If overloading is suspected, reduce the amount of sample loaded in subsequent runs. |
Issue 3: Persistent Impurities in the Final Product
| Question | Possible Cause | Suggested Solution |
| After multiple chromatographic steps, my this compound sample is still not pure. What can I do? | Presence of Structurally Similar Flavonoids: The crude extract contains other flavonoids with similar chromatographic behavior. | Employ orthogonal separation techniques. For instance, after silica gel chromatography, further purify the collected fractions using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[1][2] A final purification step using a Sephadex LH-20 column eluted with methanol can also be effective.[3] |
| Contamination with Sugars and Other Polar Compounds: The initial extract may contain highly polar impurities. | During macroporous resin chromatography, include an initial wash step with distilled water to remove sugars and other highly polar impurities before eluting with the ethanol (B145695) gradient.[1] | |
| Insufficient Monitoring of Fractions: Combining fractions without careful analysis can lead to the pooling of impure samples. | Monitor the collected fractions meticulously using Thin Layer Chromatography (TLC).[1] Only combine fractions that show a single spot with the expected Rf value for this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this compound isolation? A1: The primary source for this compound isolation is the roots of Campylotropis hirtella.[1] The roots should be washed, dried, and ground into a fine powder before extraction.[1]
Q2: Which solvent system is most effective for the initial extraction? A2: Soaking the powdered root material in 80% aqueous methanol is a commonly used and effective method for the initial extraction of flavonoids, including this compound.[1][3]
Q3: How can I confirm the purity and identity of my final isolated compound? A3: The purity and identity of isolated this compound should be confirmed using a combination of analytical techniques, including analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
Q4: What are the expected IC50 values for purified this compound's tyrosinase inhibitory activity? A4: Purified this compound is a potent tyrosinase inhibitor. Reported IC50 values are approximately 30 nM for monophenolase activity and 500 nM for diphenolase activity.[1][4] This makes it significantly more active than kojic acid, a common positive control.[1][4]
Q5: Are there alternative purification techniques to consider? A5: Yes, High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition technique that can be effective for separating natural products. It avoids the use of a solid support matrix, which can prevent irreversible adsorption of the sample.[5] Combining HSCCC with preparative HPLC can be a powerful strategy for obtaining high-purity compounds.[5]
Quantitative Data Summary
The following table summarizes key quantitative data related to the activity of this compound.
Table 1: Tyrosinase Inhibitory Activity of this compound
| Compound | Target | IC50 | Notes |
| This compound | Tyrosinase (Monophenolase) | 30 nM | Over 400-fold more active than kojic acid.[1][4] |
| This compound | Tyrosinase (Diphenolase) | 500 nM | Significant inhibition.[1][4] |
| This compound | Melanin (B1238610) Content in B16 Cells | 12.95 µM | Efficiently reduces melanin content.[1][4] |
| Kojic Acid | Tyrosinase (Monophenolase) | ~12 µM | Commonly used as a positive control.[1] |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
-
Preparation: Wash, dry, and grind the roots of Campylotropis hirtella into a fine powder.
-
Maceration: Soak 100 g of the powdered root material in 1 L of 80% aqueous methanol.[3]
-
Extraction: Agitate the mixture on a shaker at room temperature for 24-48 hours.[1][3]
-
Filtration: Filter the extract through filter paper to remove solid plant material. Repeat the extraction process on the residue two more times.[1]
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude methanol extract.[3]
-
Fractionation: Suspend the crude extract in water and partition successively with n-hexane, chloroform, ethyl acetate, and n-butanol to separate fractions based on polarity. The ethyl acetate fraction is typically the most active.[2]
Protocol 2: Chromatographic Purification
-
Macroporous Resin Column Chromatography:
-
Dissolve the crude extract in a minimal amount of 10% ethanol and load it onto a pre-treated macroporous resin column.[1]
-
Wash the column with distilled water to remove polar impurities.[1]
-
Elute with a stepwise gradient of increasing ethanol concentration in water (e.g., 20%, 40%, 60%, 80%, 95%).[1]
-
Collect fractions and monitor by TLC. Combine fractions rich in flavonoids.[1]
-
-
Silica Gel Column Chromatography:
-
Concentrate the flavonoid-rich fractions.
-
Pack a silica gel column with an n-hexane-ethyl acetate solvent system.[1]
-
Dissolve the concentrated fraction in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing ethyl acetate in n-hexane.[1]
-
Collect fractions and monitor by TLC, combining those containing the target compound.
-
-
Preparative HPLC:
Visualizations
The following diagrams illustrate the key workflows for enhancing the purity of this compound.
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for enhancing this compound purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Neorauflavane Cell Permeability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neorauflavane in cell permeability assays.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges when assessing the cell permeability of this compound?
A1: Based on studies of structurally similar flavonoids, the primary challenges in assessing this compound's cell permeability are likely its low aqueous solubility, high lipophilicity leading to non-specific binding, potential for rapid metabolism by intestinal cells, and susceptibility to efflux by membrane transporters.[1][2]
Q2: Which in vitro model is best for determining this compound's intestinal permeability?
A2: The choice of model depends on the specific research question.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay ideal for predicting passive diffusion. It is a good first-pass screen for permeability.[3][4]
-
Caco-2 Cell Assay: This is considered the gold standard for predicting human intestinal absorption as the cells form a monolayer that mimics the intestinal barrier, expressing various transporters and metabolic enzymes.[2][5] It can assess both passive and active transport.
-
MDCK Cell Assay: Madin-Darby canine kidney (MDCK) cells are often used to assess the role of specific transporters, especially P-glycoprotein (P-gp), when transfected with the human MDR1 gene.[6][7]
Q3: My this compound recovery is low in my Caco-2 assay. What are the potential causes?
A3: Low recovery of this compound in a Caco-2 assay can stem from several factors:
-
Non-specific binding: Due to its likely lipophilic nature, this compound may bind to plasticware like the transwell plate.[1]
-
Cellular metabolism: Caco-2 cells express metabolic enzymes that could be breaking down this compound.[8][9]
-
Compound instability: The compound may be unstable in the assay buffer over the incubation period.
-
Efflux transporter activity: this compound might be a substrate for efflux pumps like P-glycoprotein, which actively transport it out of the cells.[10]
Q4: How can I determine if this compound is a substrate of P-glycoprotein (P-gp)?
A4: To determine if this compound is a P-gp substrate, you can perform a bidirectional Caco-2 or MDR1-MDCK assay.[10][11] Calculate the efflux ratio by dividing the apparent permeability coefficient (Papp) in the basolateral-to-apical direction by the Papp in the apical-to-basolateral direction. An efflux ratio greater than 2 typically indicates active efflux.[10] You can also use specific P-gp inhibitors, like verapamil, to see if the efflux is reduced.[10]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low aqueous solubility of this compound | The compound is precipitating in the aqueous assay buffer. | - Prepare stock solutions in an organic solvent like DMSO and ensure the final concentration in the assay does not exceed the solubility limit (typically <1% DMSO).[12]- Use a co-solvent or a solubilizing agent in the buffer, but first, verify its compatibility with the cell monolayer.[13] |
| High variability in permeability results | - Inconsistent cell monolayer integrity.- Pipetting errors.- Compound instability. | - Regularly check the transepithelial electrical resistance (TEER) of the Caco-2 or MDCK monolayers to ensure their integrity.[10]- Use calibrated pipettes and consistent techniques.- Assess the stability of this compound in the assay buffer over the experiment's duration. |
| Low compound recovery or poor mass balance | - Non-specific binding to the assay plate.- Cellular accumulation or metabolism. | - Consider using low-binding plates.- Include a mass balance calculation by measuring the compound concentration in the apical and basolateral compartments, as well as in the cell lysate at the end of the experiment.[1]- Adding bovine serum albumin (BSA) to the basolateral chamber can sometimes reduce non-specific binding.[1][14] |
| Apparent low permeability despite expected bioactivity | - Active efflux by transporters like P-gp.- Rapid cellular metabolism. | - Perform a bidirectional permeability assay to determine the efflux ratio.[10]- Use specific transporter inhibitors to confirm the involvement of efflux pumps.[10]- Analyze cell lysates and buffer samples for the presence of metabolites using techniques like LC-MS/MS. |
Experimental Protocols
Caco-2 Cell Permeability Assay
Objective: To determine the rate of transport of this compound across a Caco-2 cell monolayer, which is a model of the human intestinal epithelium.[2]
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable transwell inserts and cultured for 21 days to form a differentiated monolayer.[2]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.[10]
-
Permeability Assay:
-
The culture medium is replaced with a transport buffer.
-
This compound is added to the apical (donor) compartment.
-
At specified time points, samples are taken from the basolateral (receiver) compartment.
-
For bidirectional transport, the compound is added to the basolateral compartment, and samples are taken from the apical compartment.
-
-
Sample Analysis: The concentration of this compound in the samples is quantified using a validated analytical method, such as HPLC or LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor compartment.[10]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound across an artificial lipid membrane.[3]
Methodology:
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.[3]
-
Donor and Acceptor Solutions: A donor solution of this compound is prepared in a buffer at a specific pH. The acceptor plate is filled with a corresponding buffer.
-
Incubation: The filter plate is placed on top of the acceptor plate, and the donor solution is added to the filter plate. The assembly is incubated for a set period.[3]
-
Quantification: After incubation, the concentration of this compound in both the donor and acceptor wells is determined, typically by UV-Vis spectroscopy or LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the concentration of the compound in the donor and acceptor wells at the end of the incubation period.
Visualizations
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors [frontiersin.org]
- 4. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. | Semantic Scholar [semanticscholar.org]
- 5. enamine.net [enamine.net]
- 6. Development of a new permeability assay using low-efflux MDCKII cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Modulation of Phase II Drug-Metabolizing Enzymes in Proliferating and Differentiated CaCo-2 Cells by Hop-Derived Prenylflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Cassette PAMPA for Permeability Screening [jstage.jst.go.jp]
- 14. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage of Neorauflavane Samples
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Neorauflavane (B8221041) samples. The following information is compiled to ensure the stability and integrity of your samples for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an isoflavonoid, a class of secondary metabolites, naturally sourced from the roots of Campylotropis hirtella, a plant predominantly found in China[1]. It is a potent inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis[1][2][3][4]. Its chemical formula is C21H22O5, with a molecular weight of 354.4[2].
Q2: What are the ideal long-term storage conditions for this compound?
While specific long-term stability studies on this compound are not extensively documented, general best practices for flavonoids and isoflavonoids should be followed to minimize degradation. It is recommended to store this compound samples under the following conditions:
-
Temperature: Refrigerated conditions at 4 ± 1 °C are optimal for preserving the composition of flavonoid-based extracts for up to 12 months[5]. For crystalline compounds, storage at -20°C is a common practice for long-term preservation.
-
Light: Samples should be protected from light by using amber glass vials or other light-blocking containers[5]. Exposure to light can lead to the degradation of flavonoids[5].
-
Atmosphere: Store in a tightly sealed container to minimize exposure to oxygen[5]. For highly sensitive samples, flushing the container with an inert gas like nitrogen or argon before sealing is recommended.
Q3: How does temperature affect the stability of flavonoids like this compound?
Higher temperatures can accelerate the degradation of flavonoids. Studies on other flavonoids have shown that storage at room temperature (25 °C) can lead to significant losses in concentration over time compared to refrigerated storage[5][6]. For instance, the degradation of total flavonoids in dark chocolate was found to be faster at elevated temperatures[6].
Q4: What type of container should I use for storing this compound?
Amber glass vials with screw caps (B75204) are recommended for storing this compound samples[5]. The amber color protects the sample from light, and a secure cap prevents exposure to air and moisture. Ensure the container is made of a material that is inert and will not react with the sample.
Q5: Can I store this compound in a solution?
If this compound is stored in a solvent, the stability will depend on the solvent used. It is crucial to use a high-purity, anhydrous solvent. Aqueous acidic solvents are often used for flavan-3-ols as they are unstable in neutral or alkaline environments[7]. However, for long-term storage, it is generally best to store the compound in its solid, crystalline form if possible. If storing in solution, it is advisable to prepare fresh solutions for experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments. | Sample degradation due to improper storage. | Verify storage conditions (temperature, light, and air exposure). Perform a purity check using HPLC or other analytical methods. |
| Change in sample color or appearance. | Oxidation or degradation of the compound. | Discard the sample and use a fresh, properly stored sample. Review storage procedures to prevent future occurrences. |
| Inconsistent experimental results. | Non-homogeneity of the sample or partial degradation. | Ensure the sample is thoroughly mixed before use, especially if it has been stored for a long time. Consider re-purifying the sample if necessary. |
| Precipitation of the sample from a solution. | The solution is supersaturated or the storage temperature is too low for the solvent used. | Gently warm the solution to redissolve the precipitate. If the problem persists, consider preparing a fresh, less concentrated solution. |
Quantitative Data Summary
The following table summarizes the impact of different storage conditions on flavonoid stability based on studies of related compounds.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Reference |
| Temperature | 4°C (Refrigerated, Dark) | 25°C (Room Temp, Dark) | 25°C (Room Temp, Light) | Composition and antioxidant capacities are best preserved at 4°C in the dark. Significant degradation was observed at 25°C, especially with light exposure. | [5] |
| Storage Time | 0 months | 6 months | 12 months | Catechin and its derivatives in tea leaves and fruit extracts showed degradation over time. | [5] |
| Packaging | Laminates under vacuum | HDPE without vacuum | Samples packed in laminates under vacuum showed significantly higher flavonoid content. | [8] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general method for assessing the stability of this compound samples over time.
Objective: To quantify the concentration of this compound in a sample and detect any degradation products.
Materials:
-
This compound sample
-
HPLC-grade methanol (B129727) and water
-
Phosphoric acid
-
Reversed-phase C18 column
-
HPLC system with a Diode Array Detector (DAD)
Procedure:
-
Standard Preparation: Prepare a stock solution of a high-purity this compound standard in methanol. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Dissolve a known weight of the this compound sample to be tested in methanol to a final concentration within the range of the calibration standards.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of methanol and water with 0.2% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Scan for the optimal wavelength for this compound using the DAD detector (flavonoids typically have strong absorbance between 250-370 nm).
-
-
Analysis: Inject the standards and the sample solution into the HPLC system.
-
Data Analysis: Construct a calibration curve from the peak areas of the standards. Use the calibration curve to determine the concentration of this compound in the test sample. Compare the concentration and chromatogram to a baseline (time zero) sample to assess degradation. The appearance of new peaks may indicate degradation products.
Mandatory Visualizations
Caption: Troubleshooting workflow for identifying this compound storage issues.
Caption: Logical diagram of best practices for this compound storage.
References
- 1. benchchem.com [benchchem.com]
- 2. abmole.com [abmole.com]
- 3. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of storage temperatures, packaging materials and storage periods on antioxidant activity and non-enzymatic browning of antioxidant treated walnut kernels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Neorauflavane Enzyme Inhibition Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts in Neorauflavane (B8221041) enzyme inhibition assays.
Frequently Asked Questions (FAQs)
Q1: My this compound IC50 values are inconsistent between experiments. What are the common causes?
A1: Inconsistent IC50 values for this compound in tyrosinase inhibition assays can stem from several factors:
-
Compound Aggregation: this compound, like other flavonoids, can form aggregates at higher concentrations, leading to non-specific inhibition and steep, variable dose-response curves.
-
Pan-Assay Interference Compounds (PAINS) Behavior: Flavonoids can sometimes act as PAINS, interfering with the assay through mechanisms like redox cycling or protein reactivity, which are not related to specific binding to the enzyme's active site.[1][2]
-
DMSO Concentration: The final concentration of DMSO in the assay can affect enzyme activity and compound solubility.[3] It's crucial to maintain a consistent and low DMSO concentration (typically ≤1%) across all wells.
-
Enzyme Quality and Concentration: The activity of the tyrosinase enzyme can vary between batches and can decrease with improper storage or handling. The enzyme concentration can also influence the IC50 value of certain types of inhibitors.
-
Assay Conditions: Variations in pH, temperature, and incubation times can significantly impact enzyme kinetics and inhibitor potency.
Q2: What is compound aggregation and how can it affect my results?
A2: Compound aggregation is a phenomenon where small molecules self-associate in solution to form colloidal particles, particularly at higher concentrations. These aggregates can non-specifically sequester and denature proteins, leading to apparent enzyme inhibition that is not due to specific binding to the active site. This is a common artifact in high-throughput screening and can lead to false positive results.[4] The dose-response curves of aggregating inhibitors are often unusually steep.
Q3: What are Pan-Assay Interference Compounds (PAINS) and is this compound a potential PAIN?
A3: PAINS are chemical compounds that give false positive results in high-throughput screens by interfering with the assay technology rather than specifically inhibiting the target.[1] They often contain reactive chemical groups. This compound is an isoflavonoid.[5] While flavonoids are a known class of compounds that can exhibit PAINS behavior, a substructure analysis of this compound is necessary to determine if it contains specific PAINS-associated motifs. Common PAINS include catechols, quinones, and other reactive moieties.[1]
Q4: How does the enzyme concentration affect the IC50 value?
A4: For competitive inhibitors like this compound, the IC50 value is dependent on the substrate concentration but should not be significantly affected by the enzyme concentration, provided that the enzyme concentration is much lower than the inhibitor concentration. However, for aggregating inhibitors, the IC50 value can be highly dependent on the enzyme concentration. As the enzyme concentration increases, more inhibitor is required to sequester the enzyme, leading to an apparent increase in the IC50 value.[6]
Troubleshooting Guide
Issue 1: High variability in IC50 values or steep dose-response curve.
This may indicate compound aggregation.
Troubleshooting Workflow:
Troubleshooting workflow for suspected compound aggregation.
Experimental Protocols:
-
Tyrosinase Inhibition Assay with Detergent:
-
Follow your standard tyrosinase inhibition assay protocol.
-
Prepare a parallel set of assay plates where the assay buffer is supplemented with 0.01% (v/v) Triton X-100.
-
Compare the dose-response curves and IC50 values obtained with and without the detergent. A significant rightward shift in the IC50 curve in the presence of detergent suggests aggregation-based inhibition.
-
-
Varying Enzyme Concentration Assay:
-
Perform the tyrosinase inhibition assay using your standard enzyme concentration.
-
Repeat the assay using a 5- to 10-fold higher enzyme concentration, keeping all other parameters the same.
-
If this compound is a true competitive inhibitor, the IC50 should not change significantly. If it is an aggregating inhibitor, the IC50 will likely increase with higher enzyme concentration.[6]
-
-
Dynamic Light Scattering (DLS) for Aggregation:
-
Prepare this compound at various concentrations in the assay buffer, spanning the range used in your inhibition assay.
-
Use a plate-based DLS instrument to measure the size distribution of particles in each well.
-
The appearance of larger particles (typically >100 nm) at higher concentrations is indicative of aggregation.[7][8]
-
Data Presentation: Effect of Detergent on Flavonoid Inhibitor IC50
| Flavonoid Inhibitor | IC50 without Triton X-100 (µM) | IC50 with 0.01% Triton X-100 (µM) | Fold Shift in IC50 |
| Quercetin | 5.8 | > 100 | > 17 |
| Myricetin | 2.3 | 85 | 37 |
| Fisetin | 12.1 | > 100 | > 8 |
This table is a representative example based on data for common flavonoid inhibitors of other enzymes and illustrates the expected trend.
Issue 2: Suspected Pan-Assay Interference (PAINS).
If you suspect this compound might be acting as a PAIN, consider the following steps.
Troubleshooting Workflow:
Troubleshooting workflow for suspected PAINS behavior.
Experimental Protocols:
-
Substructure Analysis:
-
Examine the chemical structure of this compound for moieties commonly associated with PAINS, such as catechols, quinones, or Michael acceptors.[1] Online tools and databases can assist in this analysis.
-
This compound Structure:
-
The structure of this compound should be obtained from a reliable source for this analysis.[5]
-
-
-
Redox Activity Assay:
-
To test for redox cycling, incubate this compound with a reducing agent (e.g., DTT) and a redox-sensitive dye (e.g., resazurin). A change in the dye's color or fluorescence in the absence of the enzyme indicates redox activity.
-
-
Orthogonal Assay:
-
If your primary assay is absorbance-based, try a fluorescence-based assay for tyrosinase activity, or vice-versa. True inhibitors should show activity across different assay formats, while PAINS may be technology-specific.
-
Signaling Pathway Context
Understanding the biological context of tyrosinase is crucial. This compound inhibits tyrosinase, a key enzyme in the melanogenesis pathway.
References
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. news-medical.net [news-medical.net]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Neorauflavane Molecular Docking Simulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing molecular docking simulations of Neorauflavane (B8221041) with its primary target, tyrosinase.
Frequently Asked Questions (FAQs)
Q1: Which tyrosinase protein structure should I use for docking this compound?
A1: For initial docking studies, the crystal structure of mushroom tyrosinase (PDB ID: 2Y9X) is a well-established starting point and has been used in published this compound docking studies.[1] For studies focusing on human tyrosinase, a homologous protein structure such as human tyrosinase-related protein 1 (TYRP1) can be utilized (e.g., PDB IDs: 5M8L, 5M8O).[2] It is crucial to use a high-resolution crystal structure and properly prepare it by removing water molecules, adding polar hydrogens, and assigning correct charges.
Q2: My docking results show a high binding affinity, but the pose doesn't make sense biologically. What could be wrong?
A2: High binding affinity scores alone can be misleading.[3] Several factors could contribute to this issue:
-
Incorrect Grid Box Definition: The search space for docking might be too large or not centered correctly on the active site. For tyrosinase, the grid box should encompass the binuclear copper active site.[4][5]
-
Ligand Conformation: this compound, like other flavonoids, has rotatable bonds. The docking algorithm may have found a high-scoring but energetically unfavorable conformation. It is advisable to generate multiple docking poses and analyze them for consistency and interaction with key active site residues.
-
Protein Flexibility: Most standard docking protocols treat the protein as rigid.[6] Induced fit docking (if available in your software) or running molecular dynamics simulations after docking can provide a more accurate representation of the binding interaction.
Q3: I am having trouble with the protonation state of this compound's hydroxyl groups. How does this affect docking?
A3: The protonation state of the hydroxyl groups on the resorcinol (B1680541) motif of this compound's B-ring is critical for its interaction with tyrosinase.[7][8] Incorrect protonation can lead to inaccurate prediction of hydrogen bonds and electrostatic interactions within the active site. It is recommended to use software that can predict pKa values to determine the most likely protonation state at physiological pH. Alternatively, you can test different protonation states to see which one yields the most stable and biologically relevant interactions.
Q4: My docking simulation fails to converge or gives an error. What are some common causes?
A4: Technical errors can arise from several sources:
-
File Format Errors: Ensure your protein and ligand files are in the correct format (e.g., PDBQT for AutoDock Vina) and that all necessary information (e.g., atom types, charges) is present and correctly assigned.
-
Incorrect Parameters: Double-check all docking parameters, such as the grid box dimensions, exhaustiveness of the search, and the chosen scoring function.
-
Software-Specific Issues: Consult the documentation for your specific docking software (e.g., AutoDock, GOLD, MOE) for common error messages and their solutions. For instance, in AutoDock Vina, errors can arise from incorrect file paths or permissions.
Troubleshooting Guides
This section provides structured guidance for resolving specific issues you may encounter during your this compound docking experiments.
Guide 1: Poor or Inconsistent Docking Poses
| Symptom | Possible Cause | Troubleshooting Steps |
| Docked poses are outside the active site. | Incorrect grid box definition. | 1. Visualize the protein and identify the active site residues, including the copper ions. 2. Recalculate the grid box center to be at the geometric center of the active site. 3. Ensure the grid box size is sufficient to accommodate the entire this compound molecule with some buffer (e.g., 25x25x25 Å). |
| High variability in docked poses. | Insufficient sampling of conformational space. | 1. Increase the exhaustiveness parameter in your docking software (e.g., in AutoDock Vina). 2. Perform multiple independent docking runs with different random seeds. 3. Cluster the resulting poses to identify the most populated and energetically favorable binding modes. |
| Unrealistic bond lengths or angles in the docked ligand. | Issues with the input ligand structure. | 1. Perform energy minimization of the this compound structure before docking using a suitable force field. 2. Verify the correctness of the input ligand file format and atom types. |
Guide 2: Low Binding Affinity or No Significant Interactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Positive or near-zero binding affinity scores. | Incorrect protein or ligand preparation. | 1. Ensure polar hydrogens have been added to the protein. 2. Verify that appropriate charges (e.g., Gasteiger charges) have been assigned to both the protein and ligand. 3. Check the protonation state of this compound's hydroxyl groups. |
| Lack of hydrogen bonds or other key interactions. | Suboptimal docking pose or incorrect scoring function. | 1. Visualize the docked pose and manually inspect for potential hydrogen bond donors and acceptors. 2. Experiment with different scoring functions available in your docking software. 3. Consider that this compound's binding is also influenced by its methoxy (B1213986) group and resorcinol motif, which may involve hydrophobic and pi-pi interactions.[7][8] |
Experimental Protocols
Protocol 1: Standard Molecular Docking of this compound with Tyrosinase using AutoDock Vina
This protocol outlines the general steps for performing a molecular docking simulation.
1. Preparation of the Receptor (Tyrosinase):
- Download the crystal structure of mushroom tyrosinase (PDB ID: 2Y9X) from the Protein Data Bank.
- Remove water molecules and any co-crystallized ligands from the PDB file.
- Add polar hydrogens to the protein structure.
- Assign Gasteiger charges to the protein atoms.
- Save the prepared protein in PDBQT format.
2. Preparation of the Ligand (this compound):
- Obtain the 3D structure of this compound (e.g., from PubChem or by sketching it in a molecular editor).
- Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
- Define the rotatable bonds in the ligand.
- Assign Gasteiger charges to the ligand atoms.
- Save the prepared ligand in PDBQT format.
3. Grid Box Definition:
- Identify the active site of tyrosinase, which includes the two copper ions.
- Define the center of the grid box at the geometric center of the active site.
- Set the dimensions of the grid box to encompass the entire active site with sufficient space for the ligand to move and rotate (e.g., 25 x 25 x 25 angstroms).
4. Docking Simulation:
- Create a configuration file specifying the paths to the prepared receptor and ligand files, the grid box parameters, and the desired exhaustiveness level (a value of 8 is a good starting point).
- Run the AutoDock Vina simulation from the command line.
5. Analysis of Results:
- AutoDock Vina will output a log file with the binding affinities and RMSD values for the top predicted binding poses.
- Visualize the docked poses in a molecular visualization software (e.g., PyMOL, Chimera) to analyze the interactions between this compound and the tyrosinase active site residues. Pay close attention to hydrogen bonds and hydrophobic interactions involving the resorcinol and methoxy motifs.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Software/Tool |
| Grid Box Center | Centered on the binuclear copper active site of tyrosinase. | AutoDock Tools, PyMOL |
| Grid Box Size | 25 x 25 x 25 Å (can be adjusted based on visual inspection) | AutoDock Tools |
| Exhaustiveness | 8 - 32 (higher values increase accuracy but also computation time) | AutoDock Vina |
| Number of Modes | 9 - 20 (to generate multiple binding poses) | AutoDock Vina |
Visualizations
Caption: A general workflow for molecular docking simulations of this compound.
Caption: A troubleshooting flowchart for common this compound docking issues.
References
- 1. Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. benchchem.com [benchchem.com]
- 7. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Neorauflavane Eclipses Kojic Acid in Tyrosinase Inhibition: A Comparative Guide
For Immediate Release
In the landscape of dermatological and therapeutic research, the quest for potent tyrosinase inhibitors is paramount for the development of novel treatments for hyperpigmentation and other melanin-related disorders. This guide presents a detailed comparison of the tyrosinase inhibition activity of neorauflavane (B8221041), a naturally occurring isoflavonoid, and kojic acid, a widely used inhibitor. The data unequivocally demonstrates the superior potency of this compound.
Quantitative Comparison of Tyrosinase Inhibition
The inhibitory efficacy of a compound is quantified by its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. This compound exhibits significantly lower IC50 values against both the monophenolase and diphenolase activities of tyrosinase compared to kojic acid.
| Compound | Tyrosinase Activity | IC50 Value | Reference(s) |
| This compound | Monophenolase | 30 nM | [1][2] |
| Diphenolase | 500 nM | [1][2] | |
| Kojic Acid | Monophenolase | ~12 µM - 30.6 µM | [3][4] |
| Diphenolase | ~121 µM | [5] |
Note: The IC50 values for kojic acid can vary depending on the experimental conditions. One study highlights that this compound is approximately 400-fold more active than kojic acid in inhibiting the monophenolase activity of tyrosinase.[2]
Mechanism of Action
Kinetic studies have revealed that this compound acts as a competitive inhibitor of both the monophenolase and diphenolase activities of tyrosinase.[2] This indicates that this compound binds to the active site of the enzyme, directly competing with the substrates, L-tyrosine and L-DOPA. Furthermore, its interaction with the monophenolase active site is characterized by a reversible, slow-binding mechanism, contributing to its high potency.[2][6] Kojic acid is also known to be a competitive inhibitor of tyrosinase.[4]
Experimental Protocols
The following is a generalized protocol for determining the tyrosinase inhibitory activity of compounds like this compound and kojic acid.
Mushroom Tyrosinase Inhibition Assay (In Vitro)
1. Materials and Reagents:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-Tyrosine (substrate for monophenolase activity)
-
L-DOPA (L-3,4-dihydroxyphenylalanine; substrate for diphenolase activity)
-
This compound and Kojic Acid (test inhibitors)
-
Phosphate (B84403) Buffer (e.g., 0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO) for dissolving inhibitors
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare stock solutions of L-tyrosine and L-DOPA in phosphate buffer. Gentle heating may be required to dissolve L-tyrosine.
-
Prepare stock solutions of this compound and kojic acid in DMSO.
-
Create a series of dilutions of the inhibitors in phosphate buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
3. Assay Procedure (Diphenolase Activity):
-
In a 96-well plate, add the following to respective wells:
-
Test Wells: A specific volume of the inhibitor solution at various concentrations and phosphate buffer.
-
Control Wells (No Inhibitor): A corresponding volume of the buffer/DMSO vehicle and phosphate buffer.
-
Positive Control Wells: A specific volume of the kojic acid solution and phosphate buffer.
-
-
Add the tyrosinase enzyme solution to all wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA substrate solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (typically 475-490 nm) in kinetic mode for a set duration (e.g., 15-30 minutes) to monitor the formation of dopachrome.
4. Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (V_control - V_sample) / V_control ] x 100
-
Where V_control is the reaction rate without the inhibitor and V_sample is the reaction rate with the inhibitor.
-
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and Biological Pathway
To further elucidate the experimental process and the biological context of tyrosinase inhibition, the following diagrams are provided.
Caption: Workflow for Tyrosinase Inhibition Assay.
Caption: Site of this compound and Kojic Acid action in the Melanogenesis Pathway.
Conclusion
The experimental data clearly indicates that this compound is a substantially more potent inhibitor of tyrosinase than kojic acid. Its nanomolar efficacy, particularly against the monophenolase activity of tyrosinase, positions it as a highly promising candidate for further research and development in the fields of dermatology and medicine for conditions related to hyperpigmentation. Researchers and drug development professionals are encouraged to consider this compound as a lead compound in the design of next-generation tyrosinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Neorauflavane and Other Prominent Tyrosinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Tyrosinase Inhibitor Efficacy
The quest for potent and safe tyrosinase inhibitors is a cornerstone of research in dermatology and cosmetology, aimed at addressing hyperpigmentation disorders. Tyrosinase is the rate-limiting enzyme in melanin (B1238610) biosynthesis, making it a prime target for therapeutic intervention. This guide provides a comprehensive comparative analysis of Neorauflavane, a highly potent isoflavonoid, against other well-established tyrosinase inhibitors such as Kojic Acid, Arbutin, Hydroquinone, 4-Butylresorcinol, and Thiamidol. The following sections present quantitative data on their inhibitory efficacy, detailed experimental protocols for reproducibility, and visualizations of the underlying biochemical pathways and experimental workflows.
Quantitative Comparison of Tyrosinase Inhibitor Potency
The inhibitory potential of these compounds is most commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is critical to note that IC50 values can vary significantly depending on the source of the tyrosinase enzyme (e.g., mushroom vs. human) and the experimental conditions. The following tables summarize the available data to provide a comparative overview.
Table 1: Inhibitory Activity against Mushroom Tyrosinase (monophenolase activity)
| Inhibitor | IC50 (µM) | Inhibition Type | Reference(s) |
| This compound | 0.03 | Competitive, Slow-binding | [1] |
| Kojic Acid | ~12-13.2 | Competitive | [1] |
| Arbutin (β-arbutin) | >100 | Competitive | [2][3] |
| Hydroquinone | ~70 | Substrate | [4] |
| 4-Butylresorcinol | 11.27 | Competitive | [5][6] |
| Thiamidol | 108 | - | [7][8] |
Table 2: Inhibitory Activity against Human Tyrosinase
| Inhibitor | IC50 (µM) | Inhibition Type | Reference(s) |
| This compound | Not Widely Reported | - | |
| Kojic Acid | ~500 | Competitive | [9] |
| Arbutin | Weak (>5000) | Competitive | [9] |
| Hydroquinone | Weak (~1000-4400) | Substrate | [9][10] |
| 4-Butylresorcinol | 21 | Competitive | [9][10] |
| Thiamidol | 1.1 | - | [7][8] |
Table 3: Cellular Effects on Melanin Production in B16 Melanoma Cells
| Inhibitor | IC50 (µM) for Melanin Inhibition | Cytotoxicity | Reference(s) |
| This compound | 12.95 | Low | [1] |
| Kojic Acid | >400 (MelanoDerm model) | Induces cell death at high concentrations | [2][3][9] |
| Arbutin | >5000 (MelanoDerm model) | No cytotoxicity, may alter cell morphology | [2][3][9] |
| Hydroquinone | <40 (MelanoDerm model) | Cytotoxic | [9][11] |
| 4-Butylresorcinol | 13.5 (MelanoDerm model) | - | [9][10] |
| Thiamidol | 0.9 | Reversible inhibition (non-cytotoxic) | [8] |
Mechanism of Action: A Comparative Overview
The efficacy of a tyrosinase inhibitor is not solely defined by its IC50 value but also by its mechanism of action.
-
This compound acts as a potent competitive and slow-binding inhibitor of both the monophenolase and diphenolase activities of tyrosinase.[1] This dual-action and slow, tight binding contribute to its high potency.
-
Kojic Acid is a well-known competitive inhibitor that chelates the copper ions in the active site of tyrosinase.[1]
-
Arbutin , a glycoside of hydroquinone, functions as a competitive inhibitor of tyrosinase.[2]
-
Hydroquinone is unique in that it acts as an alternative substrate for tyrosinase, thereby competitively inhibiting the oxidation of tyrosine.[4][11] However, its use is associated with cytotoxicity.[11]
-
4-Butylresorcinol is a resorcinol (B1680541) derivative that acts as a competitive inhibitor of tyrosinase.[9][10]
-
Thiamidol is a resorcinyl-thiazole derivative that has been identified as a highly potent and specific inhibitor of human tyrosinase.[7][8]
Experimental Protocols
For the purpose of reproducibility and standardized comparison, detailed methodologies for key experiments are provided below.
Tyrosinase Inhibition Assay (Mushroom Tyrosinase, Monophenolase Activity)
Objective: To determine the IC50 value of a test compound against the monophenolase activity of mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-Tyrosine
-
Test compound (e.g., this compound)
-
Positive control (e.g., Kojic acid)
-
Phosphate (B84403) buffer (50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of L-tyrosine, the test compound, and the positive control in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
In a 96-well plate, add 40 µL of the test compound at various concentrations.
-
Add 40 µL of mushroom tyrosinase solution (e.g., 300 U/mL) to each well and pre-incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding 40 µL of L-tyrosine solution (e.g., 2 mM).
-
Immediately measure the absorbance at 475 nm at regular intervals for 30 minutes to monitor the formation of dopachrome.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate without the inhibitor and V_inhibitor is the reaction rate with the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Melanin Content Assay
Objective: To quantify the effect of a test compound on melanin production in a cell-based model (e.g., B16F10 melanoma cells).
Materials:
-
B16F10 melanoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
Lysis buffer (e.g., 1N NaOH)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
After incubation, wash the cells with PBS and lyse them with 1N NaOH at 60°C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
In a parallel plate, determine the cell viability using an appropriate assay (e.g., MTT assay) to normalize the melanin content to the number of viable cells.
-
The percentage of melanin inhibition is calculated relative to the untreated control cells.
-
The IC50 value for melanin inhibition is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizing the Mechanisms and Pathways
To further elucidate the context of tyrosinase inhibition, the following diagrams, generated using the DOT language, illustrate the melanogenesis signaling pathway and a general experimental workflow.
Caption: The melanogenesis signaling pathway and the site of action for tyrosinase inhibitors.
References
- 1. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Kojic acid, Arbutin and Vitamin C on cell viability and melanin synthesis in B16BL6 cells -Journal of the Society of Cosmetic Scientists of Korea | 학회 [koreascience.kr]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 4-Butylresorcinol | Tyrosinase | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. Thiamidol (isobutylamido thiazolyl resorcinol): A Highly Specific Human Tyrosinase Inhibitor for the Treatment of Hyperpigmentation | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 9. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Butylresorcinol - Wikipedia [en.wikipedia.org]
- 11. jcadonline.com [jcadonline.com]
Validating the In Vitro Efficacy of Neorauflavane in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Neorauflavane (B8221041), a flavonoid isolated from Campylotropis hirtella, which has demonstrated significant potential as a highly potent tyrosinase inhibitor.[1][2] Its applications are being explored in dermatology for treating hyperpigmentation and in neurodegenerative disease research.[1][3] This document outlines this compound's superior in vitro efficacy compared to established alternatives, details the experimental protocols for its evaluation, and presents standardized animal models for future in vivo validation.
In Vitro Efficacy: A Potent Tyrosinase Inhibitor
This compound exhibits exceptional inhibitory activity against tyrosinase, the rate-limiting enzyme in melanin (B1238610) biosynthesis.[1][4] Its potency has been quantified in multiple studies, revealing a significant advantage over commonly used tyrosinase inhibitors such as kojic acid.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound compared to kojic acid. Lower IC50 values indicate greater potency.
| Compound | Target/Assay | IC50 Value | Reference |
| This compound | Tyrosinase (Monophenolase) | 30 nM | [1][3] |
| Tyrosinase (Diphenolase) | 500 nM | [1][3] | |
| Melanin Content (B16 Melanoma Cells) | 12.95 µM | [1][3][4] | |
| Kojic Acid | Tyrosinase (Monophenolase) | ~12 µM | [1][4] |
As the data indicates, this compound is approximately 400-fold more potent than kojic acid in inhibiting the monophenolase activity of tyrosinase.[1][3]
Kinetic studies have demonstrated that this compound acts as a competitive inhibitor for both the monophenolase and diphenolase activities of tyrosinase.[1][2][3][4] This mechanism suggests that this compound binds to the active site of the enzyme, directly competing with the substrate.[1][2]
Signaling Pathway: Melanogenesis Inhibition
This compound's primary mechanism of action is the direct competitive inhibition of tyrosinase. This enzyme catalyzes the initial, rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[4][5] By blocking these steps, this compound effectively reduces the overall production of melanin.[5] The broader regulation of melanin synthesis involves the Microphthalmia-associated Transcription Factor (MITF), which is the master regulator of melanogenic gene expression, including the gene for tyrosinase.[1]
Experimental Protocols for In Vitro Analysis
In Vitro Tyrosinase Inhibition Assay (Diphenolase Activity)
This protocol quantifies the inhibitory effect of a compound on the diphenolase activity of mushroom tyrosinase using L-DOPA as a substrate.[4]
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (test compound)
-
Kojic Acid (positive control)
-
Phosphate (B84403) Buffer (e.g., 0.1 M, pH 6.8)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Solutions:
-
Dissolve this compound and Kojic Acid in DMSO to create stock solutions.
-
Prepare various dilutions of the test and control compounds in phosphate buffer.
-
Prepare solutions of L-DOPA and mushroom tyrosinase in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add the phosphate buffer, followed by the various concentrations of the inhibitor (this compound) or positive control (Kojic Acid).
-
Add the mushroom tyrosinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm at regular intervals for a specified period using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
-
Proposed Animal Models for In Vivo Validation
While potent in vitro data for this compound exists, specific in vivo efficacy studies have not yet been published.[1] The following are established animal models that can be utilized to validate the in vitro findings.
1. UV-Induced Hyperpigmentation Model in Guinea Pigs
This model is a standard for evaluating the efficacy of topical agents in reducing skin pigmentation that mimics sun-induced hyperpigmentation in humans.[5]
Detailed Experimental Protocol:
-
Animal Model:
-
Induction of Hyperpigmentation:
-
Treatment with this compound:
-
Prepare different concentrations of this compound (e.g., 0.5%, 1%, 2%) in a suitable vehicle (e.g., cream, gel).
-
Divide the pigmented areas on the back of each guinea pig into several test sites.
-
Apply a standardized amount of the this compound formulation and vehicle control to the designated sites once daily for 4-8 weeks.
-
-
Efficacy Evaluation:
-
Colorimetric Measurement: Use a chromameter to measure the L* value (lightness) of the skin at regular intervals. An increase in the L* value indicates skin lightening.
-
Histological Analysis: At the end of the treatment period, obtain skin biopsies for Fontana-Masson staining to visualize and quantify melanin content in the epidermis.
-
2. Zebrafish Melanogenesis Inhibition Assay
The zebrafish model provides a rapid, high-throughput method for screening the effect of compounds on melanin synthesis in a whole-organism context, aided by the optical transparency of the embryos.[5]
References
A Comparative Guide to HPLC Methods for the Quantification of Neorauflavane
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of Neorauflavane, a flavonoid with significant biological activities, is paramount for pharmacokinetic studies, formulation development, and quality control.[1] High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) stands as a widely utilized technique for flavonoid analysis due to its inherent specificity, sensitivity, and reproducibility.[1] This guide provides a comprehensive comparison of a proposed HPLC method for this compound quantification, benchmarked against typical performance data for analogous flavonoid compounds.
Comparative Analysis of HPLC Method Validation Parameters
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. The following table summarizes the key validation parameters for a proposed this compound HPLC method and compares them with typical values obtained for other validated flavonoid HPLC methods.
| Validation Parameter | Proposed Method for this compound | Typical Performance for Other Flavonoids |
| Linearity (r²) | > 0.999 | > 0.99[2][3] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | 0.01 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | 0.03 - 3.0 µg/mL |
| Specificity | No interference at the retention time of this compound | Analyte peak is well-resolved from other components |
Experimental Protocols
A detailed methodology for a proposed HPLC-DAD system for the quantification of this compound is provided below. This protocol is based on established methods for the analysis of flavonoids in plant extracts.[1]
Instrumentation
A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a diode array detector is suitable for this analysis.[1]
Chromatographic Conditions (Proposed Method)
| Parameter | Condition |
| Stationary Phase | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1] |
| Mobile Phase | Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 280 nm (Optimization based on this compound's UV spectrum is recommended)[1] |
Standard and Sample Preparation
Standard Stock Solution: A stock solution of this compound is prepared by accurately weighing a known amount of purified standard and dissolving it in a suitable solvent, such as methanol (B129727), to a final concentration of, for example, 1 mg/mL.[1]
Calibration Standards: A series of calibration standards are prepared by serially diluting the stock solution with the mobile phase to encompass the expected concentration range of the samples.[1]
Sample Preparation: The extraction of this compound from its matrix (e.g., plant material, biological fluid) should be optimized for complete and reproducible recovery. A common procedure involves extraction with methanol or ethanol, followed by filtration through a 0.45 µm syringe filter prior to injection into the HPLC system.[1]
Workflow and Logical Relationships
The following diagrams illustrate the key workflows involved in the development, validation, and application of an HPLC method for this compound quantification.
References
Neorauflavane: A Potent Dual Inhibitor of Tyrosinase's Monophenolase and Diphenolase Activities
For researchers, scientists, and drug development professionals, Neorauflavane (B8221041), a naturally occurring isoflavonoid, presents a compelling case as a highly potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) biosynthesis. This guide provides a comparative analysis of its inhibitory effects on both the monophenolase and diphenolase activities of tyrosinase, supported by quantitative data and detailed experimental protocols.
This compound, isolated from Campylotropis hirtella, demonstrates superior inhibitory efficacy against both catalytic functions of tyrosinase when compared to the well-established inhibitor, kojic acid.[1][2][3] Its mechanism of action has been identified as competitive, indicating that it binds to the active site of the enzyme, thereby preventing the binding of its natural substrates, L-tyrosine (monophenolase activity) and L-DOPA (diphenolase activity).[2][4]
Data Presentation: Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound has been quantified through extensive enzymatic assays, revealing a significant difference in its effect on the two catalytic functions of tyrosinase. The following table summarizes the key inhibitory parameters.
| Inhibitor | Target Enzyme Activity | IC50 Value | Relative Potency (vs. Kojic Acid) | Inhibition Type | Reference |
| This compound | Monophenolase | 30 nM | ~400x more active | Competitive, Reversible, Slow-binding | [1][2][4] |
| Diphenolase | 500 nM | Not specified | Competitive | [1][2][4] | |
| Kojic Acid | Monophenolase | ~12-13.2 µM | - | Competitive | [1][4] |
Kinetic studies have further elucidated the interaction between this compound and tyrosinase, particularly for its monophenolase activity, which exhibits a slow-binding inhibition mechanism.[2][5] This suggests a two-step process where an initial enzyme-inhibitor complex is formed rapidly, followed by a slower isomerization to a more stable complex.[1]
| Kinetic Parameter | Value |
| K_i(app) | 1.48 nM |
| k_3 | 0.0033 nM⁻¹ min⁻¹ |
| k_4 | 0.0049 min⁻¹ |
In a cellular context, this compound has been shown to effectively reduce melanin content in B16 melanoma cells with an IC50 of 12.95 μM, demonstrating its cell permeability and potential for in vivo applications.[2][5]
Experimental Protocols
The determination of the inhibitory activity of this compound on tyrosinase's monophenolase and diphenolase functions involves specific enzymatic assays.
Tyrosinase Inhibition Assay (Monophenolase Activity)
This assay measures the inhibition of the hydroxylation of L-tyrosine to L-DOPA.
Materials:
-
Mushroom Tyrosinase
-
L-tyrosine (substrate)
-
This compound (test compound)
-
Kojic acid (positive control)
-
Phosphate (B84403) buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of L-tyrosine, this compound, and kojic acid in an appropriate solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
In a 96-well plate, add a fixed volume of L-tyrosine solution and varying concentrations of the inhibitor.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding a fixed concentration of mushroom tyrosinase solution.
-
Monitor the formation of dopachrome (B613829) by measuring the absorbance at approximately 475-490 nm at regular intervals.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
The percentage of inhibition is calculated using the formula: Inhibition (%) = [(V_control - V_inhibitor) / V_control] * 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Tyrosinase Inhibition Assay (Diphenolase Activity)
This assay quantifies the inhibition of the oxidation of L-DOPA to dopaquinone.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (substrate)
-
This compound (test compound)
-
Kojic acid (positive control)
-
Phosphate buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of L-DOPA, this compound, and kojic acid in an appropriate solvent and prepare serial dilutions.
-
To a 96-well plate, add the phosphate buffer, inhibitor solution at various concentrations, and the tyrosinase solution.
-
Pre-incubate the mixture for a specified time at a controlled temperature.
-
Add the L-DOPA solution to initiate the reaction.
-
Immediately measure the absorbance at around 475 nm at regular time intervals.
-
Calculate the initial reaction velocity and the percentage of inhibition as described for the monophenolase assay.
-
Determine the IC50 value from the dose-response curve.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: this compound's site of intervention in the melanogenesis pathway.
Caption: A generalized workflow for determining tyrosinase IC50 values.
Caption: Competitive inhibition of tyrosinase by this compound.
References
In Vivo Validation of Neorauflavane for Skin Lightening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vivo validation of Neorauflavane for skin lightening applications. While this compound has demonstrated significant promise in vitro as a potent tyrosinase inhibitor, this document objectively compares its current standing with established skin lightening agents by presenting available experimental data and detailed protocols. The focus is on in vivo models, which are crucial for assessing the efficacy and safety of novel depigmenting compounds.
Executive Summary
This compound, a flavonoid isolated from Campylotropis hirtella, exhibits exceptional inhibitory activity against tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis.[1] Its in vitro potency surpasses that of commonly used agents like kojic acid. However, as of late 2025, specific in vivo efficacy studies for this compound have not been published in peer-reviewed literature.[1] Therefore, this guide will detail the established in vivo models used for evaluating skin lightening agents and present the available in vivo data for well-known alternatives, namely hydroquinone, kojic acid, and arbutin (B1665170). This will provide a benchmark for the future in vivo assessment of this compound.
Mechanism of Action: Tyrosinase Inhibition
Melanogenesis, the process of melanin production, is primarily regulated by the enzyme tyrosinase. It catalyzes the initial and rate-limiting steps in the conversion of L-tyrosine to melanin. This compound acts as a competitive inhibitor of tyrosinase, effectively blocking the production of melanin.[1] Many established skin lightening agents, including hydroquinone, kojic acid, and arbutin, also target this key enzyme.
Figure 1: Simplified diagram of the melanogenesis pathway and the inhibitory action of this compound and its alternatives on the key enzyme, tyrosinase.
Comparative In Vivo Efficacy Data
The following table summarizes the available in vivo data for common skin lightening agents. It is important to note the absence of published in vivo data for this compound.
| Compound | Animal Model | Concentration | Duration | Key Findings |
| This compound | Guinea Pig (UVB-induced hyperpigmentation) | Proposed 0.5-2% | Proposed 4-8 weeks | In vivo efficacy data not yet published. |
| Hydroquinone | C57BL/6 Mouse | 2% cream | Not specified | Effectively reduced melanin production by 63.5%.[2] |
| C57BL/6 Mouse | 10% topical | 16 days | Profound reduction in epidermal melanin area.[3] | |
| Kojic Acid | Zebrafish | 10-50 µM | 48 hours | Dose-dependent reduction in pigmentation.[4] |
| MelanoDerm™ Skin Model | 1% solution | 16 days | Significant reduction in melanin content.[5] | |
| Arbutin (β-arbutin) | Zebrafish | 0.1-10 mM | 48 hours | Lower depigmenting effect compared to other agents at similar concentrations.[4] |
| Arbutin (α-arbutin) | Human Skin Model | 250 µ g/tissue | Not specified | Reduced melanin content to 40% of the control.[6] |
Established In Vivo Experimental Protocols
For the objective evaluation of this compound and its comparison with other agents, standardized in vivo models are essential. The following are detailed protocols for commonly used models in skin lightening research.
UVB-Induced Hyperpigmentation in Guinea Pigs
This model is a gold standard for assessing the efficacy of topical depigmenting agents as it closely mimics sun-induced hyperpigmentation in humans.
Figure 2: Workflow for the UVB-induced hyperpigmentation model in guinea pigs.
Detailed Protocol:
-
Animal Model: Brownish guinea pigs (e.g., Hartley strain), 6-8 weeks old, are acclimatized for at least one week.
-
Induction of Hyperpigmentation: The dorsal skin is depilated. The depilated area is then exposed to a controlled dose of UVB radiation (e.g., 300-900 mJ/cm²) every other day for a total of 3-4 exposures. Hyperpigmentation is allowed to develop and stabilize over 7-14 days.
-
Treatment: The pigmented areas are divided into test sites. Formulations of this compound (e.g., 0.5%, 1%, 2%), a vehicle control, and a positive control (e.g., 2% kojic acid) are applied once daily for 4-8 weeks.
-
Efficacy Evaluation:
-
Visual Assessment: Weekly photographs of the treatment sites are taken.
-
Colorimetric Measurement: A chromameter is used to measure skin color (L, a, b* values) weekly. An increase in the L* value (lightness) indicates depigmentation.
-
Histological Analysis: At the end of the study, skin biopsies are taken and stained with Fontana-Masson to visualize and quantify melanin in the epidermis.
-
Melanogenesis Inhibition in Zebrafish
The zebrafish model offers a rapid and cost-effective method for in vivo screening of melanogenic inhibitors.
Detailed Protocol:
-
Animal Model: Zebrafish embryos are used.
-
Treatment: At 24 hours post-fertilization (hpf), embryos are placed in a 24-well plate and exposed to different concentrations of the test compound (e.g., this compound) and a positive control (e.g., arbutin or kojic acid).
-
Incubation: The plate is incubated at 28.5°C for 48 to 72 hours.
-
Efficacy Evaluation:
-
Phenotypic Observation: The pigmentation of the zebrafish larvae is observed under a stereomicroscope, and images are captured.
-
Melanin Quantification: A pool of larvae from each treatment group is homogenized. Melanin granules are pelleted by centrifugation and quantified spectrophotometrically.
-
Conclusion
This compound is a highly promising candidate for skin lightening, demonstrating potent in vitro tyrosinase inhibition. However, the lack of published in vivo efficacy data prevents a direct comparison with established agents like hydroquinone, kojic acid, and arbutin. The experimental models and protocols outlined in this guide provide a clear framework for the future in vivo validation of this compound. Such studies are imperative to substantiate its potential as a safe and effective skin lightening agent for dermatological and cosmetic applications. Researchers and drug development professionals are encouraged to utilize these standardized models to generate the necessary data for a comprehensive evaluation of this compound's in vivo performance.
References
- 1. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.mdedge.com [cdn.mdedge.com]
- 6. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Profile of Neorauflavane: A Comparative Guide to its Structure-Activity Relationship and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Neorauflavane (B8221041), a naturally occurring isoflavonoid, has garnered significant attention within the scientific community for its potent biological activities, most notably its remarkable ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis. This guide provides a comprehensive comparison of this compound and its analogs, delving into their structure-activity relationships (SAR) across various biological assays. We present a synthesis of quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate further research and drug development endeavors.
Tyrosinase Inhibition: A Deep Dive into the Structure-Activity Relationship
This compound has emerged as a highly potent inhibitor of tyrosinase, outperforming the commonly used inhibitor, Kojic acid, by a significant margin.[1][2][3] Its mechanism of action is characterized as competitive and slow-binding, indicating a strong affinity for the enzyme's active site.[1][2][3] Molecular docking studies have elucidated the structural features crucial for this potent inhibition, highlighting the importance of the resorcinol (B1680541) motif of the B-ring and the methoxy (B1213986) group in the A-ring for effective binding to the tyrosinase enzyme.[1]
Comparative Inhibitory Activity of this compound and Analogs
The following table summarizes the tyrosinase inhibitory activity of this compound and provides a comparative context with other flavonoids. The data underscores the exceptional potency of this compound.
| Compound | Target Enzyme Activity | IC50 Value | Reference |
| This compound | Tyrosinase (Monophenolase) | 30 nM | [1] |
| This compound | Tyrosinase (Diphenolase) | 500 nM | [1] |
| Kojic Acid | Tyrosinase (Monophenolase) | ~12-13.2 µM | [1] |
Key Structure-Activity Relationship Insights for Tyrosinase Inhibition:
While specific data on a wide range of synthetic this compound analogs is limited, general SAR principles for flavonoids as tyrosinase inhibitors can be inferred:
-
Hydroxylation Pattern: The presence and position of hydroxyl groups on the A and B rings are critical. For many flavonoids, a 4-substituted resorcinol skeleton in the B-ring is a key feature for potent tyrosinase inhibition.
-
A-Ring Substituents: The methoxy group on the A-ring of this compound appears to contribute significantly to its binding affinity.[1] Modifications to this ring, such as the introduction of different substituents, could modulate inhibitory activity.
-
C-Ring modifications: The isoflavone (B191592) core structure is a key determinant of activity.
Beyond Tyrosinase Inhibition: Exploring Cytotoxicity and Antimicrobial Potential
While tyrosinase inhibition is the most well-documented activity of this compound, flavonoids as a class are known for their broad biological effects, including cytotoxic and antimicrobial activities. Data on this compound's activity in these areas is still emerging, but preliminary findings and comparisons with structurally related isoflavones provide valuable insights.
Comparative Cytotoxicity Data
Direct cytotoxic IC50 values for this compound against a wide range of cancer cell lines are not extensively published.[4] The table below presents the available data for this compound in melanoma cells and for the structurally similar isoflavone, Genistein, against various cancer cell lines for comparative purposes.
| Compound | Cell Line | Cancer Type | Activity Type | IC50 (µM) | Reference |
| This compound | B16 Melanoma | Melanoma | Melanin Content Reduction | 12.95 | [1] |
| Genistein | HeLa | Cervical Cancer | Cytotoxicity | ~52 (72h) | [4] |
| Genistein | MCF-7 | Breast Adenocarcinoma | Cytotoxicity | >20 (inhibitory) | [4] |
| Genistein | MDA-MB-231 | Breast Adenocarcinoma | Cytotoxicity | Inhibitory effect observed | [4] |
Antimicrobial Activity
Flavonoids are known to possess antibacterial and antifungal properties.[5][6] The antimicrobial activity of this compound and its specific analogs has not been widely reported. However, the general flavonoid scaffold is a promising starting point for the development of novel antimicrobial agents. Structure-activity relationship studies in other flavonoids suggest that factors such as the hydroxylation pattern and the presence of lipophilic substituents can significantly influence antimicrobial efficacy.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for key experiments are provided below.
Tyrosinase Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the activity of mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (substrate for diphenolase activity)
-
L-Tyrosine (substrate for monophenolase activity)
-
This compound or analog (test compound)
-
Kojic acid (positive control)
-
Phosphate (B84403) buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound, positive control, and substrate in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the substrate.
-
Initiate the reaction by adding mushroom tyrosinase solution to each well.
-
Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm at regular intervals.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] x 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound or analog (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
This compound or analog (test compound)
-
Standard antibiotic/antifungal (positive control)
-
96-well microplate
-
Incubator
Procedure:
-
Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a growth control (no compound) and a sterility control (no microorganism).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The Melanogenesis Signaling Pathway and the inhibitory action of this compound on Tyrosinase.
Caption: A generalized workflow for determining tyrosinase inhibitory activity.
Caption: Key structural components of this compound influencing its biological activity.
References
- 1. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Assessing the Safety and Toxicity Profile of Neorauflavane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Neorauflavane, a prenylated flavonoid, has garnered interest for its potential therapeutic applications. This guide provides a comparative assessment of its safety and toxicity profile alongside two structurally related and functionally similar compounds: Glabridin (B1671572) and Sophoraflavanone G. The information presented is intended to support further research and development by providing available experimental data on cytotoxicity, genotoxicity, and acute toxicity, alongside detailed experimental protocols and an exploration of relevant signaling pathways.
Executive Summary
Comparative Toxicity Data
The following tables summarize the available quantitative data on the cytotoxicity, genotoxicity, and acute toxicity of this compound, Glabridin, and Sophoraflavanone G. It is important to note the significant gaps in the data for this compound and Sophoraflavanone G.
Table 1: Comparative Cytotoxicity Data (IC50 values)
| Compound | Cell Line | Assay | IC50 (µM) | Citation |
| This compound | B16 Melanoma | Melanin Content Reduction | 12.95 | [1] |
| Various Cancer Cell Lines | Cytotoxicity | Not Widely Published | [2] | |
| Glabridin | A2780 (Ovarian Cancer) | MTT | 10 | [3] |
| SKNMC (Neuroblastoma) | MTT | 12 | [3] | |
| H1299 (Lung Cancer) | MTT | 38 | [3] | |
| B16-F10 (Melanoma) | MTT | ~16.82 | [4] | |
| HeLa, MCF-7, Caco-2 | Cytotoxicity | 7.42 - 43.83 | [5] | |
| Sophoraflavanone G | A549 (Lung Cancer) | Cytotoxicity | 0.78 | [6] |
| HeLa (Cervical Cancer) | Cytotoxicity | 1.57 | [6] | |
| K562 (Leukemia) | Cytotoxicity | 2.14 | [6] | |
| L1210 (Leukemia) | Cytotoxicity | 8.59 | [6] | |
| HCC (Hepatocellular Carcinoma) | Cytotoxicity | 48.2 (HL-7702) | [7] |
Table 2: Comparative Genotoxicity Data
| Compound | Test Type | Result | Citation |
| This compound | Ames Test | Data Not Available | |
| Micronucleus Test | Data Not Available | ||
| Glabridin | Ames Test (against MNU) | Antimutagenic | [8] |
| Genotoxicity Studies (Licorice Flavonoid Oil) | Negative | [1] | |
| Sophoraflavanone G | Ames Test | Data Not Available | |
| Micronucleus Test | Data Not Available |
Table 3: Comparative Acute Toxicity Data
| Compound | Test Type | Species | LD50 / NOAEL | Citation |
| This compound | Oral LD50 | - | Data Not Available | |
| Glabridin | Oral LD50 | Rat | Data Not Available for pure compound | [9] |
| NOAEL (Licorice Flavonoid Oil) | Rat | 400 mg/kg/day (male), 800 mg/kg/day (female) | [1] | |
| Sophoraflavanone G | Oral LD50 | - | Data Not Available |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of toxicological studies. The following are generalized protocols for key assays used to assess the safety and toxicity of chemical compounds.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Expose the cells to various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent like DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.
Genotoxicity Assays
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess a compound's mutagenic potential using bacteria.
-
Strain Selection: Utilize several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon.
-
Exposure: Expose the bacterial strains to the test compound at various concentrations, with and without metabolic activation (S9 fraction).
-
Plating: Plate the treated bacteria on a histidine-deficient medium.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in revertant colonies compared to the control indicates mutagenicity.
In Vivo Micronucleus Test
This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents.
-
Animal Dosing: Administer the test substance to rodents (usually mice or rats) via an appropriate route.
-
Tissue Collection: At appropriate time points (e.g., 24 and 48 hours after dosing), collect bone marrow or peripheral blood.
-
Slide Preparation: Prepare slides and stain them to visualize micronuclei in polychromatic erythrocytes.
-
Microscopic Analysis: Score the frequency of micronucleated polychromatic erythrocytes. A significant, dose-dependent increase in micronuclei indicates genotoxicity.
Signaling Pathways and Mechanisms of Toxicity
Understanding the signaling pathways involved in a compound's toxicity is crucial for risk assessment. While specific toxicity-related pathways for this compound are not yet elucidated, information on related compounds and general mechanisms of flavonoid toxicity can provide insights.
Potential Hepatotoxicity of Sophoraflavanone G
Some studies suggest that the ethanol (B145695) extract of Sophora flavescens, which contains Sophoraflavanone G, may have hepatotoxic effects. The metabolism of Sophoraflavanone G by cytochrome P450 enzymes, particularly CYP1A2 and CYP2E1, could lead to the formation of reactive metabolites that contribute to liver injury.
References
- 1. The antitumor mechanisms of glabridin and drug delivery strategies for enhancing its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Pharmacological properties of glabridin (a flavonoid extracted from licorice): A comprehensive review [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. cleanchemlab.com [cleanchemlab.com]
A Head-to-Head Comparison of Neorauflavane and Hydroquinone for Hyperpigmentation Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Neorauflavane, a novel isoflavonoid, and hydroquinone (B1673460), the long-standing clinical standard for treating skin hyperpigmentation. The analysis focuses on their respective mechanisms of action, in vitro efficacy, cytotoxicity, and the underlying signaling pathways they influence. All quantitative data is summarized for direct comparison, and detailed experimental protocols are provided for key assays.
Mechanism of Action: A Tale of Two Inhibitors
This compound and hydroquinone both target tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis, but their mechanisms of inhibition and cellular effects differ significantly.
This compound: Isolated from Campylotropis hirtella, this compound is a highly potent, naturally occurring isoflavonoid.[1] It functions as a direct, competitive inhibitor of tyrosinase, binding to the enzyme's active site to block the substrate (L-tyrosine or L-DOPA).[1][2] Kinetic studies have demonstrated that it exhibits a simple, reversible, slow-binding inhibition mechanism against the monophenolase activity of tyrosinase, contributing to its high potency.[3][4]
Hydroquinone: As the gold standard in depigmenting agents, hydroquinone has a more complex and multifaceted mechanism of action.[5] It inhibits tyrosinase, but can also act as an alternate, albeit poorer, substrate for the enzyme, thereby competing with tyrosine oxidation.[6][7] A significant part of its efficacy is attributed to its selective cytotoxicity towards melanocytes.[8][9] Hydroquinone is oxidized in melanocytes to produce highly toxic metabolites, such as quinones, which damage the cell, alter melanosome formation, and increase their degradation.[8][10]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and hydroquinone. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative In Vitro Efficacy
| Parameter | This compound | Hydroquinone | Reference Compound |
| Tyrosinase Inhibition (Monophenolase IC50) | 30 nM[3][4] | ~22.78 µM* | Kojic Acid: ~12 µM[11] |
| Tyrosinase Inhibition (Diphenolase IC50) | 500 nM[3][4] | Data not available | - |
| Melanin Content Reduction (B16 Cells IC50) | 12.95 µM[3][4] | Data not available | - |
*Note: The IC50 value for hydroquinone is from a study on a parent compound and may not be directly comparable to the conditions used for this compound.[12] this compound is reported to be approximately 400-fold more active than kojic acid in inhibiting the monophenolase activity of tyrosinase.[3][11][13][14]
Table 2: Comparative Cytotoxicity (IC50/EC50)
| Cell Line | This compound | Hydroquinone |
| B16 Melanoma Cells | Data not available | Derivatives show IC50 in the 1.4 - 8.0 µM range[1] |
| Normal Human Epidermal Melanocytes (NHEM) | Data not available | Known to be selectively cytotoxic, but specific IC50 not found[9][15] |
| Human Dermal Fibroblasts | Data not available | 16.5 µM (rat)[16], 329.2 µM (human)[3] |
| HaCaT Keratinocytes | Data not available | Data not available |
*Note: Cytotoxicity data for this compound is not widely available in the public domain.[13] The available data for hydroquinone varies significantly between studies and cell types.
Signaling Pathways in Melanogenesis
The regulation of melanin production is controlled by complex intracellular signaling cascades. The two primary pathways are the cAMP/PKA/CREB pathway, which upregulates the master regulator of melanogenesis, MITF (Microphthalmia-associated Transcription Factor), and the MAPK/ERK pathway, which can lead to the phosphorylation and degradation of MITF.
While this compound's primary mechanism is direct tyrosinase inhibition, it is hypothesized that, like other isoflavones, it may also modulate these signaling pathways.[5] Hydroquinone and its derivatives have been shown to interfere with cAMP signaling and activate the ERK pathway, contributing to the downregulation of MITF.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Tyrosinase Inhibition Assay (Monophenolase Activity)
This assay determines the inhibitory effect of a compound on the hydroxylation of L-tyrosine to L-DOPA, catalyzed by tyrosinase.
-
Reagent Preparation: Prepare stock solutions of L-tyrosine, this compound, hydroquinone, and a positive control (e.g., kojic acid) in a suitable solvent (e.g., DMSO) and create serial dilutions in phosphate (B84403) buffer (pH 6.8).
-
Assay Setup: In a 96-well plate, add a fixed volume of L-tyrosine solution and varying concentrations of the inhibitor.
-
Pre-incubation: Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for 10 minutes.
-
Enzyme Addition: Initiate the reaction by adding a solution of mushroom tyrosinase to each well.
-
Absorbance Reading: Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475-490 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(V₀_control - V₀_inhibitor) / V₀_control] * 100. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[2][15]
Cellular Melanin Content Assay
This assay quantifies the intracellular melanin content in B16F10 melanoma cells following treatment with a test compound.
-
Cell Culture: Culture B16F10 mouse melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C with 5% CO₂.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate (e.g., at 2 × 10⁵ cells/well) and, after 24 hours, treat with various concentrations of this compound or hydroquinone for 72 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them in 1N NaOH containing 10% DMSO at 80°C for 1 hour.
-
Absorbance Measurement: Measure the absorbance of the lysate at 405 nm.
-
Normalization: Calculate the melanin content by normalizing the absorbance to the total protein content of the cells, determined using a BCA protein assay kit.[5]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., B16F10, HaCaT, or fibroblasts) in a 96-well plate (e.g., at 1 × 10⁴ cells/well) and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[5][13]
Conclusion
This comparative analysis reveals a clear distinction between this compound and hydroquinone.
This compound emerges as an exceptionally potent in vitro inhibitor of tyrosinase, with an efficacy that surpasses the reference compound kojic acid by several orders of magnitude. Its mechanism as a competitive, slow-binding inhibitor is well-characterized. However, a significant gap exists in the publicly available data regarding its cytotoxicity in relevant skin cells and its in vivo efficacy and safety profile.
Hydroquinone remains a clinically proven depigmenting agent, but its efficacy is intrinsically linked to its cytotoxicity in melanocytes. This dual action explains its effectiveness but also underlies its potential for side effects such as skin irritation, contact dermatitis, and the rare but disfiguring exogenous ochronosis.[5] Its use is often limited in duration to mitigate these risks.[7]
For drug development professionals, this compound represents a promising lead compound. Its high potency suggests that it could be effective at very low concentrations, potentially minimizing off-target effects. The critical next steps for this compound are comprehensive cytotoxicity studies across a panel of skin-relevant cell lines (melanocytes, keratinocytes, fibroblasts) and subsequent in vivo studies to establish its efficacy and safety profile in preclinical models. Should it prove to have a favorable safety window, this compound could represent a significant advancement over hydroquinone, offering a potent, non-cytotoxic alternative for the management of hyperpigmentation disorders.
References
- 1. Biphenylalkylacetylhydroquinone ethers suppress the proliferation of murine B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of Hydroquinone Mediated Cytotoxicity and Hypopigmentation Effects from UVB-Irradiated Arbutin and DeoxyArbutin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA damage induced by hydroquinone can be prevented by fungal detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Melanocytotoxic chemicals and their toxic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. [Inhibitory effects of hydroquinone-alpha-glucoside on melanin synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective cytotoxicity of hydroquinone for melanocyte-derived cells is mediated by tyrosinase activity but independent of melanin content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intradermal concentration of hydroquinone after application of hydroquinone ointments is higher than its cytotoxic concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Neorauflavane: A Comparative Analysis of In Vitro Efficacy and In Vivo Potential
For Researchers, Scientists, and Drug Development Professionals
Neorauflavane (B8221041), a naturally occurring isoflavonoid (B1168493) isolated from Campylotropis hirtella, has garnered significant interest as a highly potent tyrosinase inhibitor.[1][2][3] Its potential applications in dermatology for treating hyperpigmentation disorders and in cosmetology as a skin-lightening agent are underpinned by its remarkable in vitro activity.[3] This guide provides a comprehensive comparison of this compound's in vitro performance against the well-established tyrosinase inhibitor, kojic acid, and outlines the experimental framework for its potential in vivo evaluation.
In Vitro Efficacy: A Potent Tyrosinase Inhibitor
This compound demonstrates exceptional inhibitory activity against tyrosinase, the rate-limiting enzyme in melanin (B1238610) biosynthesis.[2][3] Its potency significantly surpasses that of kojic acid, a commonly used inhibitor.[1][4]
Comparative Inhibitory Activity
The following table summarizes the key quantitative data on the inhibitory efficacy of this compound compared to kojic acid.
| Compound | Target Enzyme Activity | IC50 Value | Relative Potency | Reference |
| This compound | Tyrosinase (Monophenolase) | 30 nM | ~400-fold more active than kojic acid | [2][4][5] |
| Tyrosinase (Diphenolase) | 500 nM | - | [2][4][5] | |
| Melanin Content (B16 Melanoma Cells) | 12.95 µM | - | [1][2][5] | |
| Kojic Acid | Tyrosinase (Monophenolase) | ~12 µM | - | [2][3] |
Kinetic studies have revealed that this compound acts as a competitive, reversible, and slow-binding inhibitor of tyrosinase.[1][3][5] This indicates that this compound competes with the substrate for binding to the active site of the enzyme.[2] Molecular docking studies suggest that the resorcinol (B1680541) group of its B-ring and a methoxy (B1213986) group on its A-ring are crucial for its high-affinity binding to the enzyme's active site.[1][5]
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the direct inhibition of tyrosinase, which catalyzes the initial and rate-limiting steps in melanogenesis.[6] By blocking this enzyme, this compound effectively reduces the production of melanin.[6] The canonical cAMP/PKA/CREB/MITF signaling pathway is a major regulator of melanogenesis, and while this compound's direct enzymatic inhibition is established, further research could explore its potential modulation of these upstream signaling cascades.[3]
Caption: this compound's inhibition of the melanogenesis pathway.
In Vivo Evaluation: Current Status and Future Directions
As of the latest available literature, specific in vivo efficacy studies for this compound have not been published.[2] However, its potent in vitro activity strongly suggests its potential for in vivo applications.[2] Established animal models for assessing the efficacy of depigmenting agents, such as the UV-induced hyperpigmentation model in guinea pigs and the melanogenesis inhibition assay in zebrafish, provide a robust framework for future in vivo studies of this compound.[6]
Proposed In Vivo Experimental Workflow
The following diagram outlines a potential workflow for evaluating the in vivo efficacy of this compound.
Caption: A generalized workflow for in vivo efficacy testing.
Experimental Protocols
In Vitro Tyrosinase Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the diphenolase activity of mushroom tyrosinase using L-DOPA as a substrate.[1]
-
Materials and Reagents: Mushroom Tyrosinase (EC 1.14.18.1), L-DOPA, this compound (test compound), Kojic Acid (positive control), Phosphate (B84403) Buffer (e.g., 0.1 M, pH 6.8), DMSO, 96-well microplate, Microplate spectrophotometer.[1]
-
Procedure:
-
Prepare stock solutions of this compound and Kojic Acid in DMSO.
-
In a 96-well plate, add phosphate buffer, tyrosinase solution, and different concentrations of the test compounds.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding L-DOPA.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Cellular Melanin Content Assay
This assay measures the effect of this compound on melanin synthesis in a cellular context.[3]
-
Cell Line: B16F10 mouse melanoma cells.[3]
-
Procedure:
-
Culture B16F10 cells in DMEM supplemented with 10% FBS.[3]
-
Treat the cells with various concentrations of this compound for 48-72 hours.[3]
-
Harvest the cells and lyse them.
-
Dissolve the melanin pellet in NaOH at an elevated temperature.
-
Measure the absorbance of the solubilized melanin at 405 nm.[3]
-
Normalize the melanin content to the total protein concentration.[3]
-
In Vivo UV-Induced Hyperpigmentation Model in Guinea Pigs
This is a well-established model for evaluating the efficacy of topical agents in reducing skin pigmentation.[6]
-
Animal Model: Brownish guinea pigs (e.g., Hartley strain), 6-8 weeks old.[6]
-
Procedure:
-
Acclimatize the animals for at least one week.
-
Anesthetize the guinea pigs and depilate the dorsal skin.
-
Expose the depilated skin to a controlled dose of UVB radiation to induce hyperpigmentation.[6]
-
Allow 7-14 days for hyperpigmentation to develop.[6]
-
Prepare different concentrations of this compound in a suitable vehicle.
-
Apply the this compound formulation and a vehicle control to the designated pigmented areas daily for 4-8 weeks.[6]
-
Monitor the skin color using a chromameter and histological analysis (e.g., Fontana-Masson staining for melanin).
-
Conclusion
This compound exhibits exceptional in vitro inhibitory activity against tyrosinase, significantly outperforming kojic acid. This potent activity, combined with a well-understood mechanism of action, positions this compound as a promising candidate for further development as a topical agent for treating hyperpigmentation. While in vivo data is currently lacking, established animal models provide a clear path for future investigations to correlate its potent in vitro efficacy with in vivo performance. The detailed protocols provided herein offer a standardized framework for such studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly potent tyrosinase inhibitor, this compound from Campylotropis hirtella and inhibitory mechanism with molecular docking [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Neorauflavane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the operational and disposal plans for Neorauflavane, a potent tyrosinase inhibitor. While specific disposal instructions are contingent upon the Safety Data Sheet (SDS) provided by the manufacturer and institutional protocols, this document outlines general best practices for handling and disposing of similar chemical waste.
Core Principles of Chemical Waste Disposal
The responsible disposal of laboratory chemicals is paramount to ensure the safety of personnel and the protection of the environment. The following principles form the basis of a robust chemical waste management program:
-
Hazard Identification: The first step in any disposal procedure is to understand the hazards associated with the chemical. This information is detailed in the manufacturer's Safety Data Sheet (SDS).
-
Segregation: Chemical waste must be segregated into compatible categories to prevent dangerous reactions.
-
Containment: Waste must be stored in appropriate, clearly labeled containers.
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations.
Quantitative Data on this compound
While a specific Safety Data Sheet for this compound was not publicly available at the time of this writing, the following table summarizes key information gathered from various sources. Researchers must obtain the SDS from their supplier for comprehensive safety and disposal data.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂O₅ | [1] |
| CAS Number | 53734-74-0 | [1] |
| Storage Temperature | -20°C | [1] |
| Purity | >98% | [1] |
Standard Operating Procedure for this compound Disposal
In the absence of a specific SDS for this compound, the following general procedure for the disposal of non-acutely hazardous chemical waste should be followed. This procedure is a guideline and must be adapted to the specific information provided in the compound's SDS and your institution's Environmental Health & Safety (EHS) guidelines.
Experimental Protocol: General Chemical Waste Disposal
-
Hazard Assessment & Personal Protective Equipment (PPE):
-
Before handling this compound waste, consult the Safety Data Sheet (SDS) for specific hazards.
-
At a minimum, wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected separately from liquid waste.
-
-
Waste Collection and Labeling:
-
Liquid Waste:
-
Collect liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.
-
-
Solid Waste:
-
Collect chemically contaminated solid waste in a designated, durable, and sealed container (e.g., a labeled plastic bag or a designated solid waste bin).
-
The container must be clearly labeled as "Hazardous Waste" with the name of the chemical contaminant.
-
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area.
-
Ensure containers are closed at all times, except when adding waste.
-
Secondary containment should be used to prevent spills.
-
-
Disposal Request:
-
Once the waste container is full, or on a regular schedule, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
This compound Disposal Workflow
The following diagram illustrates the general decision-making process and workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the Safety Data Sheet for this compound and adhere to the waste disposal protocols established by your institution's Environmental Health and Safety department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
